Mal-PEG4-Lys(t-Boc)-NH-m-PEG24
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C78H147N5O35 |
|---|---|
Molecular Weight |
1715.0 g/mol |
IUPAC Name |
tert-butyl N-[(5S)-5-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-6-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-6-oxohexyl]carbamate |
InChI |
InChI=1S/C78H147N5O35/c1-78(2,3)118-77(89)81-12-6-5-7-71(82-73(85)11-16-91-21-24-95-29-30-96-25-22-92-17-13-79-72(84)10-15-83-74(86)8-9-75(83)87)76(88)80-14-18-93-23-26-97-31-32-99-35-36-101-39-40-103-43-44-105-47-48-107-51-52-109-55-56-111-59-60-113-63-64-115-67-68-117-70-69-116-66-65-114-62-61-112-58-57-110-54-53-108-50-49-106-46-45-104-42-41-102-38-37-100-34-33-98-28-27-94-20-19-90-4/h8-9,71H,5-7,10-70H2,1-4H3,(H,79,84)(H,80,88)(H,81,89)(H,82,85)/t71-/m0/s1 |
InChI Key |
VFHFAZSFIBTHCM-DCRUPJCESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Guide to the Molecular Architecture of Mal-PEG4-Lys(t-Boc)-NH-m-PEG24
For Immediate Release
This technical document provides a detailed structural analysis of Mal-PEG4-Lys(t-Boc)-NH-m-PEG24, a heterobifunctional linker widely utilized by researchers, chemists, and professionals in the field of advanced drug development, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
This compound is a complex, high-purity, monodisperse polyethylene (B3416737) glycol (PEG)-based linker.[1][2][3][4] Its modular design allows for the precise conjugation of a targeting molecule to a therapeutic or functional payload.[2][5] The linker's architecture is defined by several key functional components, each contributing to its overall utility in bioconjugation.
Structural Breakdown
The molecule's name delineates its constituent parts, which are covalently linked to form a single, linear construct. The core components are:
-
Maleimide (Mal): A thiol-reactive functional group.
-
PEG4: A short polyethylene glycol spacer with four repeating ethylene (B1197577) glycol units.
-
Lysine (B10760008) (Lys): An amino acid that serves as a branching point.
-
tert-Butyloxycarbonyl (t-Boc): A protecting group for the lysine side-chain amine.
-
Amide Linkage (NH): A stable covalent bond connecting the lysine residue to the longer PEG chain.
-
m-PEG24: A longer, methoxy-terminated polyethylene glycol chain with 24 repeating units.
The systematic arrangement of these components is illustrated below:
References
The Strategic Role of PEG Spacers in Advancing Bioconjugation
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
In the intricate world of biopharmaceutical development, the conjugation of molecules to enhance their therapeutic properties is a cornerstone of innovation. At the heart of this discipline lies the elegant and versatile technology of Polyethylene Glycol (PEG) spacers. Bioconjugation, the chemical linking of two or more molecules, at least one of which is a biomolecule, has been revolutionized by the incorporation of PEG linkers.[1][2] These flexible, hydrophilic chains are not merely inert connectors; they are strategic components that profoundly influence the solubility, stability, pharmacokinetics, and immunogenicity of the resulting conjugate.[1][][4] This technical guide delves into the core principles of PEG spacers, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their function, application, and the methodologies governing their use.
Core Properties and Advantages of PEG Spacers
Polyethylene glycol is a polyether compound known for its biocompatibility, lack of toxicity, and high solubility in aqueous and organic solvents.[5][6][7] When used as spacers in bioconjugation, these inherent properties translate into a multitude of advantages for the final therapeutic product.
Key Benefits of PEGylation:
-
Enhanced Solubility: A primary role of PEG spacers is to counteract the hydrophobicity of many small molecule drugs and some proteins. By introducing a hydrophilic PEG chain, the overall solubility of the conjugate in aqueous environments is significantly improved, which can enhance bioavailability.[1][][4][8]
-
Reduced Immunogenicity and Antigenicity: The PEG chain creates a hydration shell around the biomolecule, effectively masking its surface epitopes from the host's immune system.[1][9] This "stealth" effect reduces the likelihood of an immune response, a critical factor for protein and antibody-based therapeutics.[9][10]
-
Improved Pharmacokinetics: PEGylation dramatically increases the hydrodynamic radius of a molecule.[9][11] This increased size reduces renal clearance, thereby extending the circulation half-life of the drug in the bloodstream.[8][11][12] This can lead to less frequent dosing for patients.[12]
-
Increased Stability: The flexible PEG spacer can protect the conjugated biomolecule from proteolytic degradation by enzymes, enhancing its stability in vivo.[1][4]
-
Minimized Steric Hindrance: PEG linkers provide a flexible connection that allows the conjugated molecules to maintain their native conformation and function, minimizing steric hindrance that could otherwise impede biological activity.[1]
Quantitative Impact of PEG Spacer Properties
The length, size, and architecture (linear vs. branched) of the PEG spacer are critical parameters that can be fine-tuned to optimize the performance of a bioconjugate.[13] The selection of these parameters has a direct and measurable impact on the conjugate's pharmacokinetic profile and biological activity.
Table 1: Influence of PEG Spacer Length on Pharmacokinetic Parameters
| Property | Short PEG Spacer (e.g., PEG2-PEG12) | Long PEG Spacer (e.g., ≥5 kDa) | Rationale & References |
| Primary Use | Compact labeling, minimal spatial separation. | Extending circulation half-life, enhancing solubility of large molecules. | The choice of length is tailored to the specific application's needs.[13] |
| Hydrophilicity | Moderate increase. | Significant increase. | Hydrophilicity generally increases with the number of ethylene (B1197577) glycol units.[14] |
| Serum Stability | Can show a trend of increased stability with length, though this effect can reverse with very long spacers. | Generally higher stability, but can be influenced by other factors. | Studies have shown a complex relationship between spacer length and stability.[14] |
| Tumor Uptake | Can be very effective, with some studies showing optimal results with shorter spacers like PEG4 and PEG6. | Excessive length can sometimes hinder tissue penetration and receptor binding. | The ideal length for tumor targeting is highly dependent on the specific conjugate and target.[14] |
| Clearance | Faster renal clearance compared to longer PEGs. | Reduced renal clearance due to increased hydrodynamic size. | Larger molecules are less readily filtered by the kidneys.[10][11] |
Table 2: Impact of PEG Architecture on Bioconjugate Function
| Architecture | Key Characteristics | Advantages | Common Applications & References |
| Linear PEG | A straight chain with functional groups at one or both ends. | Simple, predictable behavior, minimal steric hindrance, and cost-effective synthesis.[13] | Widely used for protein and peptide PEGylation, and in drugs like Pegasys®.[4] |
| Branched PEG | Multiple PEG arms extending from a central core. | Higher drug-to-antibody ratios (DAR) possible, superior "stealth" effect, and enhanced protection from enzymatic degradation.[13][15] | Used in antibody-drug conjugates (ADCs) like Adcetris® to increase payload delivery.[4][15] |
| Y-shaped PEG | A type of branched PEG with two PEG chains linked to a single reactive group. | May offer improved in vivo stability compared to linear PEGs. | Often used in PEGylation to improve the stability of therapeutic proteins. |
Key Experimental Protocols in PEGylation
The successful conjugation of a PEG spacer to a biomolecule relies on robust and well-defined chemical reactions. The choice of reactive chemistry depends on the available functional groups on the target molecule.
Protocol 1: Amine-Reactive PEGylation via NHS Ester Chemistry
This is one of the most common methods for conjugating PEG to proteins, targeting primary amines found in lysine (B10760008) residues and the N-terminus.
Materials:
-
Protein solution in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.5.
-
NHS-ester activated PEG (e.g., NHS-PEG-Maleimide or NHS-PEG-COOH).
-
Quenching solution (e.g., 1M Tris-HCl, pH 8.0).
-
Purification system (e.g., Size Exclusion Chromatography or Ion Exchange Chromatography).
Methodology:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a known concentration. Ensure the buffer is free of primary amines (e.g., Tris).
-
PEG Reagent Preparation: Immediately before use, dissolve the NHS-ester PEG in a small amount of anhydrous organic solvent (like DMSO or DMF) before diluting it into the reaction buffer.
-
Conjugation Reaction: Add the activated PEG solution to the protein solution. The molar ratio of PEG to protein will need to be optimized but typically ranges from 5:1 to 20:1.
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching solution to consume any unreacted NHS-ester PEG.
-
Purification: Remove unreacted PEG and by-products, and isolate the PEGylated protein using a suitable chromatography method.
-
Characterization: Analyze the resulting conjugate using techniques like SDS-PAGE (to observe the increase in molecular weight) and MALDI-TOF mass spectrometry.
Protocol 2: Thiol-Reactive PEGylation via Maleimide Chemistry
This method provides a more site-specific conjugation by targeting free sulfhydryl groups present in cysteine residues.
Materials:
-
Peptide or protein with a free cysteine residue in a suitable buffer (e.g., Phosphate buffer with EDTA), pH 6.5-7.5.
-
Maleimide-activated PEG (e.g., PEG-Maleimide).
-
Reducing agent (if cysteines are in a disulfide bond, e.g., TCEP).
-
Quenching solution (e.g., free cysteine or beta-mercaptoethanol).
-
Purification system (e.g., Reversed-Phase HPLC or Size Exclusion Chromatography).
Methodology:
-
Protein/Peptide Preparation: Dissolve the biomolecule in the reaction buffer. If necessary, reduce disulfide bonds by adding a reducing agent like TCEP and then remove the reducing agent prior to adding the PEG-maleimide.
-
PEG Reagent Preparation: Dissolve the PEG-Maleimide in the reaction buffer immediately before use.
-
Conjugation Reaction: Add the PEG-Maleimide solution to the protein/peptide solution at an optimized molar excess (e.g., 1.5:1 to 5:1).
-
Incubation: Let the reaction proceed for 1-2 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiol.
-
Quenching: Quench the reaction by adding a small molecule thiol to react with any excess PEG-Maleimide.
-
Purification: Purify the PEGylated product to remove unreacted materials.
-
Characterization: Confirm successful conjugation using methods such as HPLC and mass spectrometry.
Visualizing the Role and Workflow of PEG Spacers
Diagrams can effectively illustrate the complex relationships and processes involved in PEG-mediated bioconjugation.
Caption: General experimental workflow for creating a PEGylated bioconjugate.
Caption: Logical relationship between PEG properties and bioconjugate benefits.
Conclusion
PEG spacers are a powerful and indispensable tool in the field of bioconjugation.[1] Their role extends far beyond that of a simple linker, offering a strategic means to fundamentally improve the therapeutic properties of drugs and biomolecules.[] By providing hydrophilicity, shielding from the immune system, and increasing hydrodynamic size, PEGylation addresses many of the inherent challenges associated with biopharmaceuticals, such as poor solubility, immunogenicity, and rapid clearance.[1][][8] The ability to tune the length and architecture of PEG spacers allows for the precise optimization of a conjugate's pharmacokinetic and pharmacodynamic profile.[16] As drug development continues to advance towards more targeted and sophisticated therapies like antibody-drug conjugates, the strategic application of PEG spacers will undoubtedly continue to be a critical factor in translating innovative molecular concepts into effective clinical realities.[]
References
- 1. precisepeg.com [precisepeg.com]
- 2. purepeg.com [purepeg.com]
- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 5. How Polyethylene Glycol Enhances Drug Delivery and Industrial Formulations [jindunchemical.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. tandfonline.com [tandfonline.com]
- 9. chempep.com [chempep.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. idosi.org [idosi.org]
- 13. precisepeg.com [precisepeg.com]
- 14. PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. adcreview.com [adcreview.com]
- 16. books.rsc.org [books.rsc.org]
An In-Depth Technical Guide to PROTAC Linker Design Principles
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the core principles governing the design of linkers for Proteolysis Targeting Chimeras (PROTACs). It delves into the critical role of the linker in dictating PROTAC efficacy and offers detailed experimental protocols for their evaluation.
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to eliminate specific proteins of interest (POIs) from the cell.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.[2] They consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4]
The mechanism of action hinges on the PROTAC's ability to form a ternary complex, bringing the POI into close proximity with the recruited E3 ligase.[3] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[5][6] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, after which the PROTAC can act again, functioning in a catalytic manner.[3][7]
While the two ligands determine which protein is targeted and which E3 ligase is hijacked, the linker is far from a passive spacer. It is a critical determinant of the PROTAC's overall activity, influencing the stability and conformation of the ternary complex, as well as the molecule's physicochemical and pharmacokinetic properties.[4][8][9]
Core Principles of Linker Design
The optimization of a PROTAC's linker is a multiparametric process that is essential for developing potent and selective degraders.[9] Historically approached through empirical "trial and error" screening, linker design is increasingly guided by rational, structure-based strategies.[1][8]
Linker Length
The length of the linker is a paramount parameter that must be empirically optimized for each specific POI-E3 ligase pair.[3]
-
Too Short: A linker that is too short may lead to steric clashes, preventing the simultaneous binding of the PROTAC to both the POI and the E3 ligase, thus failing to form a productive ternary complex.[9]
-
Too Long: An excessively long linker may result in an unstable or improperly oriented ternary complex, failing to position a lysine (B10760008) residue on the POI surface correctly for efficient ubiquitination. This can also lead to an increased "hook effect," where binary complexes are favored over the desired ternary complex.[3]
The optimal length facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability and productivity of the ternary complex.[3]
Table 1: Impact of Linker Length on Estrogen Receptor (ER) Degradation
The following data, adapted from a study on ERα-targeting PROTACs, demonstrates the critical influence of linker length on degradation efficacy. The PROTACs share the same ER ligand and E3 ligase (pVHL) recognition motif but differ in the length of their PEG-based linkers.[10][11]
| PROTAC Compound | Linker Length (atoms) | ER Degradation (%) at 100 nM |
| PROTAC 11 | 9 | ~60% |
| PROTAC 12 | 12 | ~80% |
| PROTAC 13 | 16 | >95% |
| PROTAC 14 | 19 | ~75% |
| PROTAC 15 | 21 | ~60% |
Data are estimations based on published Western blot analyses for illustrative purposes.[7][10] As shown, a 16-atom linker proved to be optimal for this specific system, with shorter or longer linkers resulting in reduced degradation.[10][11]
Linker Composition and Rigidity
The chemical makeup of the linker influences a PROTAC's physical properties, conformation, and biological activity.[8][]
-
Alkyl and Polyethylene Glycol (PEG) Linkers: These are the most common types due to their synthetic accessibility and flexibility.[8][13] PEG linkers can improve solubility and permeability, addressing a key challenge for these often large molecules.[1] Their flexibility allows them to adopt various conformations to achieve a productive ternary complex.[14]
-
Rigid Linkers: Incorporating rigidifying elements like phenyl rings or piperazines can restrict the conformational freedom of the PROTAC. This can be advantageous, as it may pre-organize the warhead and anchor ligands into a bioactive conformation, potentially improving potency and selectivity.[8][15]
Table 2: Key Characteristics of Common Linker Types
| Linker Type | Key Features | Advantages | Considerations |
| Alkyl/PEG | Flexible, synthetically accessible | Enables fine-tuning of length, can improve solubility (PEG) | High flexibility can lead to unproductive binding modes |
| Rigid Groups | Conformational restriction | Potential for improved potency and selectivity, more favorable physical properties | Less adaptable to different protein pairs, synthesis can be more complex |
| Clickable Groups | Contains azide (B81097) or alkyne moieties | Facilitates rapid synthesis of PROTAC libraries for optimization | May introduce hydrogen-bonding interactions affecting the ternary complex |
| Photoswitches | Light-sensitive moieties | Allows for high spatiotemporal control over degradation, potentially reducing toxicity | May require continuous irradiation if photostates are not stable |
Linker Attachment Points (Exit Vectors)
The points at which the linker connects to the POI and E3 ligase ligands—the exit vectors—are crucial.[3] The linker must be attached at a position that does not disrupt the key binding interactions of the ligands with their respective proteins.[3][16] The ideal attachment site is typically a solvent-exposed region of the ligand when it is bound to its target protein.[3][16] Altering the attachment point, even with the same linker, can dramatically affect the geometry of the ternary complex and, consequently, the degradation efficiency and even isoform selectivity.[16]
Signaling Pathways and Experimental Workflows
Understanding the underlying biological pathway and the typical research workflow is essential for PROTAC development.
Diagrams of Key Processes
Caption: The Ubiquitin-Proteasome System (UPS) cascade.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the design and evaluation of PROTACs.
Key Experimental Protocols
Evaluating the efficacy of a newly designed PROTAC requires a suite of robust biochemical and cellular assays.
Protocol 1: Assessing Target Protein Degradation via Western Blot
This is the most common method to quantify the reduction in target protein levels.[2][17]
1. Cell Culture and Treatment:
-
Plate a cell line expressing the POI at an appropriate density.
-
Treat cells with a dose-response range of the PROTAC compound (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubate for a predetermined time course (e.g., 4, 8, 16, 24 hours) to assess degradation kinetics.[17]
2. Sample Preparation (Cell Lysis):
-
After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a cocktail of protease and phosphatase inhibitors to prevent protein degradation post-lysis.[17][18]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein extract.[17]
3. Protein Quantification:
-
Determine the protein concentration of each sample using a Bradford or BCA assay according to the manufacturer's instructions. This is crucial for equal loading.[17]
4. SDS-PAGE and Membrane Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.[2]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-polyacrylamide gel. Include a molecular weight ladder.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer apparatus.[2][17]
5. Immunodetection:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[17]
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Also probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.
6. Data Analysis:
-
Apply a chemiluminescent substrate (ECL) and capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the POI band to its corresponding loading control band.
-
Calculate the percentage of degradation relative to the vehicle-treated control. Plot this against PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[2]
Protocol 2: Evaluating Ternary Complex Formation via Surface Plasmon Resonance (SPR)
SPR is a biophysical technique that provides real-time, label-free detection of binding events, making it ideal for characterizing the formation of the ternary complex.[19][20]
1. Materials and Reagents:
-
SPR instrument and sensor chip (e.g., SA chip for biotinylated protein).
-
Purified recombinant proteins: E3 ligase complex (e.g., VHL-ElonginC-ElonginB) and POI. One should be biotinylated for immobilization.
-
PROTAC compound.
-
Running buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 0.005% P20, pH 7.4).[19]
2. Immobilization:
-
Immobilize the biotinylated protein (e.g., the E3 ligase) onto the streptavidin-coated sensor chip surface to a desired response unit (RU) level.[19]
3. Binary Interaction Analysis (Controls):
-
First, assess the binary binding of the PROTAC to the immobilized E3 ligase. Inject a series of PROTAC concentrations over the chip and measure the binding kinetics (kon/koff) and affinity (KD).
-
Separately, inject the POI (analyte) over the immobilized E3 ligase to confirm there is minimal or no direct interaction in the absence of the PROTAC.[19]
4. Ternary Complex Formation Assay:
-
Prepare a series of analyte solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.
-
Alternatively, for a cooperativity assessment, inject the POI at various concentrations in the presence of a fixed concentration of PROTAC.
-
Inject these solutions over the E3 ligase-immobilized surface.
-
A significant increase in the binding response compared to the PROTAC or POI alone indicates the formation of the ternary complex.
5. Data Analysis:
-
Analyze the sensorgrams using appropriate binding models (e.g., 1:1 kinetics, steady-state affinity).
-
The binding data can be used to calculate the affinity of the ternary complex and the cooperativity factor (alpha), which quantifies how much the presence of the POI enhances the binding of the PROTAC to the E3 ligase (and vice versa).[21]
Protocol 3: Measuring PROTAC-Induced Ubiquitination via IP-WB
This protocol directly assesses the functional consequence of ternary complex formation: the ubiquitination of the POI.[22]
1. Cell Treatment and Lysis:
-
Treat cells as described in Protocol 1. It is critical to include a proteasome inhibitor (e.g., MG132) in one condition to allow the accumulation of polyubiquitinated proteins that would otherwise be degraded.
-
Lyse cells in a buffer containing protease inhibitors and deubiquitinase (DUB) inhibitors (e.g., PR-619) to preserve the ubiquitin chains on the target protein.
2. Immunoprecipitation (IP):
-
Normalize total protein amounts for all samples.
-
Incubate the cell lysate with an antibody specific to the POI, which has been pre-conjugated to protein A/G magnetic beads, overnight at 4°C with rotation. This will capture the POI and any associated proteins/modifications.
-
Use a magnetic rack to wash the beads several times with cold lysis buffer to remove non-specifically bound proteins.
3. Elution and Western Blot:
-
Elute the captured proteins from the beads by boiling in 1x Laemmli sample buffer.
-
Perform SDS-PAGE and Western blot as described in Protocol 1.
-
Probe one membrane with an antibody against the POI to confirm successful immunoprecipitation.
-
Probe a second, identical membrane with an antibody that recognizes ubiquitin (e.g., anti-Ub, P4D1).
4. Data Analysis:
-
A high-molecular-weight smear or laddering pattern appearing above the band for the unmodified POI on the anti-ubiquitin blot indicates polyubiquitination.
-
The intensity of this smear should increase with PROTAC treatment, demonstrating that the PROTAC is inducing the ubiquitination of the target protein.
Conclusion and Future Outlook
The linker is a pivotal component in PROTAC design, with its length, composition, and attachment points having a profound impact on degradation efficacy and selectivity. The traditional "trial and error" method for linker optimization is gradually being superseded by more rational, structure-guided approaches.[1][8] Advances in structural biology (e.g., X-ray crystallography, Cryo-EM) and computational modeling are providing unprecedented insights into the structure and dynamics of ternary complexes.[8][23] These tools will be essential to de-risk and accelerate the development of next-generation PROTACs, moving the field towards a future of de novo in silico design of linkers for highly potent and selective protein degraders.[15][24]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Ubiquitin-Proteasome Pathway - Creative Biolabs [creativebiolabs.net]
- 7. researchgate.net [researchgate.net]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 19. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 20. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 22. Ubiquitination Assay - Profacgen [profacgen.com]
- 23. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
The Crucial Component: A Technical Guide to Antibody-Drug Conjugate Linkers
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. At the heart of this tripartite molecular architecture lies the linker, a critical component that dictates the stability, efficacy, and safety profile of the entire conjugate. This in-depth technical guide provides a comprehensive overview of the core principles of ADC linkers, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological and logical relationships.
The Role and Classification of ADC Linkers
The linker in an ADC is far more than a simple bridge; it is a sophisticated chemical entity engineered to remain stable in systemic circulation and to release the cytotoxic payload under specific conditions within the target tumor cell.[1][] The premature release of the payload can lead to off-target toxicity, while a linker that is too stable may fail to efficiently release the drug, thereby diminishing therapeutic efficacy. Linkers are broadly categorized into two main classes: cleavable and non-cleavable.[1][3]
Cleavable Linkers
Cleavable linkers are designed to be labile and release the payload upon encountering specific triggers that are more prevalent in the tumor microenvironment or within the cancer cell itself.[4] This triggered release mechanism is a key strategy for maximizing on-target efficacy while minimizing systemic exposure. More than 80% of clinically approved ADCs utilize cleavable linkers.[3] There are three primary mechanisms for cleavable linkers:
-
Protease-Cleavable Linkers: These are the most successful class of cleavable linkers and exploit the high concentration of lysosomal proteases, such as cathepsin B, within cancer cells.[5][6] They typically contain a short peptide sequence, most commonly valine-citrulline (Val-Cit), which is stable in circulation but is efficiently cleaved by cathepsin B inside the lysosome.[5][6]
-
pH-Sensitive (Acid-Labile) Linkers: These linkers leverage the pH gradient between the bloodstream (pH ~7.4) and the acidic intracellular compartments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[5] They incorporate acid-labile functional groups, such as a hydrazone bond, which are stable at neutral pH but hydrolyze in an acidic environment to release the payload.[5] However, traditional hydrazone linkers have been associated with instability in circulation.[4]
-
Glutathione-Sensitive (Reducible) Linkers: These linkers contain a disulfide bond that can be cleaved by reducing agents, particularly glutathione (B108866) (GSH). The concentration of GSH is significantly higher inside a cell (up to 1000-fold) than in the plasma.[5] This differential allows for selective payload release within the reducing environment of the tumor cell.[5]
Non-Cleavable Linkers
In contrast to their cleavable counterparts, non-cleavable linkers do not have an engineered weak point.[5] Payload release is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome.[][5] This process liberates the payload, which remains covalently attached to the linker and the amino acid (e.g., cysteine or lysine) to which it was conjugated.[5] Ado-trastuzumab emtansine (Kadcyla®) is a prime example of a successful ADC employing a non-cleavable linker.[3]
Quantitative Data on Linker Performance
The choice of linker has a profound impact on the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data related to linker stability and the drug-to-antibody ratio (DAR).
Table 1: Comparative In Vivo Stability of ADC Linkers
| Linker Type | Linker Chemistry | ADC Example | Animal Model | Linker Half-Life (approx.) | Reference(s) |
| Non-cleavable | Thioether (SMCC) | Trastuzumab-DM1 | Cynomolgus Monkey | 9.9 - 10.4 days | [4] |
| Protease-cleavable | Valine-Citrulline | cAC10-MMAE | Cynomolgus Monkey | 9.6 days | [3] |
| Protease-cleavable | Valine-Citrulline | SGN-35 | Human | Not specified | [7] |
| pH-sensitive | Hydrazone (traditional) | Not specified | Not specified | 2 days | [4] |
| pH-sensitive | Carbonate (traditional) | Not specified | Not specified | 36 hours | [4] |
| pH-sensitive | Silyl ether (novel) | Silyl ether-MMAE | Human Plasma | > 7 days | [4] |
| Enzyme-cleavable | Sulfatase-cleavable | Not specified | Mouse Plasma | > 7 days | [4] |
Table 2: Common Payloads and their Drug-to-Antibody Ratios (DAR)
| ADC | Payload | Linker Type | Average DAR | Reference(s) |
| Polatuzumab vedotin | MMAE | Protease-cleavable (Val-Cit) | 3.5 | [8] |
| Enfortumab vedotin | MMAE | Protease-cleavable (Val-Cit) | 3.8 | [8] |
| Sacituzumab govitecan | SN-38 | pH-sensitive (hydrolysable) | 7.6 | [8] |
| Trastuzumab emtansine (T-DM1) | DM1 | Non-cleavable (Thioether) | 3.5 | [9] |
Experimental Protocols
Rigorous experimental evaluation is paramount in ADC development. The following sections provide detailed methodologies for key assays used to characterize ADC linkers.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC, influencing its efficacy, toxicity, and pharmacokinetics.[9]
HIC is a widely used method for determining the DAR of cysteine-linked ADCs.[10][11]
Protocol:
-
Sample Preparation: Dilute the ADC sample to a concentration of 2 mg/mL in a high-salt buffer (e.g., 1M (NH₄)₂SO₄).
-
Chromatographic System: Use a biocompatible HPLC system equipped with a HIC column (e.g., Protein-Pak Hi Res HIC, 4.6 x 100 mm, 2.5 μm).
-
Mobile Phases:
-
Mobile Phase A: High-salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7).
-
Mobile Phase B: Low-salt buffer (e.g., 50 mM sodium phosphate, pH 7).
-
-
Gradient: Run a linear gradient from high to low salt concentration over a specified time (e.g., 10 minutes) to elute the different drug-loaded species.
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis: Integrate the peaks corresponding to different drug loads (D0, D2, D4, D6, D8 for cysteine-linked ADCs). Calculate the weighted average DAR using the following formula: DAR = Σ (% Area of each peak × Drug load of that peak) / 100.[10][11]
LC-MS provides a more direct measurement of the molecular weight of the different ADC species, allowing for accurate DAR determination.
Protocol:
-
Sample Preparation: The ADC sample may be analyzed intact or after reduction to separate the heavy and light chains.
-
Chromatographic Separation: Separate the ADC species using reverse-phase (RP) or size-exclusion chromatography (SEC).
-
Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF).
-
Data Analysis: Deconvolute the mass spectra to determine the molecular weights of the different drug-loaded species. The DAR can be calculated from the relative abundance of each species.
This is a simpler method for determining the average DAR, based on the differential absorbance of the antibody and the payload.[][12]
Protocol:
-
Determine Extinction Coefficients: Measure the extinction coefficients of the unconjugated antibody and the free payload at two different wavelengths (e.g., 280 nm and a wavelength where the drug has maximum absorbance).[]
-
Measure ADC Absorbance: Measure the absorbance of the ADC solution at the same two wavelengths.
-
Calculate Concentrations: Use the Beer-Lambert law and the measured absorbances and extinction coefficients to set up a system of two equations with two unknowns (the concentrations of the antibody and the drug).
-
Calculate DAR: The DAR is the molar ratio of the drug concentration to the antibody concentration.[]
In Vitro and In Vivo Linker Stability Assays
Assessing linker stability is crucial to ensure that the payload is not prematurely released in circulation.
Protocol:
-
Incubation: Incubate the ADC in plasma (e.g., human, mouse, rat) at 37°C. Include a buffer control.[13][14]
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 3, 7 days).[13]
-
Sample Processing:
-
Analysis:
-
Data Analysis: Plot the DAR or the concentration of released payload over time to determine the linker's half-life in plasma.
Protocol:
-
Animal Dosing: Administer the ADC intravenously to an appropriate animal model (e.g., mice, rats).[3]
-
Sample Collection: Collect blood samples at predetermined time points post-injection. Process the blood to obtain plasma.[3]
-
Quantification of Intact ADC (ELISA-based):
-
Coat a 96-well plate with an antigen specific to the ADC's antibody.
-
Add diluted plasma samples. The intact ADC will bind to the antigen.
-
Detect the bound ADC using an enzyme-conjugated secondary antibody that recognizes the payload.
-
Add a chromogenic substrate and measure the absorbance. The signal is proportional to the concentration of intact ADC.[3]
-
-
Quantification of Free Payload (LC-MS/MS-based):
-
Extract the free payload from the plasma samples.
-
Quantify the payload concentration using a validated LC-MS/MS method.[3]
-
-
Pharmacokinetic Analysis: Analyze the concentration-time data to determine the pharmacokinetic parameters of the intact ADC and the free payload.
In Vitro Cytotoxicity Assay
These assays are essential for evaluating the potency of an ADC.
Protocol:
-
Cell Seeding: Seed cancer cells expressing the target antigen into a 96-well plate.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC. Include controls such as untreated cells, cells treated with the unconjugated antibody, and cells treated with the free payload.[1]
-
Incubation: Incubate the plate for a period sufficient to allow for ADC internalization, payload release, and cell death (typically 72-120 hours).
-
Reagent Addition: Add MTT or XTT reagent to each well. Viable cells will metabolize the tetrazolium salt into a colored formazan (B1609692) product.[1]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. For the MTT assay, a solubilization step is required before reading.[1]
-
Data Analysis: Plot cell viability against ADC concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%).
Visualizing Key Concepts
Graphical representations are invaluable for understanding the complex mechanisms and workflows in ADC research.
Signaling Pathways of ADC Payloads
Experimental Workflow for ADC Development and Analysis
Logical Relationship of Linker Properties
Conclusion
The linker is a linchpin in the design and development of effective and safe Antibody-Drug Conjugates. A deep understanding of the different linker technologies, their mechanisms of action, and their impact on the overall properties of the ADC is essential for researchers and drug developers in the field of oncology. The careful selection and optimization of the linker, guided by rigorous in vitro and in vivo characterization, will continue to be a key driver of innovation in the next generation of targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA damaging agent-based antibody-drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escopharma.com [escopharma.com]
- 7. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 11. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
The Maleimide Group: A Cornerstone of Modern Bioconjugation for Targeted Therapeutics and Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The precise and stable covalent linkage of molecules to biological entities is a fundamental requirement in a vast array of life science research and therapeutic development. Among the chemical functionalities employed for such bioconjugation, the maleimide (B117702) group stands out for its exceptional reactivity and selectivity towards thiol groups. This technical guide provides a comprehensive overview of the core principles governing the function of the maleimide group in bioconjugation, with a focus on its application in drug development, particularly in the creation of Antibody-Drug Conjugates (ADCs).
The Chemistry of Maleimide-Thiol Conjugation: A Highly Specific Michael Addition
The primary role of the maleimide group in bioconjugation lies in its ability to react specifically with sulfhydryl (thiol) groups, which are predominantly found in the cysteine residues of proteins and peptides.[1][2] This reaction proceeds via a Michael addition mechanism, where the nucleophilic thiol group attacks one of the electron-deficient carbon atoms of the carbon-carbon double bond within the maleimide ring.[3] This results in the formation of a stable, covalent thioether bond.[3]
The high chemoselectivity of this reaction is a key advantage.[3] Within a specific pH range, the reaction with thiols is significantly faster than with other nucleophilic groups present in biomolecules, such as amines.[3] This specificity allows for the targeted modification of cysteine residues, minimizing off-target reactions and ensuring a more homogeneous product.[1][3]
References
t-Boc protecting group chemistry explained
An In-depth Technical Guide to t-Boc Protecting Group Chemistry
For: Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is paramount. The tert-butoxycarbonyl (Boc) protecting group is a cornerstone for amine protection, prized for its reliability, mild application, and selective removal under acidic conditions.[1] This technical guide provides a comprehensive overview of the Boc protecting group, covering its fundamental chemical principles, detailed experimental protocols, and critical applications in peptide synthesis and drug development.
The Core Chemistry of the t-Boc Group
The t-Boc group is a carbamate-based protecting group used for primary and secondary amines.[1] Its steric bulk renders the protected amine inert to a wide range of reaction conditions, particularly those involving strong bases, nucleophiles, and catalytic hydrogenation.[2][3]
Mechanism of Protection
The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), often called Boc anhydride.[4][5] The protection reaction is a nucleophilic acyl substitution where the amine nitrogen attacks a carbonyl carbon of (Boc)₂O.[6][7] This is typically performed under mild basic conditions using bases like triethylamine (B128534) (TEA), sodium hydroxide, or 4-dimethylaminopyridine (B28879) (DMAP).[6][8] The reaction forms a tetrahedral intermediate which then collapses, eliminating a t-butyl carbonate leaving group that decomposes into carbon dioxide and t-butoxide.[6]
Caption: General mechanism of amine protection using (Boc)₂O.
Mechanism of Deprotection
The Boc group is acid-labile and is typically removed under strong acidic conditions.[8] The process begins with the protonation of the carbamate's carbonyl oxygen by a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7][9] This facilitates the cleavage of the C-O bond, generating a stable tert-butyl cation and a carbamic acid intermediate.[9] The carbamic acid is unstable and rapidly decarboxylates to yield the free amine, carbon dioxide, and isobutene (from the cation).[7][9]
Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.
Stability Profile
The Boc group is known for its robust stability under a variety of conditions, which makes it a versatile choice in complex syntheses.
| Condition Category | Stability | Notes |
| Basic Hydrolysis | Stable | Resistant to most basic conditions (e.g., NaOH, K₂CO₃, piperidine).[2][3] |
| Nucleophiles | Stable | Unreactive towards most nucleophiles, including organometallics like Grignard and organolithium reagents.[10] |
| Catalytic Hydrogenolysis | Stable | Does not cleave under standard hydrogenolysis conditions (e.g., H₂/Pd-C), allowing for orthogonal deprotection of groups like Cbz.[3][7] |
| Acidic Conditions | Labile | Cleaved by strong acids (TFA, HCl) and some Lewis acids (AlCl₃, ZnBr₂).[8][11] |
| Thermal | Labile at high temp. | Can be removed by heating, though this is less common.[3][7] |
Experimental Protocols and Data
t-Boc Protection of Amines
The protection of amines with (Boc)₂O is a high-yielding and reliable transformation. Conditions can be adapted for a wide variety of substrates.
| Substrate Type | Reagents & Solvents | Temp. (°C) | Time (h) | Typical Yield (%) | Reference |
| Aliphatic Amines | (Boc)₂O, TEA, DCM | RT | 1 - 4 | >95% | [1] |
| Amino Acids | (Boc)₂O, NaOH, H₂O/Dioxane | RT | 2 - 12 | 90-99% | [10] |
| Anilines | (Boc)₂O, DMAP, ACN | RT | 2 - 6 | >90% | [8] |
| Catalyst-Free | (Boc)₂O, H₂O/Acetone | RT | 0.5 - 2 | 95-99% | [3] |
| Solvent-Free | (Boc)₂O, Iodine (cat.) | RT | 0.2 - 1 | 92-98% | [10] |
This protocol is a standard procedure adaptable for many primary and secondary amines.
Caption: A typical experimental workflow for Boc protection of an amine.
Methodology:
-
Setup: In a round-bottom flask, dissolve the primary amine (1.0 eq) in dichloromethane (B109758) (DCM).[1]
-
Base Addition: Add triethylamine (TEA) (1.2 eq) to the solution and stir for 5 minutes at room temperature.[1]
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise to the stirred solution.[1] An exothermic reaction may be observed.
-
Reaction: Allow the mixture to stir at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected amine.[1]
t-Boc Deprotection
Deprotection is most frequently achieved with strong acids. The choice of acid and solvent can be tailored to the substrate's sensitivity.
| Reagent System | Solvent | Temp. (°C) | Time | Notes | Reference |
| Trifluoroacetic Acid (TFA) | DCM | 0 to RT | 0.5 - 2 h | Most common method; TFA is volatile and easily removed.[8][12] | |
| Hydrochloric Acid (HCl) | Dioxane, MeOH, or EtOAc | RT | 0.5 - 4 h | Provides the amine as a hydrochloride salt.[8] | |
| H₃PO₄ (aq) | THF | RT | 2 - 5 h | A milder, environmentally benign alternative.[10] | |
| H₂SO₄ (conc.) | tBuOAc | RT | 1 - 3 h | Used for selective deprotection in the presence of t-butyl esters.[2] | |
| ZnBr₂ | DCM | RT | 12 - 24 h | A mild Lewis acid method for acid-sensitive substrates.[11] | |
| Oxalyl Chloride / MeOH | MeOH | RT | < 4 h | Mild method compatible with acid-labile groups.[13] |
This is the most widely used protocol for Boc removal, especially in peptide synthesis.
Methodology:
-
Setup: Dissolve the N-Boc protected amine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.[1]
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) (typically 10 equivalents or as a 25-50% solution in DCM).[1][14] Effervescence (CO₂ evolution) is often observed.[9]
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).[1]
-
Isolation: Concentrate the mixture under reduced pressure to remove excess TFA and solvent.
-
Neutralization: Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and neutralize by washing with a saturated aqueous solution of sodium bicarbonate until CO₂ evolution ceases.
-
Extraction: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the deprotected amine.[1]
Note on Scavengers: During deprotection, the generated tert-butyl cation can alkylate sensitive residues like tryptophan or cysteine. Adding scavengers such as anisole (B1667542) or thioanisole (B89551) can prevent these side reactions.[8][12]
Applications in Complex Synthesis
Orthogonal Protection Strategy
The stability of the Boc group to base and hydrogenolysis allows for "orthogonal" protection strategies, which are fundamental to complex multi-step synthesis.[10] This means different protecting groups can be removed selectively without affecting others. The Boc (acid-labile), Fmoc (base-labile), and Cbz (hydrogenolysis-labile) groups form a powerful trio for differential protection of multiple amine functionalities within a single molecule.[7][12]
Caption: Orthogonal removal of Boc and Fmoc protecting groups.
Solid-Phase Peptide Synthesis (SPPS)
Boc chemistry was foundational to the development of Solid-Phase Peptide Synthesis (SPPS) by Merrifield.[14] In this strategy, the N-terminal amine of the growing peptide chain is temporarily protected with a Boc group, while side-chain functional groups are protected with more acid-stable groups (e.g., benzyl (B1604629) esters). Each cycle of amino acid addition involves the deprotection of the N-terminal Boc group with TFA, neutralization, and subsequent coupling of the next Boc-protected amino acid.[14][15]
Caption: Workflow for a single cycle in Boc-based SPPS.
Although Fmoc-based SPPS is now more common due to its milder conditions, Boc-SPPS remains advantageous for synthesizing hydrophobic peptides or molecules containing base-labile moieties.[16] The final step in Boc-SPPS involves cleaving the completed peptide from the resin and removing all side-chain protecting groups simultaneously, often using hazardous reagents like liquid hydrogen fluoride (B91410) (HF).[14][16]
Drug Development
The Boc group is frequently used in the synthesis of active pharmaceutical ingredients (APIs).[1] Its stability and predictable reactivity are crucial for masking amine functionalities during the construction of complex molecular scaffolds. The mild acidic deprotection often preserves other sensitive functional groups, making it a versatile and indispensable tool for medicinal chemists.[1]
Conclusion
The tert-butoxycarbonyl protecting group is a vital tool in modern organic synthesis. Its ease of introduction, robust stability to a wide range of reagents, and clean, selective removal under acidic conditions ensure its continued and widespread use. A thorough understanding of its chemistry, reaction conditions, and strategic application is essential for professionals engaged in the synthesis of peptides, pharmaceuticals, and other complex organic molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 6. Tert-Butyloxycarbonyl Protecting Group [es.bzchemicals.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 14. chempep.com [chempep.com]
- 15. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 16. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility and stability of Mal-PEG4-Lys(t-Boc)-NH-m-PEG24
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-PEG4-Lys(t-Boc)-NH-m-PEG24 is a heterobifunctional, PEG-based linker molecule with significant applications in bioconjugation and pharmaceutical development. It is frequently utilized in the synthesis of complex biomolecules, most notably as a linker for Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2][3]
This molecule's structure is modular, featuring:
-
A Maleimide (B117702) (Mal) group for selective conjugation to thiol-containing molecules like cysteine residues in proteins.[4][]
-
A short PEG4 spacer.
-
A Lysine (B10760008) (Lys) residue providing a branch point.
-
An acid-labile tert-Butyloxycarbonyl (t-Boc) protecting group on the lysine side chain, which can be removed to attach a payload.[6][7]
-
A long, methoxy-terminated m-PEG24 chain that enhances solubility and provides steric shielding.[6][7]
This guide provides an in-depth overview of the solubility and stability of this compound, along with detailed experimental protocols for its use.
Core Properties
| Property | Value | Source |
| Molecular Weight | 1715.01 g/mol | [1] |
| Molecular Formula | C₇₈H₁₄₇N₅O₃₅ | [1] |
| Primary Use | PROTAC Linker, ADC Component | [1][7] |
| Storage (Solid) | -20°C for up to 3 years | [1] |
| Storage (Solvent) | -80°C for up to 1 year | [1] |
Solubility
The solubility of this compound is dominated by its extensive polyethylene (B3416737) glycol (PEG) content, which comprises a total of 28 PEG units. PEGylation is a well-established technique used to increase the aqueous solubility of hydrophobic molecules and improve their pharmacokinetic properties.[8][9][10] The long, hydrophilic m-PEG24 chain confers excellent solubility in water and a variety of polar organic solvents.[11][12]
The t-Boc protecting group is hydrophobic and will slightly reduce overall water solubility compared to its deprotected amine counterpart. However, the effect is largely offset by the highly hydrophilic PEG chains.
Quantitative Solubility Data Summary
| Solvent | Qualitative Solubility | Notes |
| Water | Soluble | The hydrophilic PEG chains ensure good solubility in aqueous buffers.[10][11] |
| DMSO, DMF | Soluble | Recommended solvents for preparing concentrated stock solutions for conjugation reactions.[6][13] |
| Methanol, Ethanol | Soluble | PEG is readily soluble in common alcohols.[10][11] |
| Acetonitrile | Soluble | [6][7] |
| Dichloromethane (B109758) (DCM) | Soluble | [6][7] |
| Acetone | Soluble | [6][7] |
Stability
The stability of this compound is dependent on the chemical integrity of its three key functional components: the maleimide ring, the t-Boc protecting group, and the thioether bond formed upon conjugation.
-
Maleimide Group: The maleimide group is highly selective for thiols within a pH range of 6.5-7.5.[4][] Outside this range, its stability and reactivity decrease. At pH values above 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, opening the ring and rendering it unreactive towards thiols. At higher pH, reactivity with amines can also occur.[]
-
Thioether Bond (Post-Conjugation): The thioether bond formed between the maleimide and a thiol is generally stable.[14] However, it can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols, leading to deconjugation. One study on a maleimide-PEG conjugate showed a loss of approximately 30% of the conjugate over seven days at 37°C in the presence of 1 mM glutathione.[15]
-
t-Boc Protecting Group: The t-Boc group is stable under basic and nucleophilic conditions but is labile to strong acids.[16][17] It is efficiently cleaved using reagents like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), or with HCl in methanol.[6][16][18] This cleavage is a necessary step to expose the primary amine on the lysine side chain for subsequent payload attachment.[7]
-
PEG and Amide Bonds: The PEG backbone and the amide linkages are highly stable and generally not a concern under typical physiological and experimental conditions.[11]
Chemical Stability Summary
| Functional Group | Condition | Stability Outcome |
| Maleimide | pH < 6.5 | Reaction rate with thiols is significantly reduced. |
| Maleimide | pH 6.5 - 7.5 | Optimal range for stable and selective reaction with thiols.[4][] |
| Maleimide | pH > 7.5 | Susceptible to hydrolysis (ring-opening), rendering it inactive.[] |
| t-Boc Group | Basic or Nucleophilic Conditions | Stable.[17] |
| t-Boc Group | Strong Anhydrous Acid (e.g., TFA, HCl) | Cleaved (deprotected) to reveal a primary amine.[6][16][18] |
| Thioether Bond | Presence of competing thiols (e.g., GSH) | Susceptible to retro-Michael reaction, potentially leading to deconjugation.[15] |
Visualized Workflows and Structures
Caption: Functional components of this compound.
Caption: General workflow for protein conjugation using the maleimide linker.
Experimental Protocols
Protocol for Protein Conjugation
This protocol provides a general method for conjugating the maleimide group of the linker to free thiol groups on a protein, such as those from cysteine residues.
Materials:
-
Thiol-containing protein (e.g., antibody, enzyme)
-
This compound
-
Degassed conjugation buffer: Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.0-7.5. Avoid buffers containing thiols (e.g., DTT).[13]
-
TCEP (tris(2-carboxyethyl)phosphine), if disulfide reduction is needed.
-
Anhydrous DMSO or DMF.[13]
-
Quenching reagent (e.g., cysteine or β-mercaptoethanol).
-
Purification system (e.g., size-exclusion chromatography/desalting column).[19]
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[13][19]
-
If the protein's cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature.[19]
-
-
Linker Preparation:
-
Conjugation Reaction:
-
Add the linker stock solution to the protein solution to achieve a final molar ratio of linker-to-protein between 10:1 and 20:1.[20] This ratio should be optimized for each specific protein.
-
Mix gently and immediately flush the reaction vial with an inert gas (e.g., nitrogen or argon) before sealing.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[19]
-
-
Quenching and Purification:
-
(Optional) To stop the reaction, add a quenching reagent like cysteine to a final concentration of 1-10 mM to react with any excess maleimide.
-
Purify the resulting conjugate from unreacted linker and byproducts using a desalting column (size-exclusion chromatography) or dialysis.[19]
-
-
Characterization:
-
Analyze the purified conjugate to determine the degree of labeling (DOL) using appropriate analytical techniques (e.g., UV-Vis spectroscopy, Mass Spectrometry).
-
Protocol for t-Boc Deprotection
This protocol describes the removal of the t-Boc group to expose the primary amine for subsequent functionalization. Caution: This procedure uses strong acid and must be performed in a chemical fume hood with appropriate personal protective equipment.
Materials:
-
Lyophilized Boc-protected conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)[18]
-
Nitrogen or Argon gas
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Dissolve the lyophilized Boc-protected conjugate in anhydrous DCM.
-
Cool the solution in an ice bath (0°C).
-
-
Acid Addition:
-
Slowly add TFA to the solution. A common ratio is 20-50% TFA in DCM (v/v).
-
Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress using an appropriate method (e.g., TLC, LC-MS).
-
-
Solvent Removal:
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
The resulting deprotected product can then be used for subsequent conjugation reactions via its newly exposed primary amine.
-
References
- 1. This compound | TargetMol [targetmol.com]
- 2. gentaur.com [gentaur.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Monodispersed Maleimide(Mal) PEG - Biopharma PEG [biochempeg.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 9. PEGylation - Wikipedia [en.wikipedia.org]
- 10. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
- 11. labinsights.nl [labinsights.nl]
- 12. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lumiprobe.com [lumiprobe.com]
- 14. precisepeg.com [precisepeg.com]
- 15. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 17. Boc-Protected Amino Groups [organic-chemistry.org]
- 18. jk-sci.com [jk-sci.com]
- 19. benchchem.com [benchchem.com]
- 20. biotium.com [biotium.com]
Mal-PEG4-Lys(t-Boc)-NH-m-PEG24 datasheet and specifications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-PEG4-Lys(t-Boc)-NH-m-PEG24 is a heterobifunctional crosslinker that serves as a critical component in the development of advanced targeted therapeutics, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This molecule features a maleimide (B117702) group for covalent linkage to thiol-containing moieties, a t-Boc protected amine for subsequent conjugation, and an extended polyethylene (B3416737) glycol (PEG) chain. The PEG linker enhances the solubility, stability, and pharmacokinetic properties of the resulting bioconjugate.[1][2]
This technical guide provides a comprehensive overview of the specifications, experimental protocols, and applications of this compound, designed to assist researchers in leveraging this versatile linker for their drug development projects.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. These specifications are crucial for designing and executing successful conjugation strategies.
| Property | Value | Reference |
| Molecular Formula | C₇₈H₁₄₇N₅O₃₅ | [3][4] |
| Molecular Weight | 1715.01 g/mol | [3][4] |
| Appearance | White to off-white solid or oil | |
| Solubility | Soluble in DMSO, DMF, methylene (B1212753) chloride, acetonitrile, methanol, acetone | [4][5] |
| Purity | >95% | [4] |
| Storage | Store at -20°C, protect from moisture | [4][6] |
Core Applications and Reaction Mechanisms
This compound is primarily utilized in the synthesis of PROTACs and ADCs due to its bifunctional nature.
PROTAC Synthesis: In the context of PROTACs, this linker connects a ligand that binds to a target protein of interest (POI) with a ligand for an E3 ubiquitin ligase.[3][7][8] This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.[9][10] The hydrophilic PEG chain can improve the solubility and cell permeability of the final PROTAC molecule.[11]
Antibody-Drug Conjugate (ADC) Synthesis: For ADCs, the linker is used to attach a potent cytotoxic drug to a monoclonal antibody (mAb) that targets a specific antigen on cancer cells.[5] The maleimide group can react with cysteine residues on the antibody, while the deprotected amine can be conjugated to the drug molecule. The PEG spacer enhances the stability and solubility of the ADC, potentially leading to an improved therapeutic index.[1][12][13]
Experimental Protocols
The following sections provide detailed methodologies for the key reactions involving this compound.
Thiol-Maleimide Conjugation
This protocol outlines the general procedure for conjugating the maleimide group of the linker to a thiol-containing molecule, such as a protein with cysteine residues.
Materials:
-
Thiol-containing molecule (e.g., protein, peptide)
-
This compound
-
Degassed conjugation buffer (e.g., PBS, Tris, HEPES, pH 6.5-7.5)[14]
-
Reducing agent (e.g., TCEP)
-
Anhydrous DMSO or DMF
-
Inert gas (e.g., nitrogen or argon)
-
Purification system (e.g., gel filtration, HPLC, FPLC)
Procedure:
-
Preparation of the Thiol-Containing Molecule:
-
Dissolve the thiol-containing molecule in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[15]
-
If disulfide bonds are present, add a 50-100x molar excess of a reducing agent like TCEP and incubate for 20-60 minutes at room temperature to reduce the disulfides to free thiols.[15][16]
-
-
Preparation of the Maleimide Linker Solution:
-
Dissolve this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 1-10 mg in 100 µL).[15]
-
-
Conjugation Reaction:
-
Add the maleimide linker solution to the solution of the thiol-containing molecule. A 10-20x molar excess of the maleimide linker is recommended as a starting point.
-
Flush the reaction vessel with an inert gas, seal it, and mix thoroughly.[14]
-
Incubate the reaction at room temperature for 2 hours or overnight at 4°C.[14] Protect from light if any components are light-sensitive.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method such as gel filtration, HPLC, or FPLC to remove excess linker and other reagents.[15]
-
t-Boc Deprotection
This protocol describes the removal of the tert-butyloxycarbonyl (t-Boc) protecting group to expose the primary amine for subsequent conjugation.
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane)[17]
-
Anhydrous organic solvent (e.g., dichloromethane, ethyl acetate)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Reaction Setup:
-
Dissolve the Boc-protected conjugate in an anhydrous organic solvent such as dichloromethane.
-
Add an excess of the acidic deprotection reagent. For example, add an equal volume of TFA to the solution or a solution of 4M HCl in dioxane.[17]
-
-
Deprotection Reaction:
-
Workup and Purification:
-
Upon completion, remove the solvent and excess acid under reduced pressure.[17]
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[17]
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[17]
-
Visualizing Workflows and Mechanisms
The following diagrams, generated using Graphviz, illustrate the key processes where this compound is employed.
Caption: Mechanism of action for a PROTAC utilizing a PEGylated linker.
Caption: General workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Conclusion
This compound is a highly valuable tool for the development of targeted therapies. Its well-defined structure, including the reactive maleimide and protected amine functionalities, combined with the beneficial properties of the long PEG chain, makes it an ideal choice for constructing complex bioconjugates like PROTACs and ADCs. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to successfully incorporate this versatile linker into their drug discovery and development pipelines. Careful optimization of reaction conditions and purification methods will be key to achieving high-quality, effective therapeutic candidates.
References
- 1. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]
- 2. mdpi.com [mdpi.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. labsolu.ca [labsolu.ca]
- 7. gentaur.com [gentaur.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. researchgate.net [researchgate.net]
- 10. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 17. benchchem.com [benchchem.com]
A Technical Guide to the Storage and Handling of PEGylated Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential practices for the proper storage and handling of PEGylated linkers. Adherence to these guidelines is critical for maintaining the integrity, reactivity, and performance of these crucial reagents in bioconjugation, drug delivery, and other advanced applications.
Introduction to PEGylated Linkers and Their Instability
Poly(ethylene glycol) (PEG) linkers are indispensable tools in the development of biotherapeutics, offering enhanced solubility, stability, and pharmacokinetic profiles to conjugated molecules.[1][2] However, the reactive functional groups that make these linkers versatile also render them susceptible to degradation if not stored and handled correctly. The primary pathways of degradation include hydrolysis and oxidation, which can lead to a loss of reactivity and the formation of impurities.[3][4]
General Storage and Handling Best Practices
To ensure the longevity and efficacy of PEGylated linkers, a set of general best practices should be followed. These practices are designed to mitigate the impact of environmental factors such as moisture, oxygen, light, and temperature.
Upon Receipt:
-
Inspect the packaging for any signs of damage that may have compromised the integrity of the container.
-
Verify that the product and its specifications match the order.
-
Log the date of receipt and the manufacturer's lot number for traceability.
General Handling:
-
Before opening, always allow the reagent container to equilibrate to room temperature. This is a critical step to prevent condensation of atmospheric moisture onto the cold reagent, which can accelerate degradation.[5]
-
Whenever possible, handle the reagent under an inert atmosphere, such as in a glove box purged with argon or nitrogen, to minimize exposure to oxygen and moisture.[5]
-
Use clean, dry spatulas and glassware to avoid cross-contamination and the introduction of moisture.
-
For reagents that are viscous liquids or low-melting solids, making a stock solution in an appropriate anhydrous solvent can facilitate accurate dispensing.
Aliquoting and Storage of Stock Solutions:
-
It is highly recommended to aliquot the reagent into smaller, single-use quantities. This practice minimizes the number of times the main container is opened and subjected to environmental exposure.[5]
-
Stock solutions should be prepared using anhydrous solvents such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).
-
Store stock solutions at or below -20°C under an inert atmosphere.
Quantitative Storage Conditions for Common PEGylated Linkers
The optimal storage conditions for PEGylated linkers are highly dependent on their reactive functional groups. The following tables summarize the recommended storage parameters for various classes of PEG linkers.
Table 1: Recommended Storage Conditions for Solid PEGylated Linkers
| Linker Functional Group | Recommended Temperature | Atmosphere | Light Exposure | Moisture Conditions |
| Amine-Reactive (e.g., NHS Ester) | ≤ -15°C[5] | Inert Gas (Argon or Nitrogen)[5] | Protect from light[5] | Desiccated[5] |
| Thiol-Reactive (e.g., Maleimide) | ≤ -15°C[5] | Inert Gas (Argon or Nitrogen)[5] | Protect from light[5] | Desiccated[5] |
| Carboxyl-Reactive | -20°C to 4°C | Inert Gas (Argon or Nitrogen) | Protect from light | Desiccated |
| Aldehyde/Ketone-Reactive | -20°C to 4°C | Inert Gas (Argon or Nitrogen) | Protect from light | Desiccated |
| Click Chemistry (e.g., Azide, Alkyne) | -20°C to 4°C | Inert Gas (Argon or Nitrogen) | Protect from light | Desiccated |
Table 2: Stability Considerations for Common Linker Chemistries
| Linker Chemistry | Key Instability Factors | Recommended Handling Practices |
| NHS Ester | Highly susceptible to hydrolysis.[3] | Use immediately after dissolving. Avoid aqueous buffers with primary amines (e.g., Tris).[6] |
| Maleimide (B117702) | Susceptible to hydrolysis and retro-Michael addition in the presence of thiols.[7] | Maintain neutral to slightly acidic pH during conjugation. Consider stabilized maleimide derivatives for long-term stability. |
| Thiol | Prone to oxidation, forming disulfide bonds. | Store under inert gas. Use reducing agents during conjugation if necessary. |
| Aldehyde | Can undergo oxidation to carboxylic acid. | Store under inert gas. |
Visualizing Workflows and Concepts
Standard Workflow for Handling a New PEGylated Linker
The following diagram outlines the standard procedure for receiving, storing, and preparing a PEGylated linker for an experiment.
Caption: Standard workflow for handling PEGylated linkers.
Troubleshooting Common Issues with PEGylated Linkers
This decision tree provides a guide for troubleshooting common problems encountered when working with PEGylated linkers.
Caption: Troubleshooting decision tree for PEGylated linkers.
Susceptibility of Reactive Groups to Storage Conditions
The following diagram illustrates the primary degradation pathways for common reactive functional groups on PEGylated linkers under suboptimal storage conditions.
References
- 1. chempep.com [chempep.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. precisepeg.com [precisepeg.com]
- 4. precisepeg.com [precisepeg.com]
- 5. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
The Art of PEGylation: A Technical Guide to Enhancing Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a therapeutic agent, a process known as PEGylation, has emerged as a cornerstone technology in drug development. This powerful technique offers a multitude of advantages, primarily focused on improving the pharmacokinetic and pharmacodynamic properties of biotherapeutics, including proteins, peptides, and small molecules. By increasing the hydrodynamic size and masking the molecule from the host's immune system, PEGylation can significantly extend the circulating half-life, reduce immunogenicity, and enhance the overall therapeutic efficacy of a drug.[1] This in-depth guide provides a comprehensive overview of the core principles of PEGylation, detailed experimental protocols, and the impact of this technology on drug discovery and development.
Core Principles of PEGylation
PEGylation involves the covalent conjugation of PEG chains to specific functional groups on a drug molecule.[1] The choice of PEG polymer, its molecular weight, and its architecture (linear or branched) are critical parameters that influence the properties of the resulting conjugate.[2]
Benefits of PEGylation:
-
Prolonged Circulatory Half-Life: The increased size of the PEGylated molecule reduces its renal clearance, leading to a longer presence in the bloodstream.[][4]
-
Reduced Immunogenicity: The PEG chains can shield antigenic epitopes on the protein surface, making it less likely to be recognized by the immune system.[1]
-
Enhanced Solubility and Stability: PEGylation can improve the solubility of hydrophobic drugs and protect them from enzymatic degradation.[1][4]
-
Improved Pharmacokinetics: The altered size and properties of the PEGylated drug can lead to more favorable absorption, distribution, metabolism, and excretion (ADME) profiles.[]
-
Reduced Dosing Frequency: A longer half-life allows for less frequent administration, improving patient compliance.[2]
Challenges of PEGylation:
-
Reduced Biological Activity: The attachment of PEG chains near the active site of a protein can cause steric hindrance, potentially reducing its binding affinity and biological activity.[]
-
Heterogeneity of Conjugates: Traditional PEGylation methods can result in a mixture of products with varying numbers of PEG chains attached at different locations, leading to challenges in characterization and manufacturing.
-
Anti-PEG Antibodies: A subset of the population has pre-existing antibodies against PEG, which can lead to accelerated clearance of PEGylated drugs and potential allergic reactions.[5]
-
Manufacturing Complexity: The PEGylation process adds complexity and cost to drug manufacturing.
Generations of PEGylation Technology
The field of PEGylation has evolved through several generations, each aiming to address the limitations of the previous one.
-
First-Generation PEGylation: This involved the use of linear PEG chains with a broad molecular weight distribution, often resulting in heterogeneous mixtures of PEGylated products. The attachment was typically random, targeting amine groups on lysine (B10760008) residues.[1]
-
Second-Generation PEGylation: This generation introduced branched PEG structures and site-specific PEGylation techniques to create more homogeneous and well-defined conjugates.[2] Site-specific methods, such as targeting free cysteine residues or the N-terminus, allow for greater control over the location of PEG attachment, minimizing the impact on the drug's activity.[6]
Quantitative Impact of PEGylation on Pharmacokinetics
The following tables summarize the quantitative effects of PEGylation on key pharmacokinetic parameters.
Table 1: Impact of PEG Molecular Weight on Circulating Half-Life
| Drug/Molecule | Unmodified Half-Life | PEG Size (kDa) | PEGylated Half-Life | Fold Increase | Reference |
| Interferon α-2a | ~2-3 hours | 12 | ~40 hours | ~13-20 | [4] |
| Interferon α-2b | ~2-3 hours | 12 | ~40 hours | ~13-20 | [4] |
| Adenosine Deaminase | ~30 minutes | 5 | ~48-72 hours | ~96-144 | [4] |
| Granulocyte Colony-Stimulating Factor (G-CSF) | ~3.5 hours | 20 | ~15-80 hours | ~4-23 | [6] |
| Methotrexate-loaded Chitosan Nanoparticles | 1.85 ± 0.23 h | 2 | 4.12 ± 0.45 h | 2.2 | [7] |
| Methotrexate-loaded Chitosan Nanoparticles | 1.85 ± 0.23 h | 5 | 6.28 ± 0.51 h | 3.4 | [7] |
Table 2: Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Drugs
| Drug | Parameter | Non-PEGylated | PEGylated (PEG Size) | Reference |
| Danazol Nanoemulsion | Half-life (h) | 1.09 ± 0.401 | 1.66 ± 0.11 (2 kDa) | [8] |
| Danazol Nanoemulsion | Half-life (h) | 1.09 ± 0.401 | 1.48 ± 0.17 (5 kDa) | [8] |
| Danazol Nanoemulsion | AUC (ngh/mL) | 100% (baseline) | 198.2% (2 kDa) | [8] |
| Danazol Nanoemulsion | AUC (ngh/mL) | 100% (baseline) | 220% (5 kDa) | [8] |
| [68Ga]Ga-Flu-1 (PSMA Inhibitor) | Tumor Uptake (%ID/g at 60 min) | 52.07 ± 14.83 | 39.28 ± 3.25 (PEG4) | [9] |
| [68Ga]Ga-Flu-1 (PSMA Inhibitor) | Tumor Uptake (%ID/g at 60 min) | 52.07 ± 14.83 | 18.64 ± 2.20 (PEG8) | [9] |
| [68Ga]Ga-Flu-1 (PSMA Inhibitor) | Kidney Uptake (%ID/g at 30 min) | High | Tenfold less (PEG4) | [9] |
| [68Ga]Ga-Flu-1 (PSMA Inhibitor) | Kidney Uptake (%ID/g at 30 min) | High | Fivefold less (PEG8) | [9] |
Experimental Protocols
This section provides detailed methodologies for two common site-specific PEGylation techniques.
Protocol 1: Site-Specific PEGylation via Thiol-Maleimide Chemistry
This protocol describes the conjugation of a PEG-maleimide to a free cysteine residue on a protein.
Materials:
-
Protein with a single accessible cysteine residue
-
PEG-Maleimide
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent (optional): L-cysteine or N-ethylmaleimide
-
Purification system: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
If the target cysteine is part of a disulfide bond, add a 10-50 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to reduce the disulfide bond and expose the free thiol. Remove excess TCEP by dialysis or a desalting column.
-
-
PEG-Maleimide Preparation:
-
Prepare a stock solution of PEG-Maleimide in the conjugation buffer or a compatible organic solvent like DMSO.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution with gentle mixing.[10] The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light if the molecule is light-sensitive.[10]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction and cap any unreacted maleimide (B117702) groups, add a molar excess of a thiol-containing compound like L-cysteine.
-
To quench unreacted PEG-Maleimide, add a molar excess of a maleimide-containing compound like N-ethylmaleimide.
-
-
Purification:
-
Purify the PEGylated protein from unreacted PEG and protein using SEC or IEX. The choice of method will depend on the size and charge differences between the starting materials and the product.
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight.
-
Use techniques like mass spectrometry to determine the exact mass of the PEGylated protein and confirm the degree of PEGylation.
-
Employ HPLC-based methods (SEC, IEX, or reversed-phase) to assess the purity and heterogeneity of the final product.
-
Protocol 2: N-Terminal PEGylation via Reductive Amination
This protocol describes the site-specific conjugation of a PEG-aldehyde to the N-terminal α-amino group of a protein. This method takes advantage of the lower pKa of the N-terminal amine compared to the ε-amino groups of lysine residues.[6]
Materials:
-
Protein with an accessible N-terminus
-
PEG-Aldehyde
-
Reaction Buffer: Sodium acetate (B1210297) buffer, pH 5.0-6.0
-
Reducing Agent: Sodium cyanoborohydride (NaCNBH₃)
-
Quenching Solution: Tris buffer or another amine-containing buffer
-
Purification system: SEC or IEX
Procedure:
-
Protein and PEG Preparation:
-
Dissolve the protein in the reaction buffer.
-
Dissolve the PEG-Aldehyde in the reaction buffer.
-
-
Conjugation Reaction:
-
Combine the protein and PEG-Aldehyde solutions. The molar ratio of PEG to protein will need to be optimized.
-
Add a 20- to 50-fold molar excess of sodium cyanoborohydride to the reaction mixture.
-
Incubate the reaction for 12-24 hours at room temperature.
-
-
Quenching the Reaction:
-
Add an amine-containing buffer, such as Tris, to quench any unreacted PEG-Aldehyde.
-
-
Purification:
-
Purify the N-terminally PEGylated protein using SEC or IEX to remove unreacted reagents and byproducts.
-
-
Characterization:
-
Confirm the successful PEGylation and assess purity using SDS-PAGE and HPLC.
-
Use peptide mapping and mass spectrometry to confirm the site of PEGylation at the N-terminus.
-
Visualizing Key Processes in PEGylation
Logical Workflow for Developing a PEGylated Therapeutic
Caption: A logical workflow for the development of a PEGylated therapeutic.
Experimental Workflow for Characterization of PEGylated Proteins
Caption: An experimental workflow for the characterization of PEGylated proteins.
Signaling Pathway Affected by PEGylated Interferon (JAK-STAT Pathway)
Caption: The JAK-STAT signaling pathway activated by PEGylated interferon-α.[11][12][13][14]
Conclusion
PEGylation remains a vital and evolving technology in the pharmaceutical industry. Its ability to significantly improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents has led to the successful development of numerous marketed drugs. As our understanding of the structure-function relationships of PEGylated molecules deepens, and as more sophisticated, site-specific conjugation chemistries become available, the potential for this technology to enhance the next generation of biotherapeutics will continue to expand. This guide provides a foundational understanding for researchers and drug development professionals to effectively harness the power of PEGylation in their pursuit of innovative and more effective medicines.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. m.youtube.com [m.youtube.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. PharmGKB summary: peginterferon-α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Pegylated Interferon for the Treatment of Chronic Viral Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Peginterferon alfa-2a? [synapse.patsnap.com]
- 14. ashpublications.org [ashpublications.org]
Methodological & Application
Application Notes and Protocols for Mal-PEG4-Lys(t-Boc)-NH-m-PEG24 Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mal-PEG4-Lys(t-Boc)-NH-m-PEG24 is a heterobifunctional and highly versatile polyethylene (B3416737) glycol (PEG) linker, meticulously designed for advanced bioconjugation applications, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] This linker features a maleimide (B117702) group for covalent attachment to sulfhydryl (-SH) moieties, typically found in cysteine residues of proteins and peptides. Additionally, it contains a tert-butyloxycarbonyl (Boc)-protected lysine, which, upon deprotection, provides a primary amine for subsequent conjugation reactions. The extended PEG chains (PEG4 and m-PEG24) enhance solubility, reduce immunogenicity, and provide optimal spatial orientation between conjugated molecules.[5][6]
This document provides a detailed protocol for a two-step conjugation strategy utilizing this linker: first, the maleimide-thiol conjugation, followed by the deprotection of the Boc group and subsequent functionalization of the exposed amine.
Core Principles of the Conjugation Strategy
The use of this compound allows for a controlled, sequential assembly of complex biomolecular structures. The strategy hinges on the differential reactivity of the terminal functional groups:
-
Maleimide-Thiol Conjugation: The maleimide group reacts specifically with free sulfhydryl groups at a pH range of 6.5-7.5 to form a stable thioether bond. This reaction is highly efficient and selective, minimizing off-target reactions.
-
Boc Group Deprotection: The t-Boc group is a robust protecting group for the lysine's primary amine, stable under the conditions of the maleimide-thiol conjugation. It can be efficiently removed under acidic conditions, typically with trifluoroacetic acid (TFA), to expose the amine for the next conjugation step.[7][8][9][10]
-
Amine-Reactive Conjugation: The newly deprotected primary amine can then be conjugated to a variety of molecules containing amine-reactive groups, such as NHS esters or carboxylic acids (activated with coupling agents like EDC/NHS).
This sequential approach is fundamental in the synthesis of PROTACs, where one end of the linker is attached to a target protein ligand and the other to an E3 ligase ligand.[11][12][13]
Experimental Protocols
Part 1: Maleimide-Thiol Conjugation to a Cysteine-Containing Protein/Peptide
This protocol describes the conjugation of the maleimide group of the linker to a protein or peptide containing an accessible cysteine residue.
Materials:
-
This compound Linker
-
Cysteine-containing protein or peptide (e.g., antibody fragment, enzyme)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed and thiol-free.
-
Reducing Agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.
-
Quenching Reagent: L-cysteine or 2-mercaptoethanol (B42355).
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification System: Size Exclusion Chromatography (SEC) or Dialysis equipment.
Procedure:
-
Preparation of the Thiol-Containing Molecule:
-
Dissolve the protein/peptide in the degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
If the sulfhydryl groups are in the form of disulfide bonds, reduction is necessary. Add a 10-20 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes. It is generally not necessary to remove the TCEP before proceeding.
-
-
Preparation of the Linker Solution:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the linker stock solution to the protein/peptide solution.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction (Optional but Recommended):
-
To quench any unreacted maleimide groups, add a 50-fold molar excess of L-cysteine or 2-mercaptoethanol and incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove the excess linker and quenching reagent by purifying the reaction mixture using Size Exclusion Chromatography (SEC) or dialysis against the Conjugation Buffer.
-
Part 2: Boc Deprotection and Second Conjugation
This protocol outlines the removal of the t-Boc protecting group to expose the primary amine, followed by a second conjugation reaction.
Materials:
-
Boc-protected conjugate from Part 1.
-
Deprotection Solution: 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
-
Neutralization Buffer: e.g., 0.1 M Sodium Bicarbonate, pH 8.5.
-
Molecule for second conjugation (e.g., an NHS ester-functionalized E3 ligase ligand).
-
Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or SEC.
Procedure:
-
Boc Deprotection:
-
Lyophilize the purified conjugate from Part 1 to remove the aqueous buffer.
-
Resuspend the dried conjugate in the Deprotection Solution (TFA in DCM).
-
Incubate at room temperature for 30-60 minutes. Monitor the reaction by LC-MS to ensure complete deprotection.
-
Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
-
Neutralization:
-
Resuspend the deprotected conjugate in a suitable buffer for the second conjugation (e.g., PBS, pH 7.5-8.0). Ensure the pH is neutralized.
-
-
Second Conjugation Reaction (Example with an NHS ester):
-
Add a 5- to 10-fold molar excess of the NHS ester-functionalized molecule to the deprotected and neutralized conjugate solution.
-
Incubate at room temperature for 1-2 hours or overnight at 4°C.
-
-
Final Purification:
-
Purify the final bifunctional conjugate using RP-HPLC or SEC to remove excess reagents and byproducts.
-
Characterization of the Final Conjugate
-
Mass Spectrometry (MS): Use MALDI-TOF or ESI-MS to confirm the molecular weight of the final conjugate.
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE to assess purity and confirm the increase in molecular weight compared to the unconjugated protein/peptide.
-
HPLC: Use analytical RP-HPLC or SEC to determine the purity of the final product.
Data Presentation
The following table summarizes representative quantitative data for a typical two-step conjugation process.
| Parameter | Stage 1: Maleimide Conjugation | Stage 2: Final PROTAC Assembly | Method of Analysis |
| Reactant Molar Ratio | 1:15 (Protein:Linker) | 1:8 (Conjugate:E3 Ligase Ligand) | - |
| Reaction Time | 4 hours at RT | 2 hours at RT | - |
| Conjugation Yield | >90% | >85% | HPLC, MS |
| Purity of Conjugate | >95% | >98% | HPLC, SDS-PAGE |
| Final Molecular Weight | Confirmed increase by linker mass | Confirmed final conjugate mass | Mass Spectrometry |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the two-step conjugation.
PROTAC Mechanism of Action
References
- 1. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 5. precisepeg.com [precisepeg.com]
- 6. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 7. static.igem.org [static.igem.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. BOC Protection and Deprotection [bzchemicals.com]
- 10. jk-sci.com [jk-sci.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Mal-PEG4-Lys(t-Boc)-NH-m-PEG24 in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A PROTAC molecule is comprised of a ligand that binds the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical component that influences the efficacy, solubility, and pharmacokinetic properties of the PROTAC.[1]
Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance aqueous solubility, improve cell permeability, and provide flexibility for optimal ternary complex formation (POI-PROTAC-E3 ligase).[3] Mal-PEG4-Lys(t-Boc)-NH-m-PEG24 is a versatile, heterobifunctional PEG-based linker designed for the modular synthesis of PROTACs. Its key features include:
-
A maleimide (B117702) group for covalent conjugation to thiol-containing moieties (e.g., cysteine residues) on a ligand.
-
A t-Boc protected amine on a lysine (B10760008) residue, which can be deprotected to reveal a primary amine for amide bond formation with a carboxylic acid-functionalized ligand.
-
A long PEG chain (total of 28 PEG units) to enhance solubility and provide spatial separation between the two ligands.
This document provides detailed protocols for the application of this compound in the synthesis of a model PROTAC.
Overview of PROTAC Synthesis Strategy
The synthesis of a PROTAC using this compound typically follows a sequential, two-step conjugation strategy. This approach allows for the controlled and directional assembly of the final PROTAC molecule. The general workflow involves:
-
Step 1: Amide Coupling. The t-Boc protecting group on the lysine residue of the linker is removed under acidic conditions. The resulting free amine is then coupled to a carboxylic acid-functionalized ligand (either the POI binder or the E3 ligase ligand) using standard peptide coupling reagents.
-
Step 2: Thiol-Maleimide Conjugation. The maleimide group of the ligand-linker intermediate is then reacted with a thiol-containing ligand to form the final PROTAC molecule.
The choice of which ligand to couple in the first step depends on the specific chemistry and stability of the ligands. It is generally advisable to perform the maleimide conjugation as the final step due to the potential for the maleimide group to react with other nucleophiles under various conditions.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to expose the primary amine.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)[4]
-
Trifluoroacetic acid (TFA)[4]
-
Triisopropylsilane (TIS) (optional scavenger)[4]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM (final concentration 0.1-0.2 M) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).[4] If the substrate is sensitive to cationic side reactions, a scavenger such as TIS (2.5-5% v/v) can be added.[4]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-2 hours).[4]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To remove residual TFA, co-evaporate the residue with toluene (3x).[4]
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step. For neutralization, dissolve the residue in a suitable organic solvent, and wash with a saturated aqueous solution of sodium bicarbonate.[4] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected linker, Mal-PEG4-Lys(NH₂)-NH-m-PEG24.
Data Presentation: Boc Deprotection
| Parameter | Typical Value/Condition |
|---|---|
| Reagents | TFA, DCM |
| TFA Concentration | 20-50% (v/v) |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 1 - 2 hours |
| Expected Yield | >95% (as TFA salt) |
Protocol 2: Amide Coupling with a Carboxylic Acid-Functionalized Ligand
This protocol details the formation of an amide bond between the deprotected linker and a ligand containing a carboxylic acid.
Materials:
-
Deprotected linker (Mal-PEG4-Lys(NH₂)-NH-m-PEG24) from Protocol 1
-
Carboxylic acid-functionalized ligand (e.g., POI-COOH or E3-Ligase-COOH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[5]
-
N,N-Diisopropylethylamine (DIPEA)[5]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the carboxylic acid-functionalized ligand (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution.[6]
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve the deprotected linker (1.0 equivalent) in anhydrous DMF.
-
Add the solution of the deprotected linker to the activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere (Nitrogen or Argon).
-
Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-12 hours.[6]
-
Upon completion, the reaction mixture can be diluted with a suitable organic solvent and washed with aqueous solutions to remove excess reagents and byproducts. The crude product is then purified by chromatography.
Data Presentation: Amide Coupling
| Parameter | Typical Value/Condition |
|---|---|
| Coupling Reagent | HATU |
| Base | DIPEA |
| Solvent | Anhydrous DMF |
| Stoichiometry (Ligand:Linker:HATU:DIPEA) | 1.0 : 1.0 : 1.1 : 2.0 |
| Temperature | Room Temperature |
| Reaction Time | 2 - 12 hours |
| Expected Yield | 50 - 80% |
Protocol 3: Thiol-Maleimide Conjugation
This protocol describes the final step of conjugating the maleimide-containing intermediate with a thiol-functionalized ligand.
Materials:
-
Maleimide-linker-ligand intermediate from Protocol 2
-
Thiol-functionalized ligand (e.g., POI-SH or E3-Ligase-SH)
-
Degassed buffer, pH 7.0-7.5 (e.g., Phosphate-Buffered Saline (PBS), HEPES)[7]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or DMF
-
Reaction vial
-
Nitrogen or Argon atmosphere
Procedure:
-
Prepare a stock solution of the maleimide-linker-ligand intermediate in anhydrous DMSO or DMF.
-
Dissolve the thiol-functionalized ligand in the degassed buffer (pH 7.0-7.5).[7] If the ligand has poor aqueous solubility, a co-solvent like DMSO or DMF can be used.
-
Add the stock solution of the maleimide-linker-ligand intermediate to the solution of the thiol-functionalized ligand. A 1.5 to 10-fold molar excess of the maleimide-containing compound is often used to ensure complete reaction of the thiol.
-
Flush the reaction vial with an inert gas (Nitrogen or Argon), cap it, and protect it from light.
-
Incubate the reaction at room temperature for 2 hours, or overnight at 4°C.[8]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule using chromatography.
Data Presentation: Thiol-Maleimide Conjugation
| Parameter | Typical Value/Condition |
|---|---|
| Buffer | PBS or HEPES |
| pH | 7.0 - 7.5 |
| Temperature | Room Temperature or 4°C |
| Reaction Time | 2 - 24 hours |
| Molar Ratio (Maleimide:Thiol) | 1.5:1 to 10:1 |
| Expected Yield | 40 - 70% |
Purification and Characterization
The purification of PEGylated PROTACs can be challenging due to their hybrid nature. A multi-step purification strategy is often required.[6]
-
Size Exclusion Chromatography (SEC): This is often the initial purification step to separate the high molecular weight PROTAC from smaller unreacted ligands and reagents.[]
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful technique for achieving high purity of the final PROTAC. C4, C8, or C18 columns are typically used with a water/acetonitrile gradient containing 0.1% TFA.[6]
-
Ion Exchange Chromatography (IEX): IEX can be used to separate species based on charge, which may be altered by the conjugation of ligands.[]
The final purified PROTAC should be characterized to confirm its identity and purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the final product and assess its purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the PROTAC molecule, although the complexity of the PEG chain can make interpretation challenging.
Visualizations
Caption: Synthetic workflow for PROTAC synthesis.
Caption: PROTAC mechanism of action.
Caption: Structure of the linker.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 8. Maleimide labeling of thiolated biomolecules [biosyn.com]
Application Note: Protocols for the Acid-Catalyzed t-Boc Deprotection of Lysine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The tert-butyloxycarbonyl (Boc) group is a cornerstone in peptide synthesis and organic chemistry for the protection of primary and secondary amines, particularly the ε-amino group of lysine (B10760008) residues. Its widespread use stems from its stability under various conditions and its susceptibility to removal under specific acidic conditions. The process of removing the Boc group, known as deprotection, is a critical step in the synthesis of peptides and other complex molecules. This application note provides detailed protocols for the t-Boc deprotection of lysine, a summary of quantitative data for common methods, and diagrams illustrating the experimental workflow and reaction mechanism.
The acid-catalyzed cleavage of the Boc group proceeds through a mechanism that generates a stable tert-butyl cation and an unstable carbamic acid intermediate, which readily decarboxylates to yield the free amine.[1][2] The liberated tert-butyl cation is a reactive electrophile that can cause undesirable side reactions, such as the alkylation of nucleophilic residues like tryptophan or methionine.[1][3] To mitigate these side reactions, scavengers are frequently incorporated into the deprotection reaction mixture.[4]
Quantitative Data Summary
The selection of a deprotection method depends on the substrate's sensitivity to acidic conditions, the presence of other protecting groups, and the desired reaction efficiency. The following table summarizes quantitative data for common t-Boc deprotection protocols.
| Method/Reagent | Concentration | Solvent | Reaction Time | Temperature | Typical Yield | Scavengers | Selectivity & Remarks |
| TFA | 25-50% (v/v) | Dichloromethane (DCM) | 30 min - 2 h | Room Temp. | High (>95%) | Anisole, Thioanisole, TIS | Most common method; potent and fast. May remove other acid-labile groups.[5][6][7] |
| HCl | 4 M | 1,4-Dioxane (B91453) | 30 min | Room Temp. | High (>95%) | Not always required | Provides superior selectivity in the presence of tert-butyl esters and ethers.[5] |
| HCl | 0.1 M | Methanol | < 3 h | Room Temp. | High | Not typically used | A milder alternative to TFA/DCM or HCl/Dioxane.[5] |
| Oxalyl Chloride | 3 equivalents | Methanol | 1 - 4 h | Room Temp. | Up to 90% | Not required | Mild method, useful for substrates with acid-sensitive functional groups.[8] |
| High Temperature | 2 equiv. TFA | Ionic Liquid (TTP-NTf2) | 7 - 10 min | 130 °C | High | Not required | Rapid deprotection at high temperatures; useful for specific applications.[9] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is the most frequently used method for Boc deprotection due to its speed and efficiency.
Materials:
-
Boc-protected Lysine substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Scavenger (e.g., Anisole or Triisopropylsilane (TIS))
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolution: Dissolve the Boc-protected lysine substrate in anhydrous DCM in a round-bottom flask. A typical concentration is 10-20 mg/mL.
-
Reagent Preparation: Prepare a deprotection solution of 25-50% TFA in DCM. If the substrate contains sensitive residues (e.g., Trp, Met), add a scavenger (e.g., 2-5% TIS) to the solution.
-
Deprotection Reaction: Add the TFA/DCM solution to the dissolved substrate at room temperature. For a 1:1 (v/v) mixture, add a volume of TFA equal to the volume of DCM used for dissolution.[6]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[6][7] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Once the reaction is complete, remove the solvent and excess TFA by rotary evaporation.
-
To precipitate the deprotected amine salt, add cold diethyl ether to the residue and triturate.
-
Filter the resulting precipitate and wash it with additional cold diethyl ether to remove residual TFA and scavengers.
-
Dry the product under vacuum. The product is typically obtained as a TFA salt.
-
Protocol 2: Deprotection using 4 M Hydrogen Chloride (HCl) in 1,4-Dioxane
This method offers excellent selectivity and is particularly useful when other acid-sensitive groups, such as tert-butyl esters, need to be preserved.[5]
Materials:
-
Boc-protected Lysine substrate
-
4 M HCl in 1,4-dioxane solution
-
Anhydrous 1,4-dioxane
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolution: Dissolve the Boc-protected lysine substrate in a minimal amount of anhydrous 1,4-dioxane.
-
Deprotection Reaction: Add the 4 M HCl in dioxane solution to the flask. Typically, 5-10 equivalents of HCl are used per equivalent of the Boc group.
-
Reaction Monitoring: Stir the mixture at room temperature for approximately 30 minutes.[5] Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up:
-
Upon completion, evaporate the solvent under reduced pressure.
-
Triturate the resulting residue with cold diethyl ether to precipitate the hydrochloride salt of the deprotected lysine.[5]
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum.
-
Visualizations
Reaction Mechanism
The following diagram illustrates the acid-catalyzed deprotection mechanism of a Boc-protected amine.
Caption: Acid-catalyzed reaction mechanism for t-Boc deprotection.
Experimental Workflow
The diagram below outlines the general experimental workflow for the deprotection of Boc-protected lysine.
References
- 1. benchchem.com [benchchem.com]
- 2. BOC Protection and Deprotection [bzchemicals.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. static.igem.org [static.igem.org]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed for the targeted delivery of potent cytotoxic agents to cancer cells.[1] By combining the specificity of a monoclonal antibody (mAb) with the cell-killing ability of a small molecule drug, ADCs aim to enhance therapeutic efficacy while minimizing systemic toxicity.[1][2] The synthesis of a stable and effective ADC is a multi-step process requiring careful consideration of the antibody, linker, and cytotoxic payload.[2]
This document provides a detailed, step-by-step guide to the chemical synthesis of ADCs, covering common conjugation strategies, purification, and characterization methods.
Principle of ADC Synthesis
The fundamental principle of ADC synthesis involves the covalent attachment of a cytotoxic drug to a monoclonal antibody via a chemical linker.[2] The choice of conjugation strategy is critical and can significantly impact the homogeneity, stability, and in vivo performance of the ADC.[3] Common methods target reactive amino acid residues on the antibody surface, such as the ε-amino groups of lysine (B10760008) or the thiol groups of cysteine residues.[4][5] More advanced, site-specific conjugation techniques offer greater control over the drug-to-antibody ratio (DAR) and the location of drug attachment, leading to more homogeneous and potentially more effective ADCs.[3][6]
Key Components of an ADC
| Component | Function | Key Considerations |
| Monoclonal Antibody (mAb) | Targets a specific antigen on the surface of tumor cells, providing selectivity.[1] | High antigen specificity and affinity, minimal immunogenicity. |
| Cytotoxic Drug (Payload) | A highly potent small molecule designed to kill cancer cells upon internalization.[1] | High potency (sub-nanomolar IC50), stability, and a functional group for linker attachment.[2] |
| Linker | Covalently connects the antibody to the cytotoxic drug.[1] It must be stable in circulation but allow for efficient drug release at the target site. | Cleavable (e.g., by enzymes or pH) or non-cleavable. Stability and release mechanism are critical design features.[1] |
General Workflow for ADC Synthesis
The synthesis of an ADC can be broken down into three main stages: antibody modification (if necessary), conjugation of the drug-linker to the antibody, and purification of the resulting ADC.
Protocol 1: Lysine-Based Conjugation
Lysine conjugation is a widely used method that targets the abundant and surface-accessible ε-amino groups of lysine residues on the antibody.[4][7] This method is relatively straightforward but often results in a heterogeneous mixture of ADC species with a varied drug-to-antibody ratio (DAR).[5][]
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Amine-reactive drug-linker complex (e.g., NHS-ester functionalized)
-
Reaction Buffer (e.g., Borate buffer, pH 8.5)
-
Quenching solution (e.g., Tris or glycine (B1666218) solution)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))
-
Organic co-solvent (e.g., DMSO)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into the reaction buffer (e.g., Borate buffer, pH 8.5) to a final concentration of 5-10 mg/mL.
-
-
Drug-Linker Preparation:
-
Dissolve the amine-reactive drug-linker complex in a minimal amount of a compatible organic co-solvent like DMSO to create a stock solution.
-
-
Conjugation Reaction:
-
Add the drug-linker stock solution to the antibody solution. The molar excess of the drug-linker will influence the final DAR and should be optimized. A typical starting point is a 5-10 fold molar excess.
-
Incubate the reaction mixture at room temperature or 4°C for 1-2 hours with gentle mixing.
-
-
Quenching:
-
Stop the reaction by adding a quenching solution (e.g., 1 M Tris, pH 8.0) to a final concentration of 50-100 mM. This will react with any excess drug-linker.
-
-
Purification:
-
Purify the ADC from unconjugated drug-linker, quenching agent, and co-solvent using SEC or TFF.[9][] The purification should be performed in a formulation buffer suitable for the stability of the ADC.
-
Protocol 2: Cysteine-Based Conjugation (via Interchain Disulfides)
This method involves the reduction of the interchain disulfide bonds of the antibody to generate free thiol groups, which are then targeted for conjugation.[11] This approach typically yields a more homogeneous ADC product compared to lysine conjugation, with DAR values often clustering around 4 or 8.[11][12]
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS with EDTA)
-
Reducing agent (e.g., TCEP or DTT)
-
Thiol-reactive drug-linker complex (e.g., maleimide-functionalized)
-
Reaction Buffer (e.g., Phosphate (B84403) buffer with EDTA, pH 7.0-7.5)[13]
-
Quenching solution (e.g., N-acetylcysteine)
-
Purification system (e.g., Hydrophobic Interaction Chromatography (HIC) or SEC)
-
Organic co-solvent (e.g., DMSO)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into the reaction buffer (e.g., phosphate buffer with EDTA, pH 7.0-7.5) to a concentration of 5-10 mg/mL.
-
-
Reduction of Disulfide Bonds:
-
Add a controlled amount of a reducing agent like TCEP to the antibody solution. The molar equivalence of the reducing agent will determine the extent of disulfide bond reduction and should be carefully optimized.
-
Incubate at 37°C for 1-2 hours to allow for partial reduction of the interchain disulfides.
-
-
Removal of Reducing Agent (Optional but Recommended):
-
Remove the excess reducing agent by buffer exchange using a desalting column or TFF to prevent it from reacting with the thiol-reactive drug-linker.
-
-
Drug-Linker Preparation:
-
Dissolve the thiol-reactive drug-linker complex in a minimal amount of a compatible organic co-solvent like DMSO.
-
-
Conjugation Reaction:
-
Add the dissolved drug-linker to the reduced antibody solution. A slight molar excess (e.g., 1.5-fold per thiol) is typically used.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.
-
-
Quenching:
-
Add a quenching solution like N-acetylcysteine to cap any unreacted thiol groups on the antibody and react with any excess drug-linker.
-
-
Purification:
-
Purify the ADC using chromatography methods such as HIC, which can separate species with different DARs, or SEC to remove small molecule impurities.[][14]
-
Site-Specific Conjugation
To achieve greater homogeneity, site-specific conjugation methods have been developed. These techniques introduce a unique reactive handle into the antibody at a specific location, allowing for precise control over the conjugation site and stoichiometry.[] Examples include:
-
Engineered Cysteines: Introducing cysteine residues at specific sites on the antibody surface.[11][16]
-
Unnatural Amino Acids: Incorporating amino acids with unique reactive groups (e.g., an azide (B81097) or alkyne for "click chemistry").[1][]
-
Enzymatic Conjugation: Using enzymes like transglutaminase to attach drug-linkers to specific glutamine residues.[17]
The protocols for these methods are highly specific to the technology being used and often involve recombinant antibody production.
ADC Purification
Purification is a critical step to remove process-related impurities such as unconjugated drug-linker, organic solvents, and antibody aggregates.[9][18]
| Purification Technique | Principle | Application in ADC Manufacturing |
| Tangential Flow Filtration (TFF) | Separation based on molecular size. | Buffer exchange, removal of small molecule impurities.[9][] |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. | Removal of aggregates and small molecule impurities.[][19] |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. | Separation of ADC species with different DARs.[][14] |
| Ion Exchange Chromatography (IEX) | Separation based on surface charge. | Removal of impurities and separation of charge variants.[9][] |
ADC Characterization and Data Analysis
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC.[6][20] The drug-to-antibody ratio (DAR) is a critical quality attribute.
Determination of Drug-to-Antibody Ratio (DAR)
| Method | Principle | Advantages | Disadvantages |
| UV/Vis Spectroscopy | Measures absorbance at two wavelengths (e.g., 280 nm for protein and a specific wavelength for the drug) to calculate the concentrations of antibody and drug.[20][] | Simple and rapid.[] | Requires that the drug has a distinct UV/Vis absorbance from the antibody. Provides an average DAR.[20] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on the hydrophobicity conferred by the drug-linker. The peak areas of species with different numbers of drugs are used to calculate the average DAR.[19][] | Provides information on the distribution of DAR species.[19] | Resolution can be challenging for heterogeneous mixtures like lysine-conjugated ADCs.[19] |
| Mass Spectrometry (MS) | Measures the mass of the intact ADC or its subunits (light and heavy chains). The mass difference between the unconjugated and conjugated forms reveals the number of attached drugs.[20] | Highly accurate and provides detailed information on DAR distribution and conjugation sites.[22] | Can be complex and requires specialized equipment.[19] |
Example DAR Calculation using UV/Vis Spectroscopy:
The average DAR can be calculated using the Beer-Lambert law: Concentration (Antibody) = (A280 - (A_drug_max * R)) / ε_Ab,280 Concentration (Drug) = A_drug_max / ε_drug,max DAR = Concentration (Drug) / Concentration (Antibody)
Where:
-
A280 = Absorbance of the ADC at 280 nm
-
A_drug_max = Absorbance of the ADC at the drug's maximum absorbance wavelength
-
R = Correction factor for drug absorbance at 280 nm (A_drug,280 / A_drug,max)
-
ε_Ab,280 = Molar extinction coefficient of the antibody at 280 nm
-
ε_drug,max = Molar extinction coefficient of the drug at its maximum absorbance wavelength
ADC Mechanism of Action
The therapeutic effect of an ADC is realized through a series of events following its administration.
Conclusion
The synthesis of antibody-drug conjugates is a complex but well-defined process that bridges the fields of biology, chemistry, and pharmacology. The choice of conjugation strategy, linker technology, and cytotoxic payload are all critical parameters that must be optimized to produce a safe and effective therapeutic. The protocols and methods outlined in this document provide a foundational guide for researchers and developers in this exciting and rapidly evolving area of cancer therapy.
References
- 1. How to Design and Synthesize Antibody Drug Conjugates? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Protocols for lysine conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How are antibodies conjugated? - ProteoGenix [proteogenix.science]
- 6. pharmafocusamerica.com [pharmafocusamerica.com]
- 7. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 9. 抗体药物共轭物制造:纯化 [sigmaaldrich.com]
- 11. Cysteine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 12. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ppd.com [ppd.com]
- 20. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sciex.com [sciex.com]
Calculating the Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an antibody-drug conjugate (ADC) that profoundly influences its therapeutic efficacy, safety, and pharmacokinetic profile.[1] An accurate and precise determination of the average DAR and the distribution of drug-loaded species is therefore essential throughout the discovery, development, and manufacturing of ADCs.[2] This document provides detailed application notes and protocols for the most commonly employed analytical techniques for DAR determination: UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Native Mass Spectrometry (MS).
Introduction to DAR and its Importance
An ADC is a complex therapeutic modality comprising a monoclonal antibody (mAb) covalently linked to a potent cytotoxic drug via a chemical linker. The manufacturing process of ADCs often results in a heterogeneous mixture of molecules with a varying number of drugs conjugated to the antibody.[3] The DAR represents the average number of drug molecules conjugated to a single antibody.[1]
A low DAR may lead to reduced potency, while a high DAR can negatively impact pharmacokinetics and increase toxicity.[3] Therefore, robust analytical methods are required to characterize the DAR and ensure the consistency and quality of the ADC product. The choice of analytical method depends on several factors, including the conjugation chemistry (e.g., cysteine-linked vs. lysine-linked), the physicochemical properties of the drug and antibody, and the level of detail required for the analysis.[4]
Comparative Overview of DAR Determination Methods
The following table summarizes the key characteristics of the four primary methods for DAR determination, providing a basis for selecting the most appropriate technique for a given application.
| Feature | UV-Vis Spectroscopy | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase HPLC (RP-HPLC) | Native Mass Spectrometry (MS) |
| Information Provided | Average DAR only | Average DAR and distribution of drug-loaded species (e.g., DAR0, DAR2, DAR4) | Average DAR and distribution of drug-loaded light and heavy chains | Average DAR, distribution of drug-loaded species, and mass confirmation |
| Principle | Measures absorbance at two wavelengths to determine the concentration of the antibody and the drug based on their extinction coefficients. | Separates ADC species based on differences in hydrophobicity under non-denaturing conditions. | Separates reduced antibody light and heavy chains and their drug-loaded forms based on polarity under denaturing conditions. | Measures the mass-to-charge ratio of the intact ADC to identify and quantify different drug-loaded species. |
| Typical Application | Rapid estimation of average DAR for routine analysis. | Gold standard for characterization of cysteine-linked ADCs.[2] | Orthogonal method for cysteine-linked ADCs and analysis of site-specific ADCs. | High-resolution characterization of both cysteine- and lysine-linked ADCs. |
| Advantages | Simple, fast, and requires minimal instrumentation.[3] | Maintains the native structure of the ADC, allowing for the analysis of conformational isomers.[2] | High resolution and compatibility with MS. | Provides the most detailed information, including precise mass measurements. |
| Limitations | Does not provide information on drug distribution; can be affected by the presence of free drug.[1] | Not suitable for lysine-linked ADCs due to insufficient resolution.[2] | Requires a reduction step, which alters the native structure of the ADC.[4] | Requires specialized instrumentation and expertise in data analysis. |
Experimental Protocols
This section provides detailed, step-by-step protocols for each of the four DAR determination methods.
UV-Vis Spectroscopy
This method is based on the Beer-Lambert law and allows for the calculation of the average DAR by measuring the absorbance of the ADC sample at two different wavelengths.[]
Workflow for UV-Vis Spectroscopy DAR Calculation
Caption: Workflow for average DAR determination using UV-Vis spectroscopy.
Protocol:
-
Determine Extinction Coefficients:
-
Accurately determine the molar extinction coefficients (ε) of the unconjugated antibody and the free drug at two wavelengths: the absorbance maximum of the antibody (typically 280 nm) and the absorbance maximum of the drug.[] This is a critical step for accurate DAR calculation.
-
-
Sample Preparation:
-
Prepare the ADC sample in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known approximate concentration.
-
Use the same buffer as a blank for spectrophotometer calibration.
-
-
Spectrophotometer Setup:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up.
-
Calibrate the instrument with the buffer blank.
-
-
Absorbance Measurement:
-
Measure the absorbance of the ADC sample at the two selected wavelengths (e.g., 280 nm and the drug's λ_max).[]
-
-
DAR Calculation:
-
Use the following simultaneous equations based on the Beer-Lambert law to calculate the molar concentrations of the antibody (C_Ab) and the drug (C_Drug):[]
-
A_280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)
-
A_λmax(Drug) = (ε_Ab,λmax(Drug) * C_Ab) + (ε_Drug,λmax(Drug) * C_Drug)
-
-
Calculate the average DAR using the formula:
-
DAR = C_Drug / C_Ab
-
-
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity. The addition of hydrophobic drug-linker moieties to the antibody increases its overall hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.[2]
Workflow for HIC-based DAR Analysis
Caption: Workflow for DAR determination using Hydrophobic Interaction Chromatography.
Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A (High Salt): 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0.[6]
-
Mobile Phase B (Low Salt): 25 mM sodium phosphate, pH 7.0, with 25% isopropanol (B130326) (v/v).[7]
-
Filter both mobile phases through a 0.2 µm membrane filter.[8]
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of approximately 2 mg/mL in Mobile Phase A.[9]
-
-
HIC-HPLC System and Column:
-
Chromatographic Separation:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject the prepared ADC sample.
-
Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 20-30 minutes).
-
Wash the column with 100% Mobile Phase B.
-
Re-equilibrate the column with 100% Mobile Phase A.
-
-
Data Analysis and DAR Calculation:
-
Integrate the peak areas for each of the separated DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula:
-
DAR = Σ (Peak Area_i * DAR_i) / Σ (Peak Area_i)
-
Where i represents each DAR species.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their polarity. For cysteine-linked ADCs, this method requires a reduction step to break the disulfide bonds between the heavy and light chains. The resulting fragments are then separated, and the DAR is calculated based on the relative abundance of the drug-conjugated chains.[4]
Workflow for RP-HPLC-based DAR Analysis
References
- 1. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 2. pharmiweb.com [pharmiweb.com]
- 3. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. waters.com [waters.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing common in vitro cytotoxicity assays for the evaluation of Antibody-Drug Conjugates (ADCs). Detailed protocols for key assays are provided, along with guidance on data analysis and interpretation. The included diagrams illustrate the critical signaling pathways and experimental workflows, facilitating a deeper understanding of ADC mechanisms of action and assay principles.
Introduction to In Vitro Cytotoxicity Assays for ADCs
Antibody-Drug Conjugates (ADCs) are a promising class of targeted cancer therapies designed to selectively deliver potent cytotoxic payloads to antigen-expressing tumor cells.[1][2] A critical step in the preclinical development of ADCs is the thorough in vitro evaluation of their cytotoxic activity.[2][3] In vitro cytotoxicity assays are essential for:
-
Screening and selection of lead ADC candidates: Identifying ADCs with potent and specific cell-killing activity.[3]
-
Determining potency and efficacy: Quantifying the concentration of ADC required to induce cell death (e.g., IC50 values).[2][3]
-
Assessing specificity: Comparing the cytotoxicity towards antigen-positive versus antigen-negative cell lines.[3]
-
Investigating mechanisms of action: Elucidating the cellular pathways involved in ADC-induced cell death.[][5]
-
Evaluating the bystander effect: Assessing the ability of the ADC's payload to kill neighboring antigen-negative cells.[6][7]
This document outlines the principles and protocols for several widely used in vitro cytotoxicity assays, including those that measure cell viability, membrane integrity, and apoptosis induction.
Overview of Common In Vitro Cytotoxicity Assays
A variety of assays are available to assess ADC-mediated cytotoxicity, each with its own principle, advantages, and limitations. The choice of assay often depends on the specific research question and the anticipated mechanism of action of the ADC's payload.
| Assay | Principle | Parameter Measured | Advantages | Limitations |
| MTT/XTT Assay [1] | Enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan (B1609692) product.[1] | Cell viability and metabolic activity.[1] | Well-established, cost-effective, high-throughput.[3] | Indirect measure of cell number; can be affected by changes in metabolic rate. |
| LDH Release Assay | Measurement of lactate (B86563) dehydrogenase (LDH) released from cells with compromised membrane integrity.[8][9] | Cell membrane integrity (cytotoxicity).[8] | Direct measure of cell death; non-radioactive.[8] | May not detect early apoptotic events where the membrane is still intact. |
| Caspase-Glo® 3/7 Assay [10] | Luminescent assay that measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[10] | Apoptosis induction.[10] | High sensitivity, simple "add-mix-measure" protocol.[10] | Specific to apoptosis; may not detect other forms of cell death. |
| Live-Cell Imaging | Real-time monitoring of cell morphology, proliferation, and death using fluorescent probes. | Multiple parameters including cell count, apoptosis, and necrosis. | Provides kinetic data and single-cell resolution. | Requires specialized instrumentation. |
Signaling Pathways in ADC-Induced Cell Death
Upon binding to its target antigen on the cancer cell surface, an ADC is internalized, typically through receptor-mediated endocytosis.[][11] The ADC-antigen complex is then trafficked to lysosomes, where the linker is cleaved, releasing the cytotoxic payload into the cytoplasm.[][11] The payload then interacts with its intracellular target, such as microtubules or DNA, ultimately leading to cell cycle arrest and apoptosis.[11]
The induction of apoptosis by ADC payloads can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[12] Key signaling events include the activation of c-Jun N-terminal kinase (JNK), the induction of pro-apoptotic proteins like Bax and Bak, the release of cytochrome c from mitochondria, and the activation of a caspase cascade, culminating in the activation of executioner caspases 3 and 7.[12]
Caption: ADC-Induced Apoptotic Signaling Pathway.
Experimental Workflows
The general workflow for in vitro cytotoxicity assays involves cell seeding, treatment with the ADC, incubation, and subsequent measurement of the desired endpoint.
Caption: General In Vitro Cytotoxicity Assay Workflow.
Detailed Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted for assessing ADC-mediated cytotoxicity by measuring the metabolic activity of cells.[1][3]
Materials:
-
Target cells (antigen-positive and antigen-negative)
-
Complete cell culture medium
-
ADC and control articles (unconjugated antibody, free payload)
-
96-well flat-bottom sterile plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm, reference at 630 nm)
Procedure:
-
Cell Seeding:
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and control articles in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with medium only (blank) and untreated cells (vehicle control).
-
Incubate for a period determined by the payload's mechanism of action (typically 48-144 hours).[3]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Read the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.[1]
-
LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells.[8]
Materials:
-
Target cells (antigen-positive and antigen-negative)
-
Complete cell culture medium (serum-free medium may be required for the assay step)
-
ADC and control articles
-
96-well flat-bottom sterile plates
-
LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and diaphorase)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Stop solution (provided in some kits)
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at ~490 nm)
Procedure:
-
Cell Seeding and ADC Treatment:
-
Follow steps 1 and 2 from the MTT protocol. Use phenol (B47542) red-free medium if it interferes with the assay.
-
-
Assay Preparation:
-
Prepare controls as per the kit instructions:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells treated with lysis buffer 30 minutes before the end of the incubation.
-
Background control: Medium only.
-
Substance control: Test compound in medium without cells to check for interference.
-
-
-
Supernatant Transfer:
-
LDH Reaction:
-
Absorbance Measurement:
-
If the kit includes a stop solution, add it to each well.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Caspase-Glo® 3/7 Apoptosis Assay
This luminescent assay measures the activity of caspases 3 and 7, which are key indicators of apoptosis.[10]
Materials:
-
Target cells (antigen-positive and antigen-negative)
-
Complete cell culture medium
-
ADC and control articles
-
96-well white-walled, clear-bottom sterile plates
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Luminometer
Procedure:
-
Cell Seeding and ADC Treatment:
-
Follow steps 1 and 2 from the MTT protocol, using white-walled plates suitable for luminescence measurements.
-
-
Assay Reagent Preparation and Addition:
-
Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.[14]
-
Remove the plate from the incubator and let it equilibrate to room temperature for about 30 minutes.[15]
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[16]
-
-
Incubation:
-
Mix the contents by shaking the plate on an orbital shaker for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.[14]
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.[15]
-
Data Presentation and Analysis
Quantitative data from cytotoxicity assays are typically used to generate dose-response curves and calculate the IC50 value, which is the concentration of the ADC that inhibits 50% of the cell growth or viability.
Data Analysis Steps:
-
Background Subtraction: Subtract the average absorbance/luminescence of the blank (medium only) wells from all other readings.[3]
-
Normalization: Express the results as a percentage of the untreated control (vehicle) wells.
-
% Viability = (Absorbance_treated / Absorbance_control) * 100[3]
-
-
Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the ADC concentration.
-
IC50 Calculation: Use a non-linear regression analysis (e.g., four-parameter logistic model) to fit the dose-response curve and determine the IC50 value.[3]
Example Data Table:
| ADC Concentration (ng/mL) | Mean Absorbance (570 nm) | % Viability |
| 0 (Control) | 1.250 | 100 |
| 0.1 | 1.200 | 96 |
| 1 | 1.100 | 88 |
| 10 | 0.875 | 70 |
| 100 | 0.625 | 50 |
| 1000 | 0.250 | 20 |
| 10000 | 0.125 | 10 |
Bystander Effect Assay
The bystander effect, where the ADC payload kills neighboring antigen-negative cells, is a crucial aspect of ADC efficacy, especially in heterogeneous tumors.[6] This can be assessed using a co-culture assay.[6][7]
Protocol Outline:
-
Cell Line Preparation: Use an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line. The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy distinction.[6]
-
Co-culture Seeding: Seed a mixture of Ag+ and Ag- cells at a defined ratio in a 96-well plate.
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC.
-
Incubation: Incubate for an appropriate duration (e.g., 96-144 hours).
-
Analysis:
-
For fluorescently labeled Ag- cells, their viability can be specifically measured using a fluorescence plate reader or by flow cytometry.
-
Alternatively, a cell viability assay (like MTT) can be performed, and the contribution of each cell type can be mathematically deconvoluted if the growth rates and relative proportions are known.
-
Caption: Bystander Effect Co-Culture Assay Workflow.
By following these detailed protocols and understanding the underlying principles, researchers can generate robust and reproducible data to effectively characterize the in vitro cytotoxicity of novel ADC candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 11. Fate of Antibody-Drug Conjugates in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. ulab360.com [ulab360.com]
- 15. Chemotherapeutic-Induced Apoptosis – A Phenotype for Pharmacogenomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. promega.com [promega.com]
Application Notes and Protocols for the Analytical Characterization of Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug.[1] This targeted delivery approach enhances the therapeutic window of the cytotoxic agent by minimizing systemic exposure and maximizing its concentration at the tumor site. The complex and heterogeneous nature of ADCs necessitates a comprehensive suite of analytical methods to ensure their quality, safety, and efficacy.[2]
This document provides detailed application notes and experimental protocols for the characterization of critical quality attributes (CQAs) of ADCs, including the Drug-to-Antibody Ratio (DAR), aggregation, and charge variants. These methods are essential for process development, product characterization, lot release, and stability testing of ADCs.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical parameter that defines the average number of drug molecules conjugated to an antibody and directly influences the ADC's potency and pharmacokinetic profile.[3] Inadequate or excessive drug loading can negatively impact therapeutic efficacy and safety.[1]
Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used technique for determining the DAR of cysteine-linked ADCs.[4] It separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug-linker moieties.[5] This method allows for the analysis of the ADC in its native, non-denatured state.[6]
Objective: To separate and quantify the different drug-loaded species of a cysteine-linked ADC and calculate the average DAR.
Materials:
-
ADC sample
-
Mobile Phase A: 1.2 M Ammonium (B1175870) Sulfate, 25 mM Sodium Phosphate, pH 6.0[7]
-
Mobile Phase B: 25 mM Sodium Phosphate, 25% v/v Isopropyl Alcohol (IPA), pH 6.0[7]
-
HIC Column: TSKgel Butyl-NPR (4.6 mm x 3.5 cm, 2.5 µm) or similar[7]
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
HPLC Setup:
-
Injection: Inject 10-20 µL of the prepared ADC sample.
-
Chromatographic Separation: Apply a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.
-
Data Analysis:
-
Integrate the peak areas for each species (unconjugated antibody, DAR2, DAR4, DAR6, DAR8, etc.).
-
Calculate the percentage of each species relative to the total peak area.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100
-
Expected Results: A chromatogram showing distinct peaks corresponding to the unconjugated antibody and the different drug-loaded species. The average DAR for many commercial ADCs falls within the range of 2 to 4.[1]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is another powerful technique for DAR determination, particularly for lysine-linked ADCs where HIC may not provide sufficient resolution. This method typically involves the reduction of the ADC to separate the light and heavy chains, followed by chromatographic separation based on hydrophobicity.
Objective: To determine the average DAR of an ADC by analyzing its reduced light and heavy chains.
Materials:
-
ADC sample
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
RP-HPLC Column: A wide-pore C4 or C8 column suitable for protein separations
-
HPLC system with UV detector
Procedure:
-
Sample Preparation (Reduction):
-
To 50 µg of ADC, add a reducing agent (e.g., DTT to a final concentration of 10 mM).
-
Incubate at 37°C for 30 minutes to ensure complete reduction of interchain disulfide bonds.
-
-
HPLC Setup:
-
Equilibrate the RP-HPLC column with a starting percentage of Mobile Phase B (e.g., 20%) at a flow rate of 1 mL/min.
-
Set the column temperature to 60-80°C to improve peak shape.
-
Set the UV detector to 280 nm.
-
-
Injection: Inject the reduced ADC sample.
-
Chromatographic Separation: Apply a linear gradient of Mobile Phase B (e.g., 20% to 60% over 30 minutes).
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the unconjugated and drug-conjugated light and heavy chains.
-
Calculate the average DAR based on the relative peak areas and the number of drug molecules on each chain.
-
Analysis of Aggregation
Aggregation is a CQA that can impact the safety and efficacy of biotherapeutics, including ADCs. The conjugation of hydrophobic drug-linkers can increase the propensity for aggregation.[8] Size Exclusion Chromatography (SEC) is the standard method for quantifying aggregates.[9]
Experimental Protocol: SEC-HPLC for Aggregation Analysis
Objective: To separate and quantify high molecular weight species (aggregates) and low molecular weight species (fragments) from the monomeric ADC.
Materials:
-
ADC sample
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or other suitable aqueous buffer. For some ADCs, the addition of a small amount of organic solvent (e.g., 15% isopropanol) may be necessary to mitigate hydrophobic interactions with the column stationary phase.[10]
-
SEC Column: TSKgel G3000SWxl (7.8 mm x 30 cm) or similar[11]
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to a concentration of 1-2 mg/mL in the mobile phase.[10]
-
HPLC Setup:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5-1.0 mL/min.
-
Set the column temperature to ambient (e.g., 25°C).
-
Set the UV detector to 280 nm.
-
-
Injection: Inject an appropriate volume of the prepared ADC sample (e.g., 20 µL).
-
Chromatographic Separation: Perform an isocratic elution with the mobile phase for a sufficient time to allow for the elution of all species (typically 20-30 minutes).
-
Data Analysis:
-
Integrate the peak areas for the aggregate, monomer, and fragment peaks.
-
Calculate the percentage of each species relative to the total peak area.
-
Acceptance Criteria: The level of aggregation for monoclonal antibody products is typically expected to be low, often in the range of 0.5-2%.[12]
Assessment of Charge Variants
Charge heterogeneity in ADCs can arise from various post-translational modifications of the antibody, as well as from the conjugation process itself.[13] Analysis of charge variants is crucial as they can impact the stability, efficacy, and pharmacokinetics of the ADC.[14] Capillary Isoelectric Focusing (cIEF) is a high-resolution technique for separating proteins based on their isoelectric point (pI).[15]
Experimental Protocol: cIEF for Charge Variant Analysis
Objective: To separate and quantify the charge variants of an ADC based on their isoelectric points.
Materials:
-
ADC sample
-
Carrier ampholytes (e.g., Pharmalyte 3-10 and a narrow-range pI mix)[2]
-
Urea[2]
-
Methylcellulose[2]
-
pI markers[2]
-
Anolyte (e.g., 80 mM phosphoric acid)[16]
-
Catholyte (e.g., 100 mM sodium hydroxide)[16]
-
cIEF instrument with UV or imaging detection
Procedure:
-
Sample Preparation:
-
Prepare a sample mixture containing the ADC (0.3-1 mg/mL), carrier ampholytes (e.g., 4% total concentration), urea (B33335) (e.g., 2 M), methylcellulose, and pI markers.[2]
-
-
cIEF Instrument Setup:
-
Fill the capillary with the sample mixture.
-
Place the capillary ends in the anolyte and catholyte solutions.
-
-
Focusing:
-
Mobilization and Detection (for traditional cIEF): After focusing, mobilize the focused protein zones past a detector by applying pressure or a chemical mobilizer.
-
Imaging Detection (for icIEF): Capture a whole-column image of the focused protein bands at a specific wavelength (e.g., 280 nm).
-
Data Analysis:
-
Determine the pI of each variant using the pI markers as a reference.
-
Integrate the peak areas to determine the relative percentage of each charge variant (e.g., acidic, main, and basic species).
-
Intact Mass Analysis by Native Mass Spectrometry
Native Mass Spectrometry (MS) is a powerful tool for the characterization of intact ADCs under non-denaturing conditions.[3] It provides information on the molecular weight of the different ADC species, allowing for the confirmation of drug conjugation and the determination of the DAR distribution.[17]
Experimental Protocol: Native SEC-MS for Intact ADC Analysis
Objective: To determine the molecular weight and DAR distribution of an intact ADC.
Materials:
-
ADC sample
-
Volatile buffer: e.g., 50 mM Ammonium Acetate, pH 7.0[3]
-
SEC column suitable for online buffer exchange[17]
-
LC-MS system (e.g., Q-TOF or Orbitrap) capable of native MS analysis[18][19]
Procedure:
-
Sample Preparation: If necessary, perform an offline buffer exchange of the ADC sample into a volatile buffer like ammonium acetate. Alternatively, use an online SEC-based buffer exchange.
-
LC-MS Setup:
-
Equilibrate the SEC column with the volatile mobile phase.
-
Set the mass spectrometer to operate in native mode with optimized source conditions (e.g., gentle desolvation) to preserve the non-covalent interactions of the ADC.
-
-
Injection: Inject the ADC sample onto the SEC column for online buffer exchange and introduction into the mass spectrometer.
-
Mass Spectrometry Analysis: Acquire the mass spectrum of the intact ADC species as they elute from the column.
-
Data Analysis:
-
Deconvolute the resulting mass spectrum to obtain the zero-charge masses of the different ADC species.
-
Identify the peaks corresponding to the unconjugated antibody and the various drug-loaded forms.
-
Calculate the average DAR from the relative intensities of the different species.
-
Summary of Quantitative Data
The following tables summarize typical quantitative data obtained from the characterization of ADCs.
Table 1: Drug-to-Antibody Ratio (DAR) of Commercial ADCs
| ADC Name (Active Ingredient) | Linkage Chemistry | Typical Average DAR |
| Adcetris® (Brentuximab vedotin) | Cysteine | ~4 |
| Kadcyla® (Ado-trastuzumab emtansine) | Lysine | ~3.5[20] |
| Enhertu® (Trastuzumab deruxtecan) | Cysteine | ~8[21] |
| Trodelvy® (Sacituzumab govitecan) | Cysteine | ~7.6 |
Table 2: Typical Acceptance Criteria for Critical Quality Attributes
| Critical Quality Attribute | Analytical Method | Typical Acceptance Criteria |
| Purity (Monomer Content) | SEC-HPLC | ≥ 95% |
| High Molecular Weight Species (Aggregates) | SEC-HPLC | ≤ 5% |
| Low Molecular Weight Species (Fragments) | SEC-HPLC | ≤ 2% |
| Main Peak (Charge Variant) | iCIEF / IEX-HPLC | Reportable range (e.g., 60-80%) |
| Acidic Variants | iCIEF / IEX-HPLC | Reportable range (e.g., 10-30%) |
| Basic Variants | iCIEF / IEX-HPLC | Reportable range (e.g., 5-20%) |
Note: Acceptance criteria are product-specific and should be established based on product knowledge and clinical experience.
Conclusion
The analytical methods and protocols described in this document provide a robust framework for the comprehensive characterization of Antibody-Drug Conjugates. A thorough understanding and implementation of these techniques are essential for ensuring the development of safe, effective, and consistent ADC products. The use of orthogonal methods is highly recommended to gain a complete picture of the ADC's quality attributes.
References
- 1. Antibody-drug conjugates: Present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of the Imaged cIEF Method for Monitoring the Charge Heterogeneity of Antibody-Maytansine Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. agilent.com [agilent.com]
- 5. tandfonline.com [tandfonline.com]
- 6. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 7. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. shimadzu.com [shimadzu.com]
- 10. lcms.cz [lcms.cz]
- 11. Antibody Aggregates & Fragments Analysis Workflow [sigmaaldrich.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. usp.org [usp.org]
- 14. Charge Variants for Protein Therapeutics | Newsroom | SAMSUNG BIOLOGICS [samsungbiologics.com]
- 15. agilent.com [agilent.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. Kadcyla - Top-Selling Antibody Drug Conjugate (ADC) | Biopharma PEG [biochempeg.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing PROTAC Linker Length for Improved Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of Proteolysis-Targeting Chimera (PROTAC) linker length.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC, and why is its length so critical for efficacy?
A1: A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[][2] The primary function of the linker is to bridge the POI and the E3 ligase, bringing them into close proximity to enable the transfer of ubiquitin to the target protein, which marks it for degradation by the proteasome.[3][4]
The length of the linker is a crucial parameter because it dictates the formation and stability of the ternary complex (POI-PROTAC-E3 Ligase).[3][5]
-
If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase.[3][5]
-
If the linker is too long, it can result in an unstable and overly flexible ternary complex, leading to inefficient ubiquitination.[3]
Therefore, identifying the optimal linker length is a critical step in developing potent and selective PROTACs.[3]
Q2: How does linker composition, beyond just length, influence PROTAC performance?
A2: Linker composition significantly impacts a PROTAC's overall performance by influencing its physicochemical properties such as solubility, cell permeability, and metabolic stability.[5][6][7]
-
Hydrophilicity: Incorporating polyethylene (B3416737) glycol (PEG) units can improve aqueous solubility.[6]
-
Rigidity: Using rigid linkers, such as those containing cycloalkane or triazole moieties, can pre-organize the PROTAC into a conformation favorable for ternary complex formation and enhance stability.[6][8]
-
Metabolic Stability: Certain chemical groups, like triazoles, are metabolically stable and can reduce in vivo degradation.[][6]
The chemical nature of the linker can also affect the stability and cooperativity of the ternary complex, directly impacting degradation efficiency.[9]
Q3: What is the "hook effect" in the context of PROTACs, and how can linker optimization help mitigate it?
A3: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[4][10] This occurs because high concentrations of the PROTAC favor the formation of binary complexes (POI-PROTAC or E3 Ligase-PROTAC) over the productive ternary complex required for degradation.[10] A well-designed linker can help mitigate the hook effect by promoting positive cooperativity, where the binding of the first protein increases the affinity for the second, thus stabilizing the ternary complex.[9][10] Optimizing linker rigidity and length can also influence the severity of the hook effect.[10]
Troubleshooting Guide
This section addresses specific issues that may arise during your PROTAC linker optimization experiments in a question-and-answer format.
Problem 1: My PROTAC shows good binary binding to the target protein and the E3 ligase, but I don't observe any significant degradation.
This is a common issue that often points to problems with the formation or productivity of the ternary complex.[4][10]
-
Possible Cause: Suboptimal Linker Length
-
Explanation: The linker may be too short, causing steric clashes, or too long, leading to an unstable complex where ubiquitination cannot occur efficiently.[10]
-
Solution: Synthesize a library of PROTACs with systematically varied linker lengths (e.g., varying numbers of PEG or alkyl units) to empirically identify the optimal length.[4][7]
-
-
Possible Cause: Unfavorable Ternary Complex Conformation
-
Explanation: Even if a ternary complex forms, the linker may orient the target protein in such a way that its surface lysines are not accessible to the E2 ubiquitin-conjugating enzyme.[4][10]
-
Solution: Redesign the linker to alter the relative orientation of the two proteins. This can involve changing the linker's attachment points on the warhead or E3 ligase ligand, or modifying the linker's rigidity.[5][]
-
-
Possible Cause: Poor Physicochemical Properties
-
Explanation: The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target at a sufficient concentration.[10][12]
-
Solution: Modify the linker to improve its drug-like properties. For example, add polar groups to increase solubility or adjust lipophilicity to enhance permeability.[9][13]
-
Visualizing the Process
PROTAC Mechanism of Action
Experimental Workflow for Linker Optimization
Data Summaries
The optimal linker length is highly dependent on the specific POI and E3 ligase pair.[3] The following tables summarize quantitative data from studies illustrating the impact of linker length on degradation efficacy.
Table 1: Impact of Linker Length on Estrogen Receptor (ERα) Degradation
| PROTAC Compound | Linker Type | Linker Length (atoms) | ERα Degradation (Dmax %) |
| PROTAC 1 | PEG | 9 | Low |
| PROTAC 2 | PEG | 12 | Moderate |
| PROTAC 3 | PEG | 16 | High (>90%) [14][15][16] |
| PROTAC 4 | PEG | 19 | Moderate |
| PROTAC 5 | PEG | 21 | Low |
Data suggests that for ERα degradation, a 16-atom linker was found to be optimal, with both shorter and longer linkers resulting in significantly reduced efficacy.[2][14][15]
Table 2: Impact of Linker Length on Bromodomain-containing protein 4 (BRD4) Degradation
| PROTAC Compound | E3 Ligase | Linker Length (PEG units) | DC50 (nM) | Dmax (%) |
| Analog 1 | VHL | 2 | ~100 | ~70 |
| MZ1 | VHL | 3 | ~25 | >90 |
| Analog 2 | VHL | 4 | ~100 | ~80 |
Note: DC50 is the concentration of PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved. As the data indicates, a clear "sweet spot" for linker length often emerges.
Experimental Protocols
Accurate assessment of PROTAC efficacy requires a suite of robust experimental assays. Below are detailed methodologies for key experiments.
Experiment 1: Cellular Degradation Assay (Western Blot)
This is the gold-standard method for quantifying the reduction in target protein levels.
Protocol:
-
Cell Culture: Plate cells at a consistent density and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC compounds (from your linker library) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific to the POI overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
-
Experiment 2: Ternary Complex Formation Assay (TR-FRET)
This biophysical assay measures the proximity between the POI and E3 ligase, confirming ternary complex formation.[13]
Materials:
-
Purified, tagged POI (e.g., His-tagged)
-
Purified, tagged E3 ligase complex (e.g., GST-tagged)
-
PROTAC linker series
-
FRET donor-labeled antibody (e.g., Anti-His-Terbium)
-
FRET acceptor-labeled antibody (e.g., Anti-GST-d2)
-
Assay buffer and microplate reader
Protocol:
-
Preparation: Prepare serial dilutions of the PROTAC compounds in the assay buffer.
-
Reaction Setup: In a suitable microplate, add the purified POI, E3 ligase complex, and the PROTAC dilutions.
-
Incubation: Incubate the mixture to allow for ternary complex formation (e.g., 1 hour at room temperature).
-
Antibody Addition: Add the donor and acceptor-labeled antibodies to the wells.
-
Second Incubation: Incubate to allow for antibody binding to the protein tags (e.g., 1 hour at room temperature).
-
Measurement: Read the plate on a TR-FRET-compatible microplate reader, measuring emissions at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio. A bell-shaped curve is typically observed, where the signal increases with ternary complex formation and then decreases at high concentrations due to the hook effect. The peak of this curve can be used to compare the relative stability of the ternary complex formed by different linkers.[13]
References
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chempep.com [chempep.com]
- 10. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
Preventing aggregation of PEGylated proteins
Technical Support Center: Preventing Aggregation of PEGylated Proteins
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent and troubleshoot aggregation issues during the PEGylation of proteins.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation is a multifaceted issue that can arise from several factors:
-
Intermolecular Cross-linking: The use of bifunctional PEG linkers can physically connect multiple protein molecules, leading to the formation of large aggregates.[1]
-
High Protein Concentration: At elevated concentrations, the close proximity of protein molecules increases the likelihood of intermolecular interactions and aggregation.[1]
-
Suboptimal Reaction Conditions: Parameters such as pH, temperature, and buffer composition significantly influence protein stability. Deviations from the optimal range for a specific protein can expose hydrophobic regions, promoting aggregation.[1]
-
PEG-Protein Interactions: While generally a stabilizer, interactions between the PEG polymer and the protein surface can sometimes induce conformational changes that favor aggregation. The length of the PEG chain can play a role in these interactions.[1]
-
Poor Reagent Quality: Impurities or a high percentage of diol in what is intended to be a monofunctional PEG reagent can lead to unintended cross-linking.[1]
-
Disulfide Bond Scrambling: For proteins containing cysteine residues, reaction conditions can sometimes favor the formation of incorrect disulfide bonds, leading to aggregation.[2]
Q2: How can I detect and quantify protein aggregation?
Several analytical techniques are available to detect and quantify protein aggregation. It is often recommended to use orthogonal methods to gain a comprehensive understanding.
| Analytical Technique | Principle | Information Provided |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Quantifies monomer, dimer, and higher-order soluble aggregates. Aggregates elute earlier than the monomeric PEGylated protein. |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in a solution by analyzing fluctuations in scattered light intensity. | Provides the hydrodynamic radius (Rh) and an indication of polydispersity, revealing the presence of larger aggregates. |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Separates proteins based on their molecular weight under denaturing conditions. | Under non-reducing conditions, it can reveal high-molecular-weight species corresponding to cross-linked protein aggregates. |
| Turbidity Measurements | Measures the cloudiness of a solution using a UV-Vis spectrophotometer. | An increase in turbidity indicates the formation of insoluble aggregates.[1] |
| Mass Spectrometry (MS) | Determines the molecular weight of molecules. | Techniques like MALDI-TOF MS can identify the molecular weight of the PEGylated protein and detect the presence of multimers.[1] |
Q3: Can the choice of PEGylation strategy influence aggregation?
Yes, the PEGylation strategy can have a significant impact on aggregation.
-
Random vs. Site-Specific PEGylation: Random PEGylation, which typically targets primary amines (e.g., lysine (B10760008) residues), can result in a heterogeneous mixture of PEGylated species. In contrast, site-specific PEGylation allows for the attachment of PEG at a defined location, leading to a more homogeneous product which can sometimes reduce the propensity for aggregation.[2][3] For instance, site-specific PEGylation at a cysteine residue away from the active site may be less likely to cause aggregation compared to random PEGylation at multiple lysine residues.[2]
-
N-terminal vs. Cysteine PEGylation: N-terminal PEGylation can be achieved with high selectivity by controlling the reaction pH.[4] Cysteine-specific PEGylation using reagents like PEG-maleimide is also highly specific.[5] The choice between these depends on the protein's structure and the location of functional groups. Thiol-PEGylated products have been shown to have a stronger anti-aggregation ability in some cases compared to N-terminal modified products.[3]
Troubleshooting Guides
Problem: I am observing significant precipitation/aggregation during my protein PEGylation reaction.
This step-by-step guide will help you troubleshoot and mitigate protein aggregation.
Step 1: Optimize Reaction Conditions
Systematically screen key reaction parameters to identify the optimal conditions for your specific protein.
Caption: A logical workflow for troubleshooting protein aggregation during PEGylation.
Experimental Protocol: Small-Scale Screening of PEGylation Conditions
Objective: To identify the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation.
Methodology:
-
Prepare Stock Solutions:
-
Protein stock solution (e.g., 10 mg/mL in a suitable, amine-free buffer like PBS or HEPES).
-
Activated PEG stock solution (e.g., 100 mg/mL in the reaction buffer).
-
-
Set up a Matrix of Reactions: In parallel, set up small-scale reactions (e.g., 50-100 µL) varying one parameter at a time while keeping others constant.
| Parameter | Recommended Range for Screening |
| Protein Concentration | 0.5, 1, 2, 5 mg/mL |
| PEG:Protein Molar Ratio | 1:1, 5:1, 10:1, 20:1 |
| pH | Screen a range around the protein's pI and optimal stability pH (e.g., 6.0, 7.0, 7.4, 8.0) |
| Temperature | 4°C, Room Temperature (e.g., 20-25°C) |
-
Incubation: Incubate the reactions for a set period (e.g., 2-4 hours or overnight) with gentle mixing.
-
Analysis: Analyze the extent of aggregation in each reaction using one or more of the analytical methods described in the FAQs (e.g., turbidity measurement, SDS-PAGE, or DLS).
Step 2: Incorporate Stabilizing Excipients
If optimizing reaction conditions is not sufficient, the addition of stabilizing excipients to the reaction buffer can help prevent aggregation.
| Excipient | Recommended Concentration | Mechanism of Action |
| Sucrose (B13894) | 5-10% (w/v) | Acts via preferential exclusion, which increases the thermodynamic stability of the protein's native state.[1][6][7] |
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions and can prevent aggregation.[1][8][9][10] |
| Polysorbate 20/80 | 0.01-0.05% (v/v) | Non-ionic surfactants that reduce surface tension and prevent adsorption to surfaces, which can be a trigger for aggregation.[1][11][12][13][14][15] |
Experimental Protocol: Incorporating Stabilizers
-
Prepare reaction buffers containing the desired concentration of the stabilizing excipient.
-
Ensure the excipient is fully dissolved and the buffer is at the correct pH before adding the protein and PEG reagents.
-
Perform the PEGylation reaction following the optimized conditions from Step 1.
-
Analyze the reaction mixture for aggregation as before.
Step 3: Control the Reaction Rate
A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking.
-
Lower the Temperature: Performing the reaction at 4°C will slow down the reaction rate.[1]
-
Stepwise Addition of PEG: Instead of adding the entire volume of activated PEG at once, add it in smaller aliquots over a period of time.[1]
Step 4: Consider Alternative PEGylation Strategies
If aggregation remains a persistent issue, consider alternative PEGylation chemistries or strategies.
Caption: Alternative strategies to consider when facing persistent aggregation.
-
Site-Specific PEGylation: If you are using random PEGylation, switching to a site-specific method can produce a more homogeneous product and potentially reduce aggregation.[2][3]
-
Change PEG Linker: The chemistry of the linker can influence the stability of the conjugate. Consider using a different activated PEG (e.g., PEG-aldehyde for N-terminal modification, PEG-maleimide for cysteine modification).[4][5] Branched PEGs may also offer different stability profiles compared to linear PEGs.
-
Vary PEG Molecular Weight: The size of the PEG chain can impact aggregation. Both shorter and longer PEG chains have been shown to affect protein stability differently.[5]
Detailed Experimental Protocols
Size Exclusion Chromatography (SEC) for Aggregate Analysis
Objective: To separate and quantify the monomeric PEGylated protein from aggregates.
Materials:
-
HPLC system with a UV detector
-
SEC column suitable for the molecular weight range of your protein and its potential aggregates (e.g., Agilent AdvanceBio SEC).[16]
-
Mobile Phase: Typically a buffered saline solution (e.g., 150 mM sodium phosphate, pH 6.8).[16]
-
Protein sample (PEGylated and control)
Sample Preparation:
-
Centrifuge the sample (e.g., at 10,000 x g for 15 minutes at 4°C) to remove any large, insoluble aggregates.[17]
-
Filter the supernatant through a low-protein-binding 0.22 µm syringe filter.[17]
-
Dilute the sample to an appropriate concentration for injection (e.g., 1 mg/mL) using the mobile phase.
Method:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample.
-
Run the chromatography with an isocratic elution using the mobile phase at a constant flow rate (e.g., 0.8 mL/min).[16]
-
Monitor the eluent at a suitable wavelength (e.g., 280 nm for protein).
-
Analyze the resulting chromatogram. Aggregates will elute in earlier fractions (at shorter retention times) than the monomer. The area under each peak corresponds to the relative amount of that species.
Dynamic Light Scattering (DLS) for Aggregate Detection
Objective: To determine the size distribution and identify the presence of aggregates in a solution.
Materials:
-
DLS instrument
-
Low-volume cuvette
-
Filtered protein sample
Sample Preparation:
-
Centrifuge the sample to remove large debris.
-
Filter the sample through a 0.22 µm or smaller syringe filter directly into a clean, dust-free cuvette.
Method:
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.
-
Set the measurement parameters according to the instrument's software, including viscosity and refractive index of the solvent.
-
Perform multiple measurements to ensure reproducibility.
-
Analyze the data. The software will provide an intensity-weighted size distribution. The presence of peaks at larger hydrodynamic radii indicates the presence of aggregates. A high polydispersity index (PDI) also suggests a heterogeneous sample containing aggregates.
Data Interpretation:
-
Intensity vs. Volume/Number Distribution: The primary DLS result is an intensity distribution, which is heavily weighted towards larger particles. Converting this to a volume or number distribution can provide a more intuitive representation of the sample's composition.[18][19]
-
Z-average: This is the intensity-weighted mean hydrodynamic size. An increase in the Z-average over time or with different treatments can indicate aggregation.[19]
-
Polydispersity Index (PDI): A PDI value below 0.1 generally indicates a monodisperse sample, while higher values suggest a broader size distribution, which could be due to aggregation.
SDS-PAGE for Detecting Cross-linked Aggregates
Objective: To visualize high molecular weight aggregates formed by covalent cross-linking.
Materials:
-
Electrophoresis chamber and power supply
-
Polyacrylamide gels (pre-cast or hand-cast)
-
SDS-PAGE running buffer
-
Sample loading buffer (without a reducing agent like DTT or β-mercaptoethanol for non-reducing conditions)
-
Protein molecular weight markers
-
Staining solution (e.g., Coomassie Brilliant Blue) and destaining solution
Sample Preparation (Non-reducing):
-
Mix the protein sample with the non-reducing sample loading buffer.
-
Heat the sample at 95°C for 5 minutes to denature the proteins.[20]
-
Centrifuge briefly to pellet any insoluble material.[20]
Method:
-
Assemble the electrophoresis apparatus and fill the reservoirs with running buffer.
-
Load the prepared samples and molecular weight markers into the wells of the gel.
-
Run the gel at a constant voltage or current until the dye front reaches the bottom.
-
Stain the gel with Coomassie Brilliant Blue and then destain to visualize the protein bands.
-
Analyze the gel. Covalently linked aggregates will appear as bands with higher molecular weights than the monomeric PEGylated protein.
References
- 1. benchchem.com [benchchem.com]
- 2. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Counter effect of sucrose on ethanol-induced aggregation of protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of sucrose level on storage stability of proteins in freeze-dried solids: II. Correlation of aggregation rate with protein structure and molecular mobility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of arginine in therapeutic protein formulations: a decade review and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of arginine in the stabilization of proteins against aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
- 13. Stress-mediated polysorbate 20 degradation and its potential impact on therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stress-mediated polysorbate 20 degradation and its potential impact on therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. Sample Preparation for Size Exclusion Chromatography [sigmaaldrich.com]
- 18. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 19. How DLS is used in Protein Analysis? | Malvern Panalytical [malvernpanalytical.com]
- 20. Introduction to SDS-PAGE - Separation of Proteins Based on Size [sigmaaldrich.com]
Technical Support Center: Troubleshooting Maleimide Hydrolysis in Bioconjugation
Welcome to the technical support center for bioconjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with maleimide (B117702) hydrolysis during bioconjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is maleimide hydrolysis and why is it a problem in bioconjugation?
A1: Maleimide hydrolysis is a chemical reaction where the maleimide ring opens in the presence of water, forming a non-reactive maleamic acid.[1][2] This is problematic because the open-ring form can no longer react with thiol groups (from cysteine residues) on proteins or other biomolecules, leading to low or no conjugation yield.[1][2] Hydrolysis can occur both with the maleimide reagent before conjugation and with the thiosuccinimide conjugate after the reaction.
Q2: What are the main factors that influence the rate of maleimide hydrolysis?
A2: The primary factors influencing maleimide hydrolysis are pH and temperature.
-
pH: The rate of hydrolysis significantly increases with increasing pH.[1][3][4] Maleimides are most stable at a slightly acidic to neutral pH (6.5-7.5).[2] Above pH 7.5, the rate of hydrolysis accelerates, and at alkaline pH, it becomes very rapid.[4][5]
-
Temperature: Higher temperatures increase the rate of hydrolysis.[1][5] For this reason, it is often recommended to perform conjugation reactions at room temperature or 4°C.
Q3: What is the optimal pH for maleimide-thiol conjugation to minimize hydrolysis?
A3: The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[2] This range represents a compromise: the thiol group is sufficiently deprotonated to be reactive, while the competing hydrolysis of the maleimide group is minimized.[2] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[2]
Q4: How can I detect and quantify maleimide hydrolysis?
A4: Several analytical techniques can be used:
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the intact maleimide, the desired conjugate, and the hydrolyzed maleamic acid by-product.[1][6][7]
-
Mass Spectrometry (MS): Mass spectrometry can identify the different species by their mass-to-charge ratio. A mass increase of 18 Da is indicative of a hydrolysis event.[8][9]
-
Spectrophotometry: The hydrolysis of some maleimides can be monitored by a change in UV absorbance.[6] For instance, N-(p-nitrophenyl)maleimide shows a spectral shift upon hydrolysis.[6]
Q5: What is the retro-Michael reaction and how does it relate to conjugate stability?
A5: The retro-Michael reaction is the reversal of the initial thiol-maleimide addition, leading to the dissociation of the conjugate.[10] The reformed maleimide can then be hydrolyzed or react with other thiols, such as glutathione (B108866) in vivo, which can compromise the stability and efficacy of antibody-drug conjugates (ADCs).[10]
Troubleshooting Guides
Problem 1: Low or No Conjugation Yield
Low or no yield of the desired bioconjugate is a common issue often linked to maleimide hydrolysis.
-
Troubleshooting Step: Ensure the maleimide reagent is fresh and has been stored properly. Avoid preparing aqueous stock solutions of maleimides for long-term storage.
-
Recommended Protocol:
-
Dissolve the maleimide linker in an anhydrous organic solvent like DMSO or DMF to prepare a stock solution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles.
-
Immediately before the conjugation reaction, dilute the stock solution into the reaction buffer.
-
-
Troubleshooting Step: Verify and adjust the pH of your reaction buffer to the optimal range of 6.5-7.5.
-
Recommended Protocol:
-
Use a calibrated pH meter to check the pH of your buffer.
-
Recommended buffers include phosphate-buffered saline (PBS), Tris, or HEPES at pH 7.0-7.5.
-
-
Troubleshooting Step: Ensure that the cysteine residues on your protein are available for conjugation and are in their reduced (free thiol) state.
-
Recommended Protocol: See "Experimental Protocols" section for a detailed protocol on disulfide bond reduction using TCEP.
Problem 2: Instability of the Conjugate and Payload Loss
The thiosuccinimide linkage formed after conjugation can be unstable, leading to payload loss, especially in vivo.
-
Troubleshooting Step: Induce post-conjugation hydrolysis of the thiosuccinimide ring to form a stable succinamic acid thioether, which is not susceptible to the retro-Michael reaction.
-
Recommended Protocol: See "Experimental Protocols" section for a detailed protocol on post-conjugation hydrolysis.
Quantitative Data on Maleimide Stability
The stability of maleimides is highly dependent on pH and temperature. The following table summarizes the estimated half-life of maleimide under different conditions.
| pH | Temperature (°C) | Estimated Half-life | Reference(s) |
| 7.0 | 20 | ~11 days | [1][11] |
| 7.0 | 4 | ~32 days | [1][11] |
| 7.4 | 37 | Hours to days | [10] |
| >8.0 | Room Temperature | Minutes to hours | [1][3][4] |
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds with TCEP
Tris(2-carboxyethyl)phosphine (TCEP) is a potent and odorless reducing agent that is effective over a broad pH range and does not need to be removed before maleimide conjugation.[12][13]
Materials:
-
Protein solution
-
TCEP hydrochloride solution (e.g., 500 mM stock)
-
Reaction buffer (e.g., PBS, pH 7.2)
Procedure:
-
Prepare the protein solution in a degassed reaction buffer.
-
Add a 10- to 100-fold molar excess of TCEP to the protein solution.
-
Incubate the reaction mixture for 20-30 minutes at room temperature.
-
The reduced protein is now ready for the conjugation reaction. Excess TCEP generally does not need to be removed for maleimide chemistry.[14]
Protocol 2: General Maleimide-Thiol Conjugation
Materials:
-
Reduced protein solution (from Protocol 1)
-
Maleimide reagent stock solution (in anhydrous DMSO or DMF)
-
Reaction buffer (e.g., PBS, pH 7.0-7.5)
Procedure:
-
To the reduced protein solution, add the maleimide stock solution to achieve the desired molar excess (a 10-20 fold molar excess is a common starting point).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light if the maleimide is fluorescent.
-
Quench the reaction by adding a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to react with any excess maleimide.
-
Purify the conjugate using size-exclusion chromatography (e.g., desalting column) or dialysis to remove unreacted reagents.[15]
Protocol 3: Post-Conjugation Hydrolysis for Enhanced Stability
Materials:
-
Purified bioconjugate
-
High pH buffer (e.g., 0.1 M sodium phosphate, pH 8.5-9.0)
-
Neutralizing buffer (e.g., 1 M Tris-HCl, pH 7.0)
Procedure:
-
After purification of the maleimide-thiol conjugate, confirm its formation using an appropriate analytical method (e.g., HPLC, MS).
-
Adjust the pH of the conjugate solution to 8.5-9.0 by adding the high pH buffer.
-
Incubate the solution at room temperature or 37°C.
-
Monitor the ring-opening hydrolysis by mass spectrometry until the reaction is complete (indicated by an 18 Da mass increase).
-
Re-neutralize the solution to pH 7.0-7.5 for storage or downstream applications.
Protocol 4: Quantification of Free Thiols using Ellman's Assay
Ellman's reagent (DTNB) reacts with free sulfhydryl groups to produce a colored product that can be quantified by measuring its absorbance at 412 nm.[16][17][18][19]
Materials:
-
Ellman's reagent solution (4 mg/mL in reaction buffer)
-
Reaction Buffer (0.1 M sodium phosphate, pH 8.0)
-
Cysteine or N-acetylcysteine for standard curve
-
Spectrophotometer
Procedure:
-
Prepare a standard curve using known concentrations of cysteine.
-
For each sample and standard, add 50 µL of Ellman's reagent solution.[16]
-
Measure the absorbance at 412 nm.
-
Determine the concentration of free thiols in the sample by comparing its absorbance to the standard curve. The molar extinction coefficient of the product is 14,150 M⁻¹cm⁻¹.[16]
Visual Guides
References
- 1. dspace.library.uu.nl [dspace.library.uu.nl]
- 2. benchchem.com [benchchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 9. researchgate.net [researchgate.net]
- 10. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kinampark.com [kinampark.com]
- 12. Disulfide reduction using TCEP reaction [biosyn.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. biotium.com [biotium.com]
- 16. broadpharm.com [broadpharm.com]
- 17. interchim.fr [interchim.fr]
- 18. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
- 19. bmglabtech.com [bmglabtech.com]
Common side reactions of t-Boc deprotection and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the removal of the tert-butoxycarbonyl (t-Boc) protecting group.
Troubleshooting Guide
Issue 1: Incomplete or Low Yield of Deprotection
Symptoms:
-
Presence of starting material (Boc-protected compound) in the final product mixture, as observed by TLC, LC-MS, or NMR.
-
Lower than expected yield of the desired amine.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Insufficient Acid Concentration | The strength of the acid may be too low to effectively cleave the t-Boc group. For solution-phase reactions, a typical starting concentration is 20-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[1][2] If deprotection is incomplete, consider increasing the TFA concentration.[1][2] For solid-phase peptide synthesis (SPPS), higher concentrations of 50-95% TFA are often used.[1] |
| Inadequate Reaction Time | The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using an appropriate analytical method (e.g., TLC or LC-MS).[1][2] Typical reaction times are 30-60 minutes at room temperature, but may need to be extended.[1] |
| Low Reaction Temperature | Most t-Boc deprotections are efficient at room temperature.[1] If the reaction is sluggish, a slight increase in temperature (e.g., to 40°C) may be beneficial, but be cautious of potential degradation of sensitive functional groups.[1] |
| Poor Resin Swelling (for SPPS) | In solid-phase synthesis, incomplete deprotection can result from poor swelling of the resin, which limits the access of reagents to the substrate.[2] Ensure the chosen solvent system adequately swells the resin. A study showed that a 55% TFA/DCM mixture could lead to higher purity peptides compared to 100% TFA, potentially due to better resin swelling.[2] |
| Steric Hindrance | Bulky substrates, such as those containing large PEG chains, may experience slower deprotection rates due to steric hindrance around the t-Boc group.[2] In such cases, extending the reaction time or increasing the acid concentration may be necessary.[2] |
Issue 2: Observation of Unwanted Side Products
Symptoms:
-
Appearance of unexpected peaks in LC-MS or NMR spectra.
-
Mass increases corresponding to the addition of a tert-butyl group (+56 Da).[1]
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| tert-Butylation of Nucleophilic Residues | The tert-butyl cation generated during deprotection is a reactive electrophile that can alkylate nucleophilic functional groups such as thiols (cysteine), thioethers (methionine), and electron-rich aromatic rings (tryptophan, tyrosine).[3][4][5] The most effective way to prevent this is by adding a "scavenger" to the reaction mixture to trap the tert-butyl cation.[1][3] |
| Aspartimide Formation (in Peptide Synthesis) | This side reaction can occur when an aspartic acid residue is present in a peptide sequence. The side-chain carboxylic acid can cyclize onto the backbone amide, particularly if the following amino acid is glycine, asparagine, or arginine.[4] This can lead to racemization and the formation of a mixture of α- and β-peptides.[4] To mitigate this, consider using milder deprotection conditions or alternative protecting groups for the aspartic acid side chain. |
| Formation of Genotoxic Impurities | The tert-butyl cation can react with halide or sulfonate counter-ions to form potentially genotoxic impurities.[3] If this is a concern, especially in late-stage synthesis, it is advisable to place the t-Boc deprotection step early in the synthetic route to allow for the removal of such byproducts during subsequent purification steps.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during t-Boc deprotection?
A1: The most prevalent side reactions include:
-
tert-Butylation: The electrophilic tert-butyl cation generated during the reaction can alkylate nucleophilic residues.[4]
-
Incomplete Deprotection: Insufficient acid concentration, reaction time, or low temperature can lead to incomplete removal of the t-Boc group.[1][4]
-
Aspartimide Formation: A side reaction specific to peptide synthesis involving aspartic acid residues.[4]
Q2: How can I prevent tert-butylation of my compound?
A2: The most effective method to prevent tert-butylation is to use scavengers in your deprotection cocktail.[1] Scavengers are nucleophilic compounds that trap the tert-butyl cation before it can react with your molecule of interest.[1]
Q3: What are some common scavengers and their recommended concentrations?
A3: Here is a summary of commonly used scavengers and their typical concentrations:
| Scavenger | Typical Concentration (v/v) | Notes |
| Triethylsilane (TES) | 5-10% | Effective at reducing the tert-butyl cation to isobutane.[1] |
| Triisopropylsilane (B1312306) (TIS) | 2.5-5% | A commonly used scavenger, particularly in peptide synthesis.[2] |
| Thioanisole | 5-10% | Often used in solid-phase peptide synthesis (SPPS).[1] |
| Water | ~5% | Can act as a scavenger by reacting with the tert-butyl cation to form tert-butanol.[1] |
Q4: What are some alternative, milder methods for t-Boc deprotection?
A4: While TFA is a common reagent, milder conditions can be employed, which may be beneficial for sensitive substrates.[4] One such method is the use of 4M HCl in 1,4-dioxane (B91453).[2][4] Other reported methods include using zinc bromide (ZnBr2) for selective deprotection of secondary N-Boc groups, or using oxalyl chloride in methanol (B129727).[5][6][7]
Q5: Should I be concerned about gas evolution during the reaction?
A5: Yes, t-Boc deprotection generates both carbon dioxide (CO2) and isobutylene (B52900) gas.[7][8] Therefore, it is important to ensure that the reaction is not performed in a closed system to allow for the safe release of these gases.[7][8]
Experimental Protocols
Protocol 1: Standard TFA-Mediated t-Boc Deprotection
-
Preparation: Dissolve the Boc-protected compound in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.[2]
-
Reagent Addition: Cool the solution to 0°C using an ice bath.[2] Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[2] If required, add a scavenger such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[2]
-
Reaction: Stir the reaction mixture at room temperature for 30-60 minutes.[1]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer detectable.[1]
-
Work-up: Upon completion, remove the TFA and DCM under reduced pressure. To remove residual TFA, co-evaporate the residue with toluene (B28343) (3x).[2] The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
Neutralization (Optional): If the free amine is required, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the free amine.[2]
Protocol 2: t-Boc Deprotection using HCl in Dioxane
-
Dissolution: Dissolve the Boc-protected amine in a minimal amount of a suitable co-solvent if necessary (e.g., methanol or DCM).[4]
-
Acid Addition: At 0°C, add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution.[4]
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.[4]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[4]
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The resulting hydrochloride salt can often be precipitated by adding diethyl ether and collected by filtration.[4]
-
Neutralization (Optional): To obtain the free amine, dissolve the hydrochloride salt in a suitable solvent and neutralize with a mild base, such as a saturated aqueous NaHCO3 solution.[4]
Visualizations
Caption: General workflow for a typical t-Boc deprotection experiment.
Caption: A troubleshooting decision tree for common t-Boc deprotection issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. BOC Protection and Deprotection [bzchemicals.com]
- 6. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
Technical Support Center: Enhancing the Stability of ADCs with PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with Antibody-Drug Conjugates (ADCs) featuring Polyethylene Glycol (PEG) linkers. Our goal is to help you improve the stability and performance of your ADCs.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability challenges encountered with ADCs containing PEG linkers?
A1: Despite their advantages, ADCs with PEG linkers can still face several stability issues:
-
Aggregation: Hydrophobic payloads can induce the formation of ADC aggregates, even with the inclusion of hydrophilic PEG linkers. This is particularly prevalent at higher drug-to-antibody ratios (DAR).[1][2][3] Aggregation can lead to reduced efficacy and potential immunogenicity.
-
Premature Payload Release: The linker must be stable enough to remain intact in systemic circulation to prevent the premature release of the cytotoxic payload, which can cause off-target toxicity.[1][4] The chemical nature of the linker and the conjugation site can influence its stability.[1][4]
-
Deconjugation: The bond between the linker and the antibody, often a maleimide-thiol linkage, can be susceptible to hydrolysis or retro-Michael reaction, leading to the detachment of the linker-payload from the antibody.[1][5]
-
Chemical Degradation of the Payload: The cytotoxic drug itself can undergo chemical modifications, rendering it inactive.[6]
Q2: How do PEG linkers contribute to the stability of ADCs?
A2: PEG linkers are incorporated into ADC design to address several of the inherent challenges associated with hydrophobic payloads and to enhance overall stability:
-
Increased Hydrophilicity: PEG is a hydrophilic polymer that can counteract the hydrophobicity of the cytotoxic payload. This "shielding" effect improves the solubility of the ADC in aqueous environments, reducing the propensity for aggregation.[2][][8]
-
Improved Pharmacokinetics: The hydrophilic nature of PEG creates a hydration shell around the ADC, which can prolong its circulation half-life by reducing non-specific clearance and recognition by the immune system.[2][][8]
-
Steric Hindrance: The flexible PEG chains can provide a steric shield, protecting the linker from enzymatic degradation and the payload from premature metabolism, thereby enhancing in vivo stability.[2][9]
Q3: What is the optimal Drug-to-Antibody Ratio (DAR) for ADCs with PEG linkers to ensure stability?
A3: The optimal DAR is a critical parameter that requires a balance between efficacy and stability. While a higher DAR can deliver more payload to the target cell, it often increases hydrophobicity and the risk of aggregation.[1][4]
-
Generally, a DAR of 2 to 4 is considered a good balance for potency and maintaining favorable pharmacokinetic properties.[8]
-
However, the use of hydrophilic PEG linkers can enable the development of ADCs with higher DARs (e.g., 8) by mitigating the aggregation issues associated with hydrophobic payloads.[3][4] The ideal DAR should be determined empirically for each specific ADC construct.
Troubleshooting Guides
Issue 1: ADC Aggregation
Symptoms:
-
Observation of high molecular weight species in Size Exclusion Chromatography (SEC-HPLC).
-
Visible precipitation or turbidity in the ADC solution.
-
Inconsistent results in functional assays.
Possible Causes:
-
High DAR leading to increased hydrophobicity.[1]
-
Suboptimal buffer conditions (pH, ionic strength).
-
Exposure to physical stress (e.g., agitation, freeze-thaw cycles).
Troubleshooting Steps:
-
Optimize the DAR: If possible, synthesize ADCs with varying DARs to identify a ratio that minimizes aggregation while maintaining efficacy. The use of monodisperse PEG linkers can help in achieving a more homogeneous DAR distribution.[8]
-
Formulation Optimization:
-
pH Screening: Evaluate the stability of the ADC across a range of pH values to find the optimal pH that minimizes aggregation.
-
Excipient Screening: Include stabilizing excipients such as sugars (e.g., sucrose, trehalose) or surfactants (e.g., polysorbate 20/80) in the formulation buffer.
-
-
Control Physical Stress:
-
Avoid vigorous shaking or vortexing of the ADC solution.
-
Minimize the number of freeze-thaw cycles. If freezing is necessary, use a controlled-rate freezer and thaw rapidly at room temperature.
-
-
Analytical Characterization: Regularly monitor the aggregation status of your ADC using SEC-HPLC.
Experimental Workflow for ADC Aggregation Analysis
Caption: Workflow for analyzing and optimizing ADC stability against aggregation.
Issue 2: Premature Payload Release/Deconjugation
Symptoms:
-
Decrease in average DAR over time as measured by Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][10]
-
Detection of free payload in plasma or serum samples.[10]
-
Increased off-target toxicity in in vivo studies.
Possible Causes:
-
Instability of the linker chemistry (e.g., maleimide-thiol linkage).[1][5]
-
Enzymatic cleavage of the linker in circulation.
-
Suboptimal conjugation site leading to increased solvent exposure of the linker.[1][9]
Troubleshooting Steps:
-
Linker Chemistry Selection:
-
Consider using more stable linker chemistries, such as those forming amide bonds or employing "locked" maleimide (B117702) technologies to prevent retro-Michael reactions.[11]
-
The length and composition of the PEG linker can also influence stability; longer PEG chains may offer better protection.[4][12]
-
-
Conjugation Site Optimization:
-
Stability Studies in Plasma/Serum:
Logical Relationship of Factors Affecting ADC Stability
References
- 1. mdpi.com [mdpi.com]
- 2. purepeg.com [purepeg.com]
- 3. researchgate.net [researchgate.net]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Site-specific, efficient and stable PEGylation - UCL Discovery [discovery.ucl.ac.uk]
- 6. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 8. labinsights.nl [labinsights.nl]
- 9. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
Strategies to Mitigate Off-Target Effects of PROTACs: A Technical Support Resource
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis-Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to off-target effects encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of off-target effects with PROTACs?
Off-target effects in PROTACs can arise from several sources:
-
Degradation-dependent off-targets: The PROTAC may induce the degradation of proteins other than the intended target. This can occur if the "warhead" (target-binding ligand) has affinity for other proteins, or if the ternary complex forms non-selectively with other cellular proteins.
-
Degradation-independent off-targets: The PROTAC molecule itself can exert pharmacological effects independent of its degradation activity. These effects can be caused by the warhead or the E3 ligase-binding moiety. For instance, pomalidomide-based PROTACs can inherently degrade zinc-finger (ZF) proteins.[1][2]
-
Pathway-related effects: The degradation of the intended target protein can lead to downstream effects on interconnected signaling pathways. Additionally, the degradation of an off-target protein can activate or inhibit other pathways, complicating data interpretation.[2][3]
Q2: How can I rationally design a PROTAC to minimize off-target effects from the outset?
A rational design approach focusing on the three components of the PROTAC molecule is crucial for minimizing off-target effects:
-
Optimize the Target-Binding Warhead: Employ a warhead with high selectivity for your protein of interest (POI).[4] Covalent PROTACs, particularly reversible ones, can offer enhanced selectivity by forming a stable bond with the target protein, potentially reducing engagement with off-target proteins.[5][6]
-
Modify the Linker: The length, composition, and attachment points of the linker are critical.[2][7][8] Systematically varying these properties can influence the conformation of the ternary complex, thereby favoring the ubiquitination of the intended target over other proteins.[4][9] For instance, altering linker length has been shown to impart selectivity for degrading different protein isoforms.[9]
-
Select the Appropriate E3 Ligase: Different E3 ligases have distinct expression patterns across tissues and varied endogenous substrate profiles.[4] Choosing a tissue-specific E3 ligase can help confine PROTAC activity to target tissues, thereby reducing systemic off-target effects.
-
Enhance Ternary Complex Cooperativity: Positive cooperativity, where the binding of one protein to the PROTAC increases the affinity for the second protein, can significantly enhance selectivity. This is because the formation of a stable ternary complex is a key determinant of degradation efficiency and specificity.[10]
Q3: What are some innovative strategies to improve the cell or tissue selectivity of PROTACs?
Several advanced strategies are being developed to enhance the targeted delivery and activation of PROTACs, thereby minimizing off-target effects in non-target cells and tissues:
-
Antibody-PROTAC Conjugates (Ab-PROTACs): By attaching a PROTAC to a tumor-specific antibody, the degrader can be selectively delivered to cancer cells.[7][11]
-
Aptamer-PROTAC Conjugates: Similar to antibodies, aptamers (short nucleic acid sequences) can be used to guide PROTACs to specific cell types.[11]
-
Conditionally Activated PROTACs: These "pro-PROTACs" are designed to be activated by specific conditions prevalent in the target microenvironment, such as:
-
Light-activated PROTACs (PHOTACs): These PROTACs are rendered active only upon irradiation with a specific wavelength of light, allowing for spatiotemporal control of protein degradation.[7][11]
-
Hypoxia-activated PROTACs: These are designed to be activated in the low-oxygen environment characteristic of many solid tumors.[7][11]
-
Q4: I'm observing a "hook effect" in my experiments. What is it and how can I mitigate it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations, resulting in a bell-shaped dose-response curve.[10] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[10]
-
Troubleshooting the Hook Effect:
-
Perform a wide dose-response curve: Test a broad range of concentrations (e.g., 1 pM to 100 µM) to identify the optimal concentration for maximal degradation (Dmax) and the onset of the hook effect.[12]
-
Assess ternary complex formation: Use biophysical assays like NanoBRET or Co-Immunoprecipitation to correlate the loss of degradation with a decrease in ternary complex formation at high concentrations.[12]
-
Optimize incubation time: Perform a time-course experiment at an optimal PROTAC concentration to determine the ideal incubation period.[12]
-
Troubleshooting Guides
Problem 1: My PROTAC shows significant degradation of off-target proteins in my proteomics screen.
-
Possible Cause & Solution:
-
Non-selective warhead: Synthesize an inactive control PROTAC with a modification that ablates binding to the intended target but retains the E3 ligase binder and linker. If the off-target degradation persists, it may be mediated by the E3 ligase binder or the linker.
-
Promiscuous ternary complex formation: Modify the linker length, composition, or attachment points to alter the geometry of the ternary complex and improve selectivity.
-
"Molecular glue" activity of the E3 ligase binder: For CRBN-based PROTACs, consider modifying the thalidomide (B1683933) moiety to reduce the degradation of neosubstrates like IKZF1/3.
-
Problem 2: I am unsure if the observed phenotype is due to on-target degradation or an off-target effect.
-
Possible Cause & Solution:
-
Degradation-independent pharmacology: Synthesize an inactive control PROTAC that cannot bind the E3 ligase (e.g., by inverting the stereochemistry of a critical chiral center on the E3 ligase ligand).[11] If the phenotype persists with this control, it is likely a degradation-independent off-target effect of your warhead.
-
Confirmation of on-target effect: Use CRISPR-Cas9 to knock out your target protein. If the phenotype is still observed upon treatment with your active PROTAC in the knockout cells, it confirms an off-target mechanism.[13]
-
Washout experiment: Remove the PROTAC from the cell culture and monitor for the recovery of the target protein levels and the reversal of the phenotype. This helps to confirm that the observed effect is due to protein degradation.
-
Quantitative Data Summary
The following table summarizes representative quantitative data from various studies, illustrating the impact of different strategies on PROTAC potency and selectivity.
| PROTAC | Target(s) | E3 Ligase | Key Strategy | DC50 (nM) | Dmax (%) | Notes |
| MZ1 | BRD4 | VHL | Linker Optimization | ~100 | >90 | Shows selectivity for BRD4 over BRD2/3 due to positive cooperativity in ternary complex formation.[6] |
| AT1 | BRD4 | VHL | Linker Modification | ~20 | >90 | A derivative of MZ1 with an optimized linker leading to improved degradation potency. |
| Compound 9 (BRD4 Degrader) | BRD4 | VHL | Warhead & Linker Optimization | 0.2 | >95 | Highly potent and selective degrader of BRD4, with over 1000-fold selectivity against BRD2 and BRD3. |
| RC-3 (BTK Degrader) | BTK | CRBN | Reversible Covalent Warhead | <10 | >85 | Exhibits enhanced selectivity for BTK compared to non-covalent and irreversible covalent counterparts.[7][14] |
| NC-1 (BTK Degrader) | BTK, CSK, LYN, BLK | CRBN | Non-covalent Warhead | 2.2 | 97 | Potent but degrades known off-targets of the ibrutinib (B1684441) warhead.[7] |
| IR-2 (BTK Degrader) | BTK, CSK, LYN, BLK | CRBN | Irreversible Covalent Warhead | <10 | >90 | Potent degrader that also shows degradation of ibrutinib off-targets.[7] |
| PROTAC 13 (ERα Degrader) | ERα | pVHL | Linker Length Optimization | ~100 | ~80 | A 16-atom linker was found to be optimal for ERα degradation.[15] |
| PROTAC 9 (ERα Degrader) | ERα | pVHL | Linker Length Optimization | >1000 | <20 | A shorter 9-atom linker resulted in significantly reduced degradation efficacy.[15] |
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification using Mass Spectrometry
This protocol provides a general workflow for identifying off-target protein degradation.
-
Cell Culture and Treatment:
-
Culture cells to ~70-80% confluency.
-
Treat cells with the PROTAC at its optimal concentration (e.g., 1-3x DC50). Include a vehicle control (e.g., DMSO) and an inactive control PROTAC.
-
For identifying direct targets, a shorter incubation time (e.g., 4-8 hours) is recommended.
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using software such as MaxQuant or Spectronaut to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls.
-
Protocol 2: NanoBRET™/HiBiT Assay for Ternary Complex Formation
This protocol outlines the steps to monitor the formation of the ternary complex in live cells.
-
Cell Preparation:
-
Co-transfect cells with plasmids expressing the target protein fused to a NanoLuc® donor and the E3 ligase fused to a HaloTag® acceptor. For HiBiT assays, use CRISPR-Cas9 to endogenously tag the target protein with the HiBiT peptide.
-
Seed the transfected cells in an appropriate assay plate.
-
-
Compound Treatment:
-
Add the HaloTag® NanoBRET® 618 Ligand to the cells.
-
Add serial dilutions of the PROTAC and incubate to allow for ternary complex formation.
-
-
Signal Measurement:
-
Add the Nano-Glo® Live Cell Substrate.
-
Measure the donor and acceptor emission signals using a luminometer.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
-
Protocol 3: CRISPR-Cas9 Mediated Knockout for Target Validation
This protocol describes how to validate that a PROTAC's effect is mediated through its intended target.
-
sgRNA Design and Cloning:
-
Design and clone single guide RNAs (sgRNAs) targeting a non-essential exon of your gene of interest into a Cas9 expression vector.
-
-
Transfection and Selection:
-
Transfect the sgRNA/Cas9 construct into your cell line of interest.
-
Select for successfully transfected cells (e.g., using antibiotic resistance or FACS).
-
-
Validation of Knockout:
-
Isolate single-cell clones and expand them.
-
Verify the knockout at the genomic level by sequencing the targeted region.
-
Confirm the absence of the target protein by Western blot.
-
-
Phenotypic Analysis:
-
Treat the knockout and wild-type cells with your PROTAC and assess the phenotype of interest. Abolishment of the phenotype in the knockout cells confirms on-target activity.
-
Visualizations
Caption: On-target vs. off-target PROTAC mechanisms.
Caption: Key components of rational PROTAC design.
Caption: Workflow for investigating off-target effects.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]
- 6. selvita.com [selvita.com]
- 7. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pelagobio.com [pelagobio.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Reversible Covalent PROTACs: Novel and Efficient Targeted Degradation Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Maleimide Conjugation: A Technical Support Center
Welcome to the technical support center for optimizing your maleimide (B117702) conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on troubleshooting common issues and answering frequently asked questions related to reaction buffer optimization.
Troubleshooting Guide
This section addresses specific problems you may encounter during your maleimide conjugation experiments, offering potential causes and solutions in a user-friendly question-and-answer format.
Question: Why am I observing low or no conjugation efficiency?
Answer: Low conjugation efficiency is a common issue that can arise from several factors, ranging from reagent stability to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting this problem:
-
Assess Maleimide Reactivity:
-
Potential Cause: Maleimide hydrolysis. The maleimide group is susceptible to hydrolysis, especially at neutral to alkaline pH, which renders it inactive for conjugation.[1]
-
Solution: Prepare maleimide stock solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before initiating the conjugation.[1][2] If aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for only short durations.[1]
-
-
Evaluate Thiol Availability:
-
Potential Cause: Oxidation of thiols. Sulfhydryl groups can oxidize to form disulfide bonds, which are unreactive with maleimides.[3] This is particularly relevant for cysteine residues in proteins and peptides.
-
Solution: Ensure your biomolecule's sulfhydryl groups are in a reduced, reactive state.
-
Disulfide Bond Reduction: If your protein or peptide contains disulfide bonds, they must be reduced before conjugation.[1]
-
Use of Reducing Agents:
-
TCEP (tris(2-carboxyethyl)phosphine): This is often the preferred reducing agent as it is effective over a broad pH range and typically does not need to be removed before adding the maleimide reagent.[4][5] A 10-100 fold molar excess of TCEP over the biomolecule is a common starting point, with an incubation time of 20-60 minutes at room temperature.[1][2][3]
-
DTT (dithiothreitol): A potent reducing agent, but it contains a thiol group and will compete with your target molecule for the maleimide. Therefore, excess DTT must be removed using a desalting column or buffer exchange before starting the conjugation.[1][5]
-
-
Preventing Re-oxidation: Work with degassed buffers to minimize oxygen in the reaction.[2][6] Including a chelating agent like EDTA (1-5 mM) in your buffer can also help by sequestering metal ions that can catalyze thiol oxidation.[5]
-
-
-
Optimize Reaction Buffer Conditions:
-
Potential Cause: Suboptimal pH. The pH of the reaction buffer is critical for both the rate and specificity of the conjugation.[1]
-
Solution: The optimal pH range for the thiol-maleimide reaction is 6.5-7.5.[5][7]
-
Below pH 6.5, the reaction rate slows down as the thiol is less likely to be in its more reactive thiolate anion form.[1]
-
Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis, and the reaction loses its chemoselectivity, with increased reactivity towards primary amines (e.g., lysine (B10760008) residues).[5][7] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[7][8]
-
-
-
Review Stoichiometry:
-
Potential Cause: Incorrect molar ratio of maleimide to thiol.
-
Solution: The ideal molar ratio can vary depending on the specific molecules being conjugated. A common starting point is a 10-20 fold molar excess of the maleimide reagent.[9][10] However, for some applications, a lower excess (e.g., 2:1 or 5:1) may be sufficient.[4] It is advisable to perform small-scale optimization experiments with varying molar ratios.[4]
-
Question: My final conjugate is not stable. What could be the cause?
Answer: Instability of the final conjugate is often related to the reversibility of the maleimide-thiol linkage.[1]
-
Potential Cause: Retro-Michael reaction. The thioether bond formed between the thiol and the maleimide can undergo a retro-Michael reaction, leading to deconjugation.[8] This can be a significant issue, especially in vivo, where the released maleimide-containing payload can react with other molecules like serum albumin, leading to off-target effects.[7]
-
Solution:
-
Hydrolysis of the Thiosuccinimide Ring: After conjugation, the thiosuccinimide ring can be intentionally hydrolyzed to form a stable succinamic acid thioether, which is resistant to the retro-Michael reaction.[7][11] This can be achieved by incubating the conjugate at a slightly basic pH (e.g., pH 8.5) for a few hours.[11]
-
Transcyclization with N-terminal Cysteine: For peptides with an N-terminal cysteine, a spontaneous intramolecular reaction can occur after the initial conjugation, forming a more stable six-membered thiazine (B8601807) ring structure.[12][13] This rearrangement is more rapid at higher pH.[12]
-
Question: I am observing unexpected side products. What is happening?
Answer: Side reactions can lead to a heterogeneous product mixture, complicating purification and analysis.
-
Potential Cause 1: Reaction with primary amines. As mentioned, at a pH above 7.5, maleimides can react with primary amines, such as the side chain of lysine residues.[5][7]
-
Solution 1: Maintain the reaction pH within the optimal range of 6.5-7.5 to ensure chemoselectivity for thiols.[5][7]
-
Potential Cause 2: Thiazine rearrangement. If you are conjugating to a peptide with an N-terminal cysteine, the initial conjugate can rearrange to a thiazine structure.[12]
-
Solution 2: To avoid this, you can perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic.[1] Alternatively, if possible, avoid using peptides with an N-terminal cysteine for conjugation.[1]
Frequently Asked Questions (FAQs)
What is the optimal pH for maleimide conjugation?
The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[5][7] This range provides a good balance between having a sufficiently reactive thiolate anion and minimizing side reactions like maleimide hydrolysis and reaction with amines.[1][7]
Which buffers are recommended for maleimide conjugation?
Phosphate-buffered saline (PBS), Tris, and HEPES buffers are commonly used for maleimide conjugation at a concentration of 10-100 mM.[2][6] It is crucial to use buffers that do not contain thiol compounds.[2]
Should I degas my buffer?
Yes, it is highly recommended to degas your reaction buffer to minimize the presence of dissolved oxygen, which can lead to the oxidation of thiols to non-reactive disulfide bonds.[3][6] Degassing can be achieved by applying a vacuum for several minutes or by bubbling an inert gas like nitrogen or argon through the buffer.[6]
How should I prepare and store my maleimide stock solution?
Maleimide reagents should be dissolved in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to prevent premature hydrolysis.[1][2] These stock solutions should be prepared fresh before use.[1] If short-term storage is necessary, they can be stored at -20°C, protected from light and moisture.[2] Aqueous solutions of maleimides are not recommended for long-term storage.[1]
Data Presentation
Table 1: Recommended Reaction Buffer Parameters for Maleimide Conjugation
| Parameter | Recommended Range/Value | Rationale | Citations |
| pH | 6.5 - 7.5 | Optimal for thiol reactivity and minimizes maleimide hydrolysis and reaction with amines. | [5][7] |
| Buffer Type | PBS, Tris, HEPES | Non-thiol containing and provide good buffering capacity in the optimal pH range. | [2][6] |
| Buffer Concentration | 10 - 100 mM | Sufficient buffering capacity without interfering with the reaction. | [2] |
| Reducing Agent (if needed) | TCEP | Effective at reducing disulfides and does not need to be removed prior to conjugation. | [4][5] |
| Chelating Agent | 1 - 5 mM EDTA | Prevents metal-catalyzed oxidation of thiols. | [5] |
Table 2: Typical Reaction Conditions for Maleimide Conjugation
| Parameter | Typical Range/Value | Notes | Citations |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | A good starting point for optimization. Can be adjusted based on the specific reactants. | [4][9][10] |
| Protein Concentration | 1 - 10 mg/mL | A common concentration range for protein labeling. | [3][6][10] |
| Reaction Temperature | Room Temperature or 4°C | Room temperature for faster kinetics (e.g., 2 hours), or 4°C overnight for more sensitive proteins. | [1][2] |
| Reaction Time | 2 hours to overnight | Dependent on temperature and the specific reactants. A time-course experiment can determine the optimal time. | [1][9] |
Experimental Protocols
Protocol 1: General Procedure for Maleimide Labeling of a Protein
-
Prepare the Protein Solution:
-
(Optional) Reduction of Disulfide Bonds:
-
Prepare the Maleimide Stock Solution:
-
Conjugation Reaction:
-
Quenching the Reaction (Optional):
-
To stop the reaction, a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) can be added to react with any excess maleimide.[1]
-
-
Purification:
Protocol 2: Assessing Maleimide Hydrolysis
-
Prepare Maleimide Solution: Prepare a stock solution of the maleimide compound in a suitable organic solvent (e.g., DMSO).
-
Incubation: Dilute the maleimide stock solution into the aqueous buffer of interest (e.g., PBS at different pH values) to a final concentration suitable for UV-Vis spectrophotometry.
-
Spectrophotometric Monitoring: Immediately begin monitoring the decrease in absorbance at the characteristic wavelength for the maleimide group (around 300 nm) over time.[14]
-
Data Analysis: Plot the absorbance versus time to determine the rate of hydrolysis under the tested conditions.
Visualizations
Caption: Experimental workflow for maleimide conjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. biotium.com [biotium.com]
- 10. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 11. benchchem.com [benchchem.com]
- 12. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Incomplete t-Boc Deprotection
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the acid-catalyzed deprotection of tert-butyloxycarbonyl (t-Boc) protecting groups.
Frequently Asked Questions (FAQs)
Q1: My t-Boc deprotection reaction is incomplete. What are the common causes?
Incomplete t-Boc deprotection can stem from several factors:
-
Insufficient Acid Strength or Concentration: The cleavage of the t-Boc group is an acid-catalyzed reaction. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion.[1][2][3] Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.[1] The rate of Boc cleavage has a second-order dependence on the acid concentration, meaning a small decrease in acid strength can significantly negatively impact the reaction rate.[4]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process, and insufficient reaction time is a frequent cause of incomplete conversion.[1][3][4] While many deprotections are performed at room temperature, some substrates may require longer reaction times or gentle heating.[1][3]
-
Steric Hindrance: The bulky nature of the substrate, such as in the case of N-methylated amino acids or large PEG linkers, can sterically hinder the approach of the acid to the Boc-protected amine, slowing down the reaction rate.[1][4]
-
Poor Resin Swelling (for Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), the resin must swell adequately in the deprotection solvent for the acid to access all the peptide chains.[4] Using 100% TFA can sometimes cause less resin swelling than a solution of 55% TFA in dichloromethane (B109758) (DCM), leading to lower purity peptides.[4][5]
-
Solvent Issues: The chosen solvent must fully solvate both the substrate and the acid. Dichloromethane (DCM) is a common and effective solvent for TFA-mediated deprotection.[1]
Q2: I'm observing side products after deprotection. What could be the cause?
The most common side reaction during t-Boc deprotection is alkylation by the tert-butyl cation (tBu⁺) that is generated.[4][6] This reactive electrophile can be attacked by nucleophilic sites on your molecule, such as:[6]
-
The thioether in methionine, leading to S-alkylation.[4]
-
Electron-rich aromatic rings.[6]
-
Thiols.[6]
-
Guanidines and amidines.[6]
Q3: How can I prevent side reactions during t-Boc deprotection?
To prevent unwanted alkylation, "scavengers" are added to the reaction mixture to trap the tert-butyl cation.[2][6] Common scavengers include:
-
Thioanisole
-
Dimethyl sulfide (B99878) (DMS)[4]
-
Triisopropylsilane (TIS)
Q4: How can I monitor the progress of the deprotection reaction?
Several analytical techniques can be used to monitor the reaction:
-
Thin-Layer Chromatography (TLC): A quick method to observe the disappearance of the starting material and the appearance of the more polar, deprotected product, which will have a lower Rf value.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate assessment of the reaction progress, allowing for the quantification of starting material, product, and any side products.[1][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm can be monitored by ¹H NMR.[1]
Troubleshooting Guide
If you are experiencing incomplete t-Boc deprotection, consider the following troubleshooting steps:
-
Increase Acid Concentration: If using a lower concentration of TFA (e.g., 20-25% in DCM), try increasing it to 50% or higher.[1][3][4]
-
Extend Reaction Time: Monitor the reaction at regular intervals (e.g., 30 min, 1 hr, 2 hr) using TLC or LC-MS to determine the optimal time for complete conversion.[1][3][4]
-
Consider a Stronger Acid System: If increasing the concentration and time of your current acid is ineffective, a stronger acid system like 4M HCl in 1,4-dioxane (B91453) may be necessary.[1]
-
Optimize the Solvent: Ensure your substrate is fully soluble in the chosen solvent.[1]
-
Add Scavengers: If side products are observed, add scavengers to the reaction mixture to trap reactive carbocations.[2]
Data Presentation: Common t-Boc Deprotection Conditions
The following table summarizes common conditions for t-Boc deprotection. Note that optimal conditions will vary depending on the specific substrate.
| Reagent | Solvent | Concentration | Temperature | Typical Reaction Time |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v) | Room Temperature | 30 min - 2 hours |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25% (v/v) | Room Temperature | 2 hours |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 50% (v/v) | 0 °C to Room Temp | 1 - 2 hours |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4 M | Room Temperature | 1 - 4 hours |
| Hydrochloric Acid (HCl) | Methanol | 6 M | Room Temperature | Varies |
Experimental Protocols
Protocol 1: General Procedure for TFA-Mediated t-Boc Deprotection in Solution Phase
-
Preparation: Dissolve the t-Boc protected compound in dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask with a stir bar.[4]
-
Cooling: Cool the solution to 0 °C in an ice bath.[4]
-
Reagent Addition: Add an equal volume of a pre-prepared deprotection cocktail. A recommended starting cocktail is 50% TFA / 48% DCM / 2% TIS.[4]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.[4] Monitor the reaction progress by TLC or LC-MS.[1][7]
-
Work-up:
-
Once the reaction is complete, concentrate the solution in vacuo using a rotary evaporator.[4]
-
Co-evaporate with toluene (B28343) (2-3 times) to remove residual TFA.[1][4]
-
To obtain the free amine, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA salt.[4][7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1]
-
Protocol 2: General Procedure for HCl-Mediated t-Boc Deprotection
-
Preparation: Dissolve the t-Boc-protected amine in a minimal amount of a suitable solvent, or suspend it directly in the HCl solution.[7]
-
Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane.[7]
-
Reaction: Stir the mixture at room temperature for 1 to 4 hours.[7] Monitor the reaction by TLC or LC-MS.[7]
-
Isolation: Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[7]
Visualizations
Caption: Mechanism of acid-catalyzed t-Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
Low yield in PROTAC synthesis causes and solutions
This guide provides troubleshooting advice and answers to frequently asked questions regarding low yields in Proteolysis Targeting Chimera (PROTAC) synthesis. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in PROTAC synthesis?
Low yields in PROTAC synthesis can stem from several factors throughout the multi-step process. The most common issues include inefficient linker coupling reactions, poor solubility of intermediates or the final PROTAC molecule, difficulties in purification, and degradation of the target protein binder or E3 ligase ligand. Side reactions, steric hindrance between the protein binder and the E3 ligase ligand, and suboptimal reaction conditions (temperature, solvent, catalyst) are also significant contributors.
Q2: How does the choice of linker affect the overall yield of my PROTAC?
The linker's length, composition, and attachment points are critical determinants of synthetic yield. Linkers that are too short or rigid can introduce steric hindrance, preventing efficient coupling of the two ligands. Conversely, overly long or flexible linkers can lead to aggregation and purification challenges. The chemical nature of the linker (e.g., PEG, alkyl chain) also influences the solubility of the PROTAC, which can directly impact reaction efficiency and final yield. Careful selection of a linker with appropriate length and solubility characteristics is crucial.
Q3: Can the order of ligand attachment to the linker influence the synthesis yield?
Yes, the synthetic route and the order of coupling can significantly impact the overall yield. Attaching the more robust and stable ligand to the linker first is often advantageous. This strategy allows for more forcing conditions to be used in the initial steps without risking the degradation of a more sensitive ligand. The stability of each ligand to the reaction conditions required for the subsequent coupling step should be carefully considered when planning the synthetic strategy.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues leading to low yields in PROTAC synthesis.
Issue 1: Inefficient Coupling Reactions
One of the most frequent challenges is the incomplete reaction between the linker and the protein binder or E3 ligase ligand.
dot
Caption: Troubleshooting workflow for inefficient coupling reactions.
Solutions & Experimental Protocols:
-
Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and stoichiometry of reactants. It is often beneficial to start with a slight excess of one of the coupling partners.
-
Solvent Screening: Poor solubility of reactants is a common culprit. Screen a range of solvents or solvent mixtures (e.g., DMF, DMSO, THF, with or without co-solvents like NMP or DMA) to find conditions where all components are fully dissolved.
-
Catalyst and Reagent Screening: For common coupling reactions like amide bond formation, screen different coupling reagents (e.g., HATU, HBTU, COMU) and bases (e.g., DIPEA, Et3N). For reactions like Suzuki or Sonogashira couplings, screen various palladium catalysts and ligands.
Table 1: Common Coupling Reactions and Optimization Parameters
| Coupling Reaction | Key Parameters to Optimize | Typical Starting Conditions | Troubleshooting Tips |
| Amide Coupling | Coupling reagent, base, temperature, solvent | HATU (1.2 eq), DIPEA (2.0 eq), 0°C to RT, DMF | Use a different coupling reagent; ensure anhydrous conditions. |
| Click Chemistry (CuAAC) | Copper source, ligand, solvent, temperature | CuSO4·5H2O, Sodium Ascorbate, t-BuOH/H2O, RT | Degas solvents; screen different copper ligands (e.g., TBTA). |
| Suzuki Coupling | Palladium catalyst, ligand, base, temperature | Pd(PPh3)4 (0.1 eq), K2CO3 (2.0 eq), 80°C, Dioxane/H2O | Screen different Pd catalysts (e.g., Pd(dppf)Cl2) and ligands. |
Issue 2: Poor Solubility and Aggregation
PROTACs are often large molecules with "greasy" aromatic systems, leading to poor solubility and aggregation, which complicates reactions and purification.
Solutions & Experimental Protocols:
-
Incorporate Solubilizing Moieties: Introduce polar groups, such as PEG chains or aliphatic ethers, into the linker to improve the overall solubility of the PROTAC.
-
Modify Ligands: If possible, modify the protein binder or E3 ligase ligand to include more polar functional groups without compromising their binding affinity.
-
Purification Strategy: Utilize purification techniques suitable for poorly soluble compounds. Reverse-phase chromatography with a gradient of organic solvent and water (often with additives like TFA or formic acid) is typically effective. In some cases, normal-phase chromatography or size-exclusion chromatography may be necessary.
Issue 3: Degradation of Starting Materials or Product
The complex functionality of PROTACs can make them susceptible to degradation under certain reaction conditions.
dot
Caption: Pathway illustrating PROTAC degradation under harsh conditions.
Solutions & Experimental Protocols:
-
Protecting Group Strategy: Employ orthogonal protecting groups for sensitive functionalities on the ligands or linker that can be removed under mild conditions in the final steps of the synthesis.
-
Milder Reaction Conditions: Explore alternative reactions that proceed under milder conditions. For example, consider using photoredox catalysis or enzymatic reactions for certain transformations.
-
Order of Synthesis: As mentioned in the FAQs, consider the stability of each component when planning the synthetic route. Attaching the more sensitive ligand in the final step can minimize its exposure to potentially degrading conditions.
Key Experimental Protocol: General Amide Coupling for PROTAC Synthesis
This protocol outlines a general procedure for the coupling of a carboxylic acid-functionalized linker with an amine-containing ligand, a common step in PROTAC synthesis.
-
Reactant Preparation: Dissolve the carboxylic acid component (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF).
-
Activation: Add the coupling reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) to the solution. Stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: Add the amine component (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired PROTAC.
Note: This is a general protocol and may require optimization for specific substrates. Always perform small-scale test reactions to determine the optimal conditions.
Technical Support Center: Enhancing the Solubility of Hydrophobic PROTAC Molecules
This technical support center provides researchers, scientists, and drug development professionals with practical guidance and solutions for overcoming the solubility challenges associated with hydrophobic PROTAC (Proteolysis Targeting Chimera) molecules.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.
Issue 1: My hydrophobic PROTAC precipitates out of solution during my in vitro assay.
-
Possible Causes:
-
Low intrinsic aqueous solubility: The inherent chemical structure of the PROTAC molecule leads to poor solubility in aqueous buffers.
-
"Falling out" of solution from organic stock: The PROTAC may be soluble in a high-concentration organic stock solution (e.g., DMSO) but precipitates when diluted into an aqueous assay buffer.[1]
-
Aggregation: Hydrophobic molecules tend to self-associate to minimize contact with water, leading to the formation of aggregates and eventual precipitation.
-
-
Solutions:
-
Optimize Solvent System:
-
Co-solvents: Introduce a small percentage of a water-miscible organic co-solvent (e.g., ethanol, PEG 400) into your aqueous buffer to increase the solubility of the PROTAC.
-
Surfactants: Use a low concentration of a non-ionic surfactant (e.g., Tween-20, Pluronic F-68) to help solubilize the PROTAC and prevent aggregation.
-
-
Formulation Strategies:
-
Amorphous Solid Dispersions (ASDs): Formulating the PROTAC as an ASD can significantly enhance its apparent solubility and dissolution rate.[2][3] This involves dispersing the PROTAC in a polymer matrix.
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form a nanoemulsion upon gentle agitation in an aqueous medium, effectively carrying the hydrophobic PROTAC in solution.[4][5]
-
-
Chemical Modification:
-
Issue 2: I am observing inconsistent results in my cell-based assays, which I suspect is due to poor PROTAC solubility.
-
Possible Causes:
-
Variable effective concentration: If the PROTAC is not fully solubilized, the actual concentration your cells are exposed to will be lower and more variable than the nominal concentration.
-
Compound precipitation in cell culture media: The complex composition of cell culture media (salts, proteins, etc.) can sometimes promote the precipitation of hydrophobic compounds.
-
Formation of aggregates that are not cell-permeable: Aggregated PROTACs may not efficiently cross the cell membrane, leading to reduced intracellular concentrations and inconsistent biological activity.
-
-
Solutions:
-
Pre-dissolution and Dilution Technique:
-
Ensure your PROTAC is fully dissolved in the organic stock solution before further dilution. Gentle warming or sonication may be necessary.
-
When diluting into your final assay media, add the stock solution dropwise while vortexing or stirring the media to promote rapid dispersion and minimize local concentration gradients that can lead to precipitation.
-
-
Solubility Assessment in Relevant Media:
-
Formulation Approaches for Cellular Assays:
-
For in vitro studies, consider using solubilizing agents like cyclodextrins if they are compatible with your cell type and assay.[10]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main strategies to improve the solubility of a hydrophobic PROTAC that is already synthesized?
A1: For an existing PROTAC, the primary strategies are formulation-based. These include:
-
Amorphous Solid Dispersions (ASDs): This is a robust technique to improve the dissolution of poorly soluble compounds by converting the crystalline drug into a higher-energy amorphous state, stabilized by a polymer matrix.[2][11]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These lipid-based formulations can significantly enhance the solubility and oral bioavailability of lipophilic drugs.[4][5]
-
Nanoformulations: Techniques like nanoprecipitation can be used to create nanoparticles of the PROTAC, increasing the surface area for dissolution.
-
Use of Excipients: Simple addition of co-solvents, surfactants, or cyclodextrins to your formulation can also be effective.[10]
Q2: How can I rationally design a more soluble PROTAC from the beginning?
A2: During the design phase, focus on the chemical structure of the PROTAC:
-
Linker Optimization: The linker is the most flexible component for modification.[6][7]
-
Incorporate Polar Groups: Introduce ethers, amides, or other polar functional groups into the linker. PEG-based linkers are known to improve water solubility.[12]
-
Add Ionizable Centers: Including basic nitrogen heterocycles like piperazine (B1678402) or piperidine (B6355638) can introduce ionizable centers, which can be protonated at physiological pH, thereby increasing aqueous solubility.[6][13]
-
-
Warhead and E3 Ligase Ligand Selection: While often constrained by the target protein and desired E3 ligase, selecting ligands with better intrinsic solubility can contribute to the overall solubility of the PROTAC.
Q3: What is the "hook effect" and is it related to solubility?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This is not directly a solubility issue but is related to the equilibrium of binary and ternary complexes. At excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation. While not a direct result of poor solubility, compound precipitation at high concentrations can be a confounding factor in these experiments.
Data Presentation
Table 1: Comparison of Formulation Strategies for Enhancing PROTAC Solubility
| Formulation Strategy | Principle of Solubility Enhancement | Typical Fold Increase in Apparent Solubility | Key Advantages | Key Disadvantages |
| Amorphous Solid Dispersion (ASD) | Converts the crystalline drug to a higher-energy, more soluble amorphous form stabilized by a polymer matrix.[2][11] | 2 to 10-fold or higher[11] | Significant solubility enhancement, established technology. | Potential for recrystallization over time, requires careful polymer selection. |
| Self-Nanoemulsifying Drug Delivery System (SNEDDS) | Forms a fine oil-in-water nanoemulsion upon dilution in aqueous media, keeping the drug solubilized in the oil droplets.[4][5] | Varies, can be substantial. | Enhances both solubility and permeability, suitable for oral delivery. | Requires careful selection of oils, surfactants, and co-surfactants. |
| Co-solvents | Increases the polarity of the solvent system, making it more favorable for the hydrophobic solute. | Modest, typically 2 to 5-fold. | Simple to implement for in vitro assays. | May not be suitable for in vivo applications due to toxicity concerns at high concentrations. |
| Surfactants | Form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in aqueous solutions. | Varies depending on the surfactant and its concentration. | Effective at low concentrations, can prevent aggregation. | Can interfere with some biological assays, potential for toxicity. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Materials:
-
Hydrophobic PROTAC
-
Polymer (e.g., HPMCAS, PVPVA, Soluplus®)[11]
-
Volatile organic solvent (e.g., acetone, methanol, dichloromethane) that dissolves both the PROTAC and the polymer.
-
-
Procedure:
-
Dissolve the PROTAC and the chosen polymer in the organic solvent at the desired ratio (e.g., 10%, 20% drug loading).
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Further dry the film under vacuum at an elevated temperature (below the glass transition temperature of the polymer) for 24-48 hours to remove any residual solvent.
-
Scrape the dried film to obtain the ASD powder.
-
Characterize the ASD using techniques like Differential Scanning Calorimetry (DSC) to confirm the absence of a melting peak for the PROTAC and Powder X-ray Diffraction (PXRD) to confirm the amorphous nature.[14]
-
Protocol 2: Kinetic Solubility Assay
-
Materials:
-
PROTAC stock solution in DMSO (e.g., 10 mM).
-
Aqueous buffer (e.g., PBS, pH 7.4).
-
96-well filter plate (e.g., 0.45 µm).
-
96-well UV plate or LC-MS vials.
-
Plate shaker.
-
Spectrophotometer or LC-MS system.
-
-
Procedure:
-
Prepare a series of dilutions of the PROTAC stock solution in DMSO.
-
Add a small volume (e.g., 2 µL) of each DMSO dilution to the aqueous buffer in the 96-well filter plate to achieve the final desired concentrations. The final DMSO concentration should be kept low (e.g., <1%).
-
Seal the plate and shake at room temperature for a defined period (e.g., 2 hours for kinetic solubility).[9]
-
Filter the solutions into a fresh 96-well collection plate by centrifugation or vacuum to remove any precipitated compound.
-
Quantify the concentration of the dissolved PROTAC in the filtrate using a standard curve, either by UV absorbance or LC-MS.[8]
-
The kinetic solubility is the highest concentration at which the PROTAC remains in solution.
-
Visualizations
Caption: Troubleshooting workflow for addressing PROTAC solubility issues.
Caption: Mechanism of solubility enhancement by Amorphous Solid Dispersion (ASD).
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Self Nano Emulsifying Drug Delivery Systems for Oral Delivery of Hydrophobic Drugs – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. dovepress.com [dovepress.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. enamine.net [enamine.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. precisepeg.com [precisepeg.com]
- 13. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting ADC Linker Stability
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) linker stability. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during ADC development and experimentation.
Frequently Asked questions (FAQs)
Q1: What are the primary causes of premature payload release from an ADC in plasma?
A1: Premature release of the cytotoxic payload is a critical issue that can lead to off-target toxicity and reduced therapeutic efficacy.[1][2][3] The primary causes stem from the inherent instability of the linker in the systemic circulation.[3]
Key contributing factors include:
-
Linker Chemistry: Certain linkers are more susceptible to cleavage in the plasma. For instance, chemically labile linkers like hydrazones and some disulfide linkers can exhibit limited plasma stability.[4] Peptide-based linkers, while generally more stable, can be cleaved by plasma proteases if not designed optimally.[5]
-
Enzymatic Degradation: Plasma contains various enzymes, such as esterases and proteases, that can cleave susceptible bonds within the linker. For example, valine-citrulline linkers can be sensitive to carboxylesterase 1c (Ces1c) in mouse plasma, leading to premature drug release.[][7]
-
Inadequate Linker Design: Linker design that does not sufficiently shield the cleavable site can lead to increased susceptibility to enzymatic degradation.[8]
Q2: My ADC is showing signs of aggregation. What are the common causes and how can I mitigate this?
A2: ADC aggregation is a multifaceted problem that can compromise the safety, efficacy, and manufacturability of the therapeutic.[9][10] Aggregation can arise from several factors:
-
Hydrophobicity: The conjugation of hydrophobic payloads and linkers can increase the overall hydrophobicity of the ADC, leading to intermolecular interactions and aggregation.[9][11]
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules can amplify the hydrophobic character of the ADC, increasing the propensity for aggregation.
-
Unfavorable Buffer Conditions: Suboptimal buffer conditions, including pH and salt concentration, can lead to protein unfolding and aggregation.[10][12] This is particularly critical during the conjugation process and for long-term storage.[12]
-
Conjugation Chemistry: The conjugation process itself, especially methods involving solvents to solubilize hydrophobic payloads, can induce aggregation.[10][13]
To mitigate aggregation, consider the following strategies:
-
Optimize Linker Chemistry: Incorporate hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the linker design to counteract the hydrophobicity of the payload.[5][14]
-
Control DAR: Aim for a lower, more homogeneous DAR. Site-specific conjugation methods can help achieve a more defined and consistent DAR.[15]
-
Optimize Formulation: Screen different buffer conditions (pH, excipients) to find a formulation that enhances ADC stability.[12] Using stabilizing buffers can be beneficial for long-term storage.[12]
-
Refine Conjugation Process: Consider alternative conjugation strategies that minimize the use of organic solvents. Immobilizing the antibody on a solid support during conjugation can prevent aggregation by keeping the individual ADC molecules physically separated.[10]
Q3: We are observing significant off-target toxicity in our in vivo studies. Could this be related to linker instability?
A3: Yes, off-target toxicity is a major concern in ADC development and is often directly linked to linker instability.[3][16][17] Premature release of the potent cytotoxic payload in systemic circulation allows the free drug to distribute to healthy tissues, leading to toxicity.[3][16] This can manifest as common dose-limiting toxicities such as neutropenia, thrombocytopenia, and peripheral neuropathy.[3][16]
The stability of the linker is paramount to ensuring that the payload is delivered specifically to the target cancer cells.[14] If the linker is cleaved before the ADC reaches the tumor, the therapeutic window is narrowed, and the overall safety profile of the ADC is compromised.[3][14] Therefore, rigorous assessment of linker stability in plasma is a critical step in preclinical development to predict and mitigate potential off-target toxicities.[18]
Q4: How do I choose between a cleavable and a non-cleavable linker for my ADC?
A4: The choice between a cleavable and non-cleavable linker is a strategic decision that depends on the target, the payload, and the desired mechanism of action.[14][19]
-
Cleavable Linkers: These are designed to release the payload upon encountering specific triggers in the tumor microenvironment or within the cancer cell, such as low pH, reducing agents, or specific enzymes.[2] They are the most common type of linker and can be advantageous for payloads that need to be in their unmodified form to be fully active.[19] However, they carry the risk of premature cleavage in circulation.[14]
-
Non-cleavable Linkers: These linkers release the payload after the antibody is completely degraded within the lysosome of the target cell.[14] This generally results in higher plasma stability and a potentially better safety profile.[20] However, the released payload remains attached to the linker and an amino acid residue, which must not impede its cytotoxic activity.[14]
The decision-making process for linker selection is visualized in the diagram below.
Caption: Decision pathway for selecting an appropriate ADC linker.
Troubleshooting Guides
Issue 1: Premature Payload Release in Plasma Stability Assay
Symptom: LC-MS/MS analysis shows a significant increase in free payload concentration over time when the ADC is incubated in plasma.
| Potential Cause | Troubleshooting Strategy |
| Inherent Linker Instability | 1. Re-evaluate Linker Chemistry: If using a known labile linker (e.g., hydrazone), consider switching to a more stable option like a protease-cleavable valine-citrulline (Val-Cit) linker or a non-cleavable linker.[1][20] 2. Introduce Steric Hindrance: Modify the linker to create steric hindrance around the cleavage site to protect it from non-specific enzymatic cleavage in the plasma.[8] |
| Species-Specific Enzymatic Cleavage | 1. Test in Multiple Species Plasma: Perform plasma stability assays in plasma from different species (e.g., human, monkey, rat, mouse) to identify species-specific liabilities.[5] 2. Modify Linker for Human-Specific Cleavage: If the instability is specific to rodent plasma (e.g., due to carboxylesterases), this may be less of a concern for clinical translation. However, for preclinical models, a more stable linker in that species may be required for accurate efficacy and toxicity assessment.[][7] |
| Suboptimal Conjugation | 1. Optimize Conjugation Site: The site of conjugation on the antibody can influence linker stability. Site-specific conjugation can lead to more stable and homogeneous ADCs.[8] 2. Ensure Complete Conjugation: Incomplete reaction can leave reactive species that might contribute to instability. Ensure the conjugation and quenching steps are complete.[15] |
Issue 2: ADC Aggregation During or After Conjugation
Symptom: Size-exclusion chromatography (SEC) analysis shows a significant high-molecular-weight peak, or visible precipitation is observed.
| Potential Cause | Troubleshooting Strategy |
| High Hydrophobicity | 1. Incorporate Hydrophilic Linkers: Use linkers containing hydrophilic moieties like PEG to increase the overall solubility of the ADC.[14][] 2. Lower the DAR: A lower DAR reduces the overall hydrophobicity. Optimize conjugation conditions to target a lower average DAR.[15] |
| Unfavorable Buffer Conditions | 1. Buffer Screening: Screen a panel of buffers with varying pH and excipients to identify a formulation that minimizes aggregation.[9][10] 2. Use Stabilizing Buffers for Storage: For long-term storage, use commercially available or in-house developed ADC stabilizing buffers.[12] Lyophilization in such buffers can also be an effective strategy.[12] |
| Conjugation Process | 1. Minimize Organic Solvents: If possible, reduce the percentage of organic solvent (e.g., DMSO) used to dissolve the linker-payload.[13] 2. Solid-Phase Conjugation: Consider immobilizing the antibody on a resin during the conjugation reaction to prevent intermolecular interactions and aggregation.[10] |
Comparative Data on Linker Stability
The choice of linker significantly impacts the stability of an ADC in circulation. The following table summarizes comparative stability data for different cleavable linkers.
| Linker Type | Cleavage Mechanism | Plasma Half-life (Human Plasma) | Key Considerations |
| Valine-Citrulline (Val-Cit) | Protease-sensitive (Cathepsin B) | > 230 days[1] | Highly stable in human plasma, but can be less stable in mouse plasma due to carboxylesterase activity.[1] |
| Hydrazone | pH-sensitive (Acid-labile) | Variable (days)[1] | Generally less stable than protease-sensitive linkers; can lead to premature drug release.[1] |
| Disulfide | Redox-sensitive (Glutathione) | Variable (days) | Stability can be modulated by introducing steric hindrance near the disulfide bond. |
| β-Glucuronide | Enzyme-sensitive (β-Glucuronidase) | High | Offers an alternative enzymatic cleavage strategy, with high stability in plasma.[22] |
| Sulfatase-cleavable | Enzyme-sensitive (Sulfatase) | High | A newer class of linkers that leverages overexpressed sulfatases in the tumor microenvironment.[22] |
Key Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay (LC-MS/MS for Free Payload)
Objective: To quantify the amount of payload prematurely released from an ADC in plasma over time.
Methodology:
-
Preparation: Incubate the ADC at a final concentration of 1 mg/mL in plasma (e.g., human, mouse) at 37°C. Include a buffer control to assess the inherent stability of the ADC.[5]
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).[5]
-
Sample Preparation (Protein Precipitation):
-
To a 50 µL plasma aliquot, add 150 µL of cold acetonitrile (B52724) containing an internal standard to precipitate proteins.[23]
-
Vortex and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[23]
-
Carefully collect the supernatant, which contains the free payload.[2]
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into an LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation with a gradient of water and an organic solvent (e.g., acetonitrile or methanol) containing a modifier like formic acid.[23]
-
Set up the mass spectrometer to detect the specific mass-to-charge ratio (m/z) of the free payload and its fragments (Multiple Reaction Monitoring - MRM mode).[23]
-
-
Data Analysis:
-
Quantify the concentration of the free payload in each sample by comparing its peak area to that of a standard curve prepared with known concentrations of the payload in plasma.[2]
-
Caption: Workflow for quantifying free payload in plasma.
Protocol 2: In Vitro Plasma Stability Assay (ELISA for Intact ADC)
Objective: To measure the concentration of intact, payload-conjugated ADC in plasma over time.
Methodology:
-
ADC Incubation: Incubate the ADC in plasma at 37°C as described in Protocol 1.
-
Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody. Incubate and wash.
-
Blocking: Add a blocking buffer (e.g., PBS with 1% BSA) to prevent non-specific binding. Incubate and wash.
-
Sample Incubation: Add diluted plasma samples to the wells. The intact ADC will bind to the coated antigen. Incubate and wash.
-
Detection:
-
Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload. This antibody will only bind to ADCs that have retained their payload.
-
Incubate and wash thoroughly.
-
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme will catalyze a reaction that produces a colorimetric signal.
-
Data Analysis:
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the concentration of intact ADC by comparing the signal to a standard curve of the ADC.
-
Caption: Workflow for quantifying intact ADC via ELISA.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 7. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. pharmtech.com [pharmtech.com]
- 11. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 12. cellmosaic.com [cellmosaic.com]
- 13. researchgate.net [researchgate.net]
- 14. purepeg.com [purepeg.com]
- 15. benchchem.com [benchchem.com]
- 16. blog.crownbio.com [blog.crownbio.com]
- 17. dls.com [dls.com]
- 18. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 19. purepeg.com [purepeg.com]
- 20. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 23. scielo.br [scielo.br]
Validation & Comparative
A Head-to-Head Battle: Unraveling the Impact of Flexible vs. Rigid Linkers in PROTAC Design
A comprehensive guide for researchers, scientists, and drug development professionals on the critical choice between flexible and rigid linkers in Proteolysis Targeting Chimeras (PROTACs), supported by experimental data and detailed protocols.
The efficacy of a PROTAC is a finely tuned interplay of its three constituent parts: the warhead that binds the protein of interest (POI), the E3 ligase ligand, and the linker that tethers them. The linker, far from being a passive spacer, is a critical determinant of a PROTAC's success, profoundly influencing its ability to form a stable and productive ternary complex, as well as its overall physicochemical properties. The choice between a flexible or a rigid linker architecture is a pivotal decision in the design of a potent and selective protein degrader. This guide provides an objective comparison of flexible and rigid PROTAC linkers, presenting quantitative data, detailed experimental methodologies, and visual representations of key concepts to inform rational PROTAC design.
The Dichotomy of Linker Design: Flexibility vs. Rigidity
PROTAC linkers are broadly categorized into two main classes: flexible and rigid. The selection of a linker type has significant ramifications for the PROTAC's conformational behavior, its interaction with the target protein and E3 ligase, and its drug-like properties.
Flexible Linkers , most commonly composed of polyethylene (B3416737) glycol (PEG) or alkyl chains, offer a high degree of conformational freedom.[1][][3] This adaptability can be advantageous, allowing the PROTAC to adopt multiple orientations and increasing the likelihood of forming a productive ternary complex.[4] However, this conformational promiscuity can also come at a cost—a significant entropic penalty upon binding, which can destabilize the ternary complex.[5] Furthermore, long, flexible linkers can sometimes contribute to poor physicochemical properties, such as increased molecular weight and lipophilicity, which may negatively impact cell permeability and oral bioavailability.[6]
Rigid Linkers , on the other hand, incorporate structural elements like piperazine, piperidine, triazole, or aromatic rings to restrict conformational flexibility.[1][] This pre-organization can be highly beneficial, guiding the PROTAC into a bioactive conformation that is primed for ternary complex formation.[] By reducing the entropic cost of binding, rigid linkers can enhance the stability and lifetime of the ternary complex, leading to more efficient ubiquitination and degradation.[] However, the constrained nature of rigid linkers means that an optimal geometry for ternary complex formation may be more challenging to achieve, and their synthesis can be more complex compared to their flexible counterparts.
Quantitative Comparison of Flexible vs. Rigid Linkers
A direct head-to-head comparison of flexible and rigid linkers for the same protein target and E3 ligase within a single study is often challenging to find in the literature. The optimal linker is highly context-dependent, relying on the specific protein-protein interactions of the ternary complex. However, by examining data from various studies, we can glean insights into the performance of different linker types.
The following tables summarize representative data for PROTACs employing flexible and rigid linkers against various targets. The key parameters for evaluating PROTAC efficacy are the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
Table 1: Performance of PROTACs with Flexible Linkers (PEG and Alkyl Chains)
| Target Protein | E3 Ligase | Linker Type | DC50 | Dmax (%) | Cell Line | Reference |
| BRD4 | CRBN | PEG | <1 nM | >90% | BL cells | [8] |
| PI3Kα | VHL | C8 Alkyl | 227.4 nM | 71.3% | MDA-MB-231 | [9] |
| mTOR | VHL | C8 Alkyl | 45.4 nM | 74.9% | MDA-MB-231 | [9] |
| BTK | CRBN | PEG | 2.2 nM | 97% | Mino | [10] |
Table 2: Performance of PROTACs with Rigid Linkers (Piperazine, Phenyl, etc.)
| Target Protein | E3 Ligase | Linker Type | DC50 | Dmax (%) | Cell Line | Reference |
| AR | VHL | Piperazine-based | Subnanomolar | N/A | Prostate Cancer | [11] |
| BRD4 | CRBN | Ethynyl-based | pM range | N/A | Leukemia | [5] |
| AR | IAP | Phenyl-based | No activity | N/A | 22Rv1 | [11] |
Note: The data presented is compiled from different studies and should be interpreted with consideration of the varying experimental conditions.
Visualizing the PROTAC Mechanism and Experimental Workflows
To better understand the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Advantages and disadvantages of flexible vs. rigid linkers.
Caption: A typical experimental workflow for Western blot analysis.
Detailed Experimental Protocols
Reproducible and robust experimental data are the cornerstone of PROTAC development. Below are detailed methodologies for key experiments cited in the evaluation of PROTAC efficacy.
Western Blotting for Protein Degradation Analysis
This protocol is used to quantify the levels of the target protein in cells following treatment with a PROTAC degrader.
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with varying concentrations of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specified time course (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the DC50 and Dmax values from the dose-response curve.[12]
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time, making it invaluable for characterizing PROTAC-induced ternary complexes.
-
Binary Complex Formation: First, determine the binding affinity (KD) of the PROTAC for both the target protein and the E3 ligase individually. This is typically done by immobilizing one of the proteins on the sensor chip and flowing the PROTAC over the surface at various concentrations.
-
Ternary Complex Formation: To measure the formation of the ternary complex, immobilize the E3 ligase on the sensor chip. Then, inject a pre-incubated mixture of the target protein and the PROTAC at varying concentrations over the chip surface. The binding response will indicate the formation of the ternary complex.
-
Cooperativity Calculation: The cooperativity factor (α) can be calculated by comparing the binding affinity of the target protein to the PROTAC-E3 ligase binary complex with the binary affinity of the target protein for the PROTAC alone. An α value greater than 1 indicates positive cooperativity, suggesting that the formation of the ternary complex is energetically favorable.
NanoBRET™ Assay for Live-Cell Ternary Complex Formation
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the real-time measurement of protein-protein interactions within living cells.[9]
-
Cell Preparation: Co-express the target protein fused to a NanoLuc® luciferase donor and the E3 ligase fused to a HaloTag® acceptor in a suitable cell line (e.g., HEK293).
-
Assay Setup: Plate the cells in a 96-well plate. Add a cell-permeable HaloTag® ligand labeled with a fluorescent acceptor.
-
PROTAC Treatment and Measurement: Treat the cells with the PROTAC at various concentrations. Add the NanoLuc® substrate and measure both the donor and acceptor emission signals.
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. An increase in the BRET ratio upon PROTAC addition indicates the formation of the ternary complex. Dose-response curves can be generated to determine the concentration of PROTAC required to induce half-maximal complex formation (EC50).
Conclusion
The choice between a flexible and a rigid linker is a critical juncture in the design of a successful PROTAC. Flexible linkers offer synthetic ease and conformational adaptability, while rigid linkers can provide a thermodynamic advantage by pre-organizing the molecule for optimal ternary complex formation. The optimal linker strategy is not universal but is instead dictated by the specific structural and chemical landscape of the target protein and E3 ligase pair. A systematic evaluation of both linker types, guided by quantitative biophysical and cellular assays, is paramount to unlocking the full therapeutic potential of targeted protein degradation. As our understanding of the structural biology of ternary complexes deepens, so too will our ability to rationally design linkers that precisely orchestrate the destruction of disease-causing proteins.
References
- 1. precisepeg.com [precisepeg.com]
- 3. explorationpub.com [explorationpub.com]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 6. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Alternatives for Maleimide Conjugation in Protein Labeling
For decades, the Michael addition reaction between a maleimide (B117702) and a thiol on a cysteine residue has been the workhorse for protein bioconjugation. Its high specificity for thiols and rapid reaction rates under physiological conditions have made it a staple in the development of antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled probes. However, the Achilles' heel of this chemistry lies in the stability of the resulting succinimidyl thioether linkage. This bond is susceptible to a retro-Michael reaction, particularly in the presence of endogenous thiols like glutathione, leading to conjugate dissociation and potential off-target effects.[1] Furthermore, the maleimide ring itself can undergo hydrolysis, rendering it unreactive.[1]
These stability concerns have driven the development of a new generation of protein labeling technologies that offer more robust and permanent linkages. This guide provides an objective comparison of these alternatives, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the optimal conjugation strategy for their specific application.
Comparison of Performance Metrics
The following tables summarize key performance metrics for maleimide chemistry and its alternatives. It is important to note that direct head-to-head comparisons on a single protein are not always available in the literature; therefore, the data presented is a synthesis from various studies.
| Method | Target Residue(s) | Typical Reaction Time | Typical Efficiency/Yield | Specificity |
| N-Alkyl Maleimide | Cysteine | 1-2 hours | >90% | High for thiols |
| Vinyl Sulfone | Cysteine | 2-4 hours | >90% | High for thiols |
| Thiol-yne (Click Chemistry) | Cysteine | 1-4 hours | >95% | Very High |
| Sortase-Mediated Ligation | N-terminal Glycine or C-terminal LPXTG | < 3 hours | >80% | Very High (Enzymatic) |
| Aldehyde Tag | Genetically encoded tag (Cys converted to Formylglycine) | ~1 hour | ~100% | Very High |
| Unnatural Amino Acid (UAA) Incorporation + Click Chemistry | Any site via genetic encoding | 1-18 hours (for click reaction) | High (>80% for click step, variable for UAA incorporation) | Very High |
| Julia-Kocienski-like Reagents | Cysteine | Variable (can be rapid) | High | High for thiols |
| 5-Hydroxy-pyrrolones (5HP2Os) | Cysteine | 6-12 hours | High | High for thiols |
| Method | Bond Formed | Stability in Plasma/Reducing Environment | Key Stability Features |
| N-Alkyl Maleimide | Thioether (in a succinimide (B58015) ring) | Moderate (prone to retro-Michael addition and thiol exchange) | The succinimide ring can be hydrolyzed to a more stable ring-opened form, but this is often slow.[1][2] |
| Vinyl Sulfone | Thioether | High | Forms a stable, irreversible thioether bond.[1][3] |
| Thiol-yne (Click Chemistry) | Thioether | Very High | Forms a highly stable and irreversible thioether linkage.[4] |
| Sortase-Mediated Ligation | Native Amide Bond | Very High | The resulting amide bond is as stable as a natural peptide bond. |
| Aldehyde Tag | Oxime or Hydrazone | High | Forms a stable covalent bond. |
| Unnatural Amino Acid (UAA) Incorporation + Click Chemistry | Triazole | Very High | The triazole ring formed by azide-alkyne cycloaddition is extremely stable.[5] |
| Julia-Kocienski-like Reagents | Thioether | High | Conjugates have shown significantly greater stability in human plasma compared to maleimide conjugates.[6][7] |
| 5-Hydroxy-pyrrolones (5HP2Os) | Thiol Adduct | Very High | Conjugates are stable to hydrolysis and resistant to thiol exchange with high concentrations of glutathione.[8][9] |
In-Depth Analysis of Alternatives
Next-Generation Thiol-Reactive Chemistries
These methods directly target cysteine residues, similar to maleimides, but form more stable linkages.
Vinyl sulfones react with thiols via a Michael addition to form a stable, irreversible thioether bond.[1] While the reaction kinetics are generally slower than with maleimides, the resulting conjugate is not susceptible to the retro-Michael reaction that plagues maleimide adducts.[1]
Experimental Protocol: Thiol-Vinyl Sulfone Conjugation
This protocol provides a general guideline for conjugating a thiol-containing protein with a vinyl sulfone-functionalized molecule.
Materials:
-
Thiol-containing protein (1-10 mg/mL)
-
Vinyl sulfone-functionalized molecule (10 mM stock in DMSO or DMF)
-
Conjugation Buffer: 1x PBS, 100 mM HEPES, pH 7.5-8.5, degassed.
-
(Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)
-
Quenching reagent: Free cysteine or N-acetyl cysteine
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed conjugation buffer. If disulfide bonds need to be reduced to generate free thiols, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
Conjugation Reaction: Add the vinyl sulfone stock solution to the protein solution to achieve a final molar ratio of 10:1 to 20:1 (vinyl sulfone:protein). The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): Add a 10-fold molar excess of a free thiol (e.g., N-acetyl cysteine) to quench any unreacted vinyl sulfone groups.
-
Purification: Remove excess, unreacted reagents by size-exclusion chromatography or dialysis.
-
Characterization: Determine the degree of labeling (DOL) by UV-Vis spectrophotometry or mass spectrometry.
Caption: Workflow for Thiol-Vinyl Sulfone Conjugation.
These novel classes of reagents also target cysteine residues but offer superior stability compared to traditional maleimides. Methylsulfonyl phenyloxadiazole compounds, which react via a Julia-Kocienski-like mechanism, have been shown to form highly stable conjugates in human plasma.[6][7] Similarly, 5HP2Os form thiol adducts that are resistant to both hydrolysis and thiol exchange, even in the presence of a large excess of glutathione.[8] A unique advantage of 5HP2Os is the potential for single-site, multi-functionalization.[9]
Bioorthogonal and Enzymatic Methods
These strategies offer exceptional specificity by introducing chemical handles or recognition sequences that are not naturally present in proteins.
Click chemistry encompasses a set of bioorthogonal reactions that are highly efficient, specific, and form stable covalent bonds under mild, aqueous conditions.[10] For protein labeling, the most common variants are the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These methods require the introduction of either an azide (B81097) or an alkyne group into the protein, which can be achieved through various means, including the modification of cysteine residues (thiol-yne) or the incorporation of unnatural amino acids. A head-to-head comparison with maleimide-thiol coupling for conjugating VHHs (nanobodies) demonstrated that click chemistry resulted in defined, one-to-one conjugates, whereas maleimide chemistry produced a diverse range of products.[5]
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Proteins
This protocol is for labeling a protein that has been pre-functionalized with an alkyne or azide group.
Materials:
-
Alkyne- or azide-modified protein (4-80 nmol)
-
Azide- or alkyne-functionalized dye/probe (1.5-2 molar equivalents)
-
Protein Labeling Buffer (e.g., containing copper(II) sulfate, THPTA ligand, triethylammonium (B8662869) acetate (B1210297) pH 6.8, and aminoguanidine)
-
Reducing Agent: Freshly prepared 5mM Ascorbic Acid solution
-
Anhydrous DMSO
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Reagents: Dissolve the dye/probe in a minimal amount of DMSO to create a stock solution (e.g., 10 mM). Prepare a fresh solution of ascorbic acid.
-
Reaction Setup: In a microcentrifuge tube, combine the modified protein solution, the protein labeling buffer, and the dye/probe stock solution. The final volume of organic solvent (DMSO) should typically be kept below 10-15%.
-
Initiate Reaction: Add the required volume of the freshly prepared ascorbic acid solution to the mixture to reduce Cu(II) to the catalytic Cu(I) species. Vortex briefly.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours. The reaction can be performed in the dark if a fluorescent dye is used.
-
Purification: Purify the labeled protein from excess dye and catalyst components using size-exclusion chromatography.
SML is a powerful chemoenzymatic method that utilizes the bacterial transpeptidase Sortase A (SrtA).[11] SrtA recognizes a specific peptide motif (LPXTG for S. aureus SrtA) at the C-terminus of a protein, cleaves the peptide bond between threonine and glycine, and forms a covalent intermediate. This intermediate is then resolved by a nucleophile, typically an oligo-glycine motif, which can be attached to a probe of interest. This allows for site-specific labeling at either the N- or C-terminus of a protein with the formation of a native amide bond.[11][12] The reaction is highly specific and can be performed under mild conditions, even on the surface of living cells.[11]
Caption: Mechanism of Sortase A-mediated C-terminal labeling.
Experimental Protocol: Sortase-Mediated C-Terminal Protein Labeling
Materials:
-
Target protein with a C-terminal LPXTG tag (10-50 µM final concentration)
-
Oligo-glycine functionalized probe (e.g., (Gly)₃-Probe) (0.5-1 mM final concentration)
-
Sortase A enzyme (e.g., pentamutant for higher activity) (2-10 µM final concentration)
-
Sortase Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the target protein, the oligo-glycine probe, and the Sortase A enzyme in the sortase buffer.
-
Incubation: Incubate the reaction mixture at 4°C or room temperature with gentle agitation. Reaction times can vary from 1 to 5 hours. Monitor the reaction progress by SDS-PAGE or mass spectrometry. For many systems, near-quantitative labeling is achieved in under 3 hours.[11][13][14]
-
Purification: Purify the labeled protein to remove the sortase enzyme (often His-tagged for easy removal with Ni-NTA resin), unreacted probe, and the cleaved C-terminal peptide. Size-exclusion chromatography is also commonly used.
This method involves genetically encoding a short peptide tag (e.g., LCTPSR) into the protein of interest.[14] In the host cell, a co-expressed formylglycine-generating enzyme (FGE) recognizes this tag and oxidizes the cysteine residue to a Cα-formylglycine (fGly). This creates a unique aldehyde chemical handle on the protein, which is absent in naturally occurring proteins.[14] The aldehyde can then be specifically targeted with nucleophilic probes, such as those containing hydrazide or aminooxy functionalities, to form stable hydrazone or oxime linkages, respectively. This technique has been shown to achieve labeling efficiencies of nearly 100%.[15][16]
Experimental Protocol: Labeling of Aldehyde-Tagged Proteins with Hydrazide Probes
Materials:
-
Purified aldehyde-tagged protein
-
Hydrazide-functionalized probe (e.g., Biotin hydrazide, fluorescent dye hydrazide) (10 mM stock in DMSO)
-
Labeling Buffer: 100 mM sodium acetate, pH 5.5.
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Buffer exchange the purified aldehyde-tagged protein into the labeling buffer.
-
Conjugation Reaction: Add the hydrazide probe stock solution to the protein solution. A molar excess of the probe is typically used.
-
Incubation: Incubate the reaction for 2 hours at room temperature. The reaction kinetics can be enhanced by the addition of a catalyst like aniline.
-
Purification: Remove the excess probe by desalting or size-exclusion chromatography.
This is arguably the most versatile site-specific labeling method. It involves expanding the genetic code of a host organism (like E. coli or mammalian cells) to incorporate a UAA with a bioorthogonal chemical handle (e.g., an azide, alkyne, ketone) at any desired position in the protein sequence.[1][6][13] This is achieved by introducing a unique codon (typically the amber stop codon, UAG) at the target site in the gene of interest and co-expressing an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes this codon and incorporates the UAA.[17] Once the UAA is incorporated, its unique chemical group can be labeled with a complementary probe via a bioorthogonal reaction like click chemistry.[17][18]
Caption: General workflow for protein labeling via UAA incorporation.
Experimental Protocol: UAA (p-Azido-L-phenylalanine, AzF) Incorporation and Labeling
This protocol is a generalized example for expression in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the protein of interest with a UAG codon at the desired site.
-
pEVOL plasmid encoding the orthogonal tRNA/synthetase pair for AzF.
-
Growth media (e.g., LB or defined minimal media)
-
p-Azido-L-phenylalanine (AzF)
-
Inducers (e.g., IPTG, arabinose)
-
Alkyne-functionalized probe for click chemistry labeling.
Procedure:
-
Transformation: Co-transform the E. coli host with the plasmid for your protein of interest and the pEVOL-pAzF plasmid.
-
Cell Culture: Grow the cells in media containing the appropriate antibiotics at 37°C.
-
Induction of tRNA/Synthetase: When the culture reaches mid-log phase (OD₆₀₀ ≈ 0.6-0.8), add the inducer for the pEVOL plasmid (e.g., arabinose) and the AzF amino acid (to a final concentration of ~1-2 mM).
-
Induction of Protein Expression: Shortly after, induce the expression of your target protein with the appropriate inducer (e.g., IPTG).
-
Expression: Continue to culture the cells, often at a reduced temperature (e.g., 18-30°C), for several hours or overnight.
-
Purification: Harvest the cells and purify the UAA-containing protein using standard chromatography techniques.
-
Labeling: Label the purified protein using a click chemistry protocol (e.g., CuAAC or SPAAC) with an alkyne-functionalized probe.
Conclusion
While maleimide chemistry remains a convenient method for protein labeling, its inherent instability is a significant drawback for applications requiring long-term stability, particularly in vivo. The alternatives presented in this guide offer superior stability and, in many cases, unparalleled site-specificity. Next-generation thiol-reactive reagents like vinyl sulfones and 5HP2Os provide direct, more robust replacements for maleimides. For ultimate control over the labeling site and conjugate stability, bioorthogonal and enzymatic methods such as Click Chemistry, Sortase-Mediated Ligation, Aldehyde Tagging, and Unnatural Amino Acid Incorporation represent the state-of-the-art. The choice of method will depend on the specific requirements of the application, including the desired site of labeling, the required stability, and the available molecular biology and chemistry resources. By understanding the performance characteristics and protocols of these advanced techniques, researchers can design and create more robust and effective protein conjugates for a wide range of applications in research, diagnostics, and therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid, stable, chemoselective labeling of thiols with Julia-Kocieński-like reagents: a serum-stable alternative to maleimide-based protein conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Site-specific N-terminal labeling of proteins using sortase-mediated reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Site-specific N-terminal labeling of proteins using sortase-mediated reactions | Springer Nature Experiments [experiments.springernature.com]
- 14. Direct N- or C-Terminal Protein Labeling Via a Sortase-Mediated Swapping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Depsipeptide substrates for sortase-mediated N-terminal protein ligation | Springer Nature Experiments [experiments.springernature.com]
- 16. Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recombinant Expression, Unnatural Amino Acid Incorporation, and Site-Specific Labeling of 26S Proteasomal Subcomplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Fmoc and Boc Protection in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice between 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups for solid-phase peptide synthesis (SPPS) is a critical decision that profoundly impacts synthesis strategy, efficiency, and the purity of the final product. This guide provides an objective comparison of these two predominant methodologies, supported by experimental data and detailed protocols, to facilitate an informed selection process for your specific research needs.
The core principle of SPPS, a revolutionary technique developed by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[1] This approach simplifies purification by allowing easy removal of excess reagents and byproducts through filtration and washing.[1] The choice of the temporary protecting group for the α-amino group of the incoming amino acid dictates the overall synthetic strategy, with the acid-labile Boc group and the base-labile Fmoc group representing the two primary approaches.[1]
Core Chemical Differences and Strategic Implications
The fundamental distinction between the Fmoc and Boc strategies lies in the chemical nature of the Nα-protecting group and the corresponding conditions required for its removal during the synthesis cycle.
Fmoc Strategy: This modern approach utilizes the base-labile Fmoc group. Deprotection is typically achieved using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF).[2][3] The side-chain protecting groups are generally acid-labile (e.g., tert-butyl), allowing for their removal concurrently with cleavage of the peptide from the resin using a strong acid like trifluoroacetic acid (TFA).[4] This orthogonality—where the Nα- and side-chain protecting groups are removed by different chemical mechanisms—is a key advantage of the Fmoc strategy.[2][]
Boc Strategy: As the more traditional method, the Boc strategy employs the acid-labile Boc group for Nα-protection.[1] Removal of the Boc group is accomplished with a moderately strong acid, such as TFA.[6] Consequently, the side-chain protecting groups must be stable to these conditions and are typically benzyl-based, requiring a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF), for their removal during the final cleavage step.[7] This reliance on graduated acid lability makes the Boc strategy partially, rather than fully, orthogonal.[7]
Performance Comparison: Fmoc vs. Boc
While both methodologies can yield high-quality peptides, their performance can differ based on the peptide's sequence, length, and complexity. The following table summarizes key comparative metrics.
| Feature | Fmoc Strategy | Boc Strategy |
| Nα-Protection | Base-labile (e.g., 20% Piperidine in DMF)[8] | Acid-labile (e.g., 50% TFA in DCM)[8] |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt)[] | Strong acid-labile (e.g., Bzl)[1] |
| Final Cleavage | Mild (e.g., TFA/scavenger cocktail)[1] | Harsh (e.g., HF/anisole)[1][8] |
| Orthogonality | Fully Orthogonal[][8] | Partial[7][8] |
| Automation | Standard for automated synthesizers[8] | Less common for modern automated synthesizers[1] |
| Handling Precautions | Standard laboratory glassware[8] | Requires specialized HF-resistant apparatus[1][8] |
| Compatibility with PTMs | Generally compatible due to mild cleavage[8] | Limited due to harsh cleavage conditions[8] |
| Typical Coupling Efficiency | >99%[] | Good, can be sequence-dependent[1] |
| Common Side Reactions | Aspartimide formation, diketopiperazine formation[10][11] | Alkylation by carbocations, loss of side-chain protection[6][7] |
| Cost | Fmoc-amino acids can be more expensive[1] | Boc-amino acids are generally less expensive[1][] |
Experimental Protocols: Synthesis of a Model Dipeptide (Ac-Cys-Ser-NH₂)
To illustrate the practical application of both strategies, detailed protocols for the manual synthesis of the model dipeptide, Ac-Cys-Ser-NH₂, are provided below.
Fmoc-Based Synthesis of Ac-Cys(Trt)-Ser(tBu)-NH₂
This protocol utilizes a Rink Amide resin, which yields a C-terminal amide upon cleavage.
-
Resin Swelling and Preparation: Swell Rink Amide resin (1 g, 0.5 mmol/g) in DMF (15 mL) for 1 hour. Wash the resin with DMF (3 x 15 mL).[8]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (15 mL) for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin with DMF (5 x 15 mL).[8]
-
First Amino Acid Coupling (Fmoc-Ser(tBu)-OH): Couple Fmoc-Ser(tBu)-OH (3 eq.) using a coupling agent such as HCTU (3 eq.) and a base like DI EA (6 eq.) in DMF (10 mL) for 1 hour. Monitor coupling completion using a Kaiser test. Wash with DMF (3 x 15 mL).[8]
-
Second Amino Acid Coupling (Fmoc-Cys(Trt)-OH): Repeat the Fmoc deprotection step (Step 2). Couple Fmoc-Cys(Trt)-OH (3 eq.) using HCTU (3 eq.) and DIEA (6 eq.) in DMF (10 mL) for 1 hour. Wash with DMF (3 x 15 mL).[8]
-
N-terminal Acetylation: Repeat the Fmoc deprotection step (Step 2). Treat the resin with a solution of acetic anhydride (B1165640) (10 eq.) and DIEA (10 eq.) in DMF (15 mL) for 30 minutes. Wash with DMF (3 x 15 mL) and DCM (3 x 15 mL).[8]
-
Cleavage and Deprotection: Wash the resin with methanol (B129727) (3 x 15 mL) and dry under vacuum. Treat the resin with a cleavage cocktail of TFA:triisopropylsilane (TIS):water (95:2.5:2.5) for 2 hours. Filter the resin, collect the filtrate, and precipitate the crude peptide with cold diethyl ether.[8]
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[8]
Boc-Based Synthesis of Ac-Cys(Acm)-Ser(Bzl)-NH₂
This protocol employs an MBHA resin for the synthesis of a peptide amide.
-
Resin Swelling and Preparation: Swell MBHA resin (1 g, 0.5 mmol/g) in dichloromethane (B109758) (DCM, 15 mL) for 1 hour. Wash the resin with DCM (3 x 15 mL).[8]
-
Boc Deprotection and Neutralization: Deprotect the resin with 50% TFA in DCM (15 mL) for 2 minutes, followed by a 30-minute deprotection. Wash with DCM (3 x 15 mL) and isopropanol (B130326) (2 x 15 mL), then DCM (3 x 15 mL). Neutralize with 10% DIEA in DCM.[8]
-
First Amino Acid Coupling (Boc-Ser(Bzl)-OH): Couple Boc-Ser(Bzl)-OH (3 eq.) using a coupling agent like HBTU (3 eq.) and DIEA (6 eq.) in DMF (10 mL) for 2 hours. Monitor coupling completion with a Kaiser test. Wash with DMF (3 x 15 mL) and DCM (3 x 15 mL).[8]
-
Second Amino Acid Coupling (Boc-Cys(Acm)-OH): Repeat the deprotection and neutralization steps (Step 2). Couple Boc-Cys(Acm)-OH (3 eq.) using HBTU (3 eq.) and DIEA (6 eq.) in DMF (10 mL) for 2 hours. Wash with DMF (3 x 15 mL) and DCM (3 x 15 mL).[8]
-
N-terminal Acetylation: Treat the resin with a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DCM (15 mL) for 30 minutes. Wash with DCM (3 x 15 mL).[8]
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail of HF:anisole (9:1) at 0°C for 1 hour in a specialized HF apparatus. Evaporate the HF and precipitate the crude peptide with cold diethyl ether.[8]
-
Purification: Purify the crude peptide by RP-HPLC.[8]
Visualizing the Synthesis Workflows
The following diagrams illustrate the cyclical nature and key chemical transformations in both Fmoc- and Boc-SPPS.
Caption: Comparative workflow of Fmoc and Boc solid-phase peptide synthesis (SPPS) cycles.
Caption: Chemical deprotection mechanisms for Fmoc and Boc protecting groups.
Conclusion and Recommendations
The choice between Fmoc and Boc SPPS is not merely a matter of preference but a strategic decision based on the specific requirements of the target peptide and the available resources.
The Fmoc strategy is now the predominant method for peptide synthesis, particularly in academic and high-throughput settings.[10] Its mild deprotection conditions, ease of automation, and compatibility with a wide range of sensitive functionalities, including post-translational modifications, make it a versatile and robust choice.[8][10] The avoidance of hazardous reagents like HF is another significant advantage.[1]
The Boc strategy , while older, remains highly relevant for specific applications. It can be advantageous for the synthesis of "difficult sequences" prone to aggregation, as the acidic deprotection step can help disrupt secondary structures.[1][] For large-scale production of certain peptides, the lower cost of Boc-protected amino acids and the wealth of established protocols can make it an economically viable option.[] However, the requirement for specialized equipment to handle HF and the harsh final cleavage conditions are considerable drawbacks.[1][8]
For researchers embarking on new peptide synthesis projects, the Fmoc/tBu strategy is generally the recommended starting point due to its versatility, safety, and broad applicability. However, for challenging sequences or large-scale manufacturing where protocols are well-established, the Boc/Bzl strategy remains a powerful and effective tool in the peptide chemist's arsenal.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chempep.com [chempep.com]
A Comparative Guide to In Vitro Validation of PROTAC Ternary Complex Formation
For Researchers, Scientists, and Drug Development Professionals
The efficacy of a Proteolysis Targeting Chimera (PROTAC) is fundamentally dependent on its ability to form a stable ternary complex, bringing a target protein and an E3 ubiquitin ligase into close proximity.[1][2][][4] This event is the crucial first step in the catalytic cycle of ubiquitination and subsequent proteasomal degradation of the target protein.[5][6] Validating the formation and characterizing the stability of this ternary complex is, therefore, a critical step in the development and optimization of effective PROTAC molecules.[7][8]
This guide provides an objective comparison of common in vitro biophysical and proximity-based assays used to validate and quantify PROTAC-induced ternary complex formation. We present quantitative data from literature examples, detailed experimental protocols, and visualizations to aid researchers in selecting the most appropriate methods for their specific needs.
Mechanism of Action: The PROTAC-Induced Ternary Complex
PROTACs are heterobifunctional molecules featuring two distinct ligands connected by a flexible linker.[5][6] One ligand binds to a protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This dual binding facilitates the formation of a POI-PROTAC-E3 ligase ternary complex, which positions the E3 ligase to catalyze the transfer of ubiquitin to the target protein, marking it for degradation.[9]
Comparison of Key Validation Techniques
A variety of biophysical and biochemical methods can be employed to study ternary complex formation.[2][10][11] The choice of assay depends on factors such as the required throughput, the type of data needed (e.g., affinity, kinetics, or thermodynamics), and the availability of reagents and instrumentation. The most widely used techniques include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and AlphaLISA.[2][11]
| Technique | Parameter(s) Measured | Throughput | Protein Requirement | Key Advantages & Disadvantages |
| Surface Plasmon Resonance (SPR) | Binding Affinity (K D ), Kinetics (k on , k off ), Cooperativity (α) | Medium-High | Low-Medium | (+) Real-time, label-free, provides kinetic data.[12][13] (-) Requires immobilization of one protein, potential for mass transport limitations.[14][15] |
| Isothermal Titration Calorimetry (ITC) | Binding Affinity (K D ), Stoichiometry (n), Thermodynamics (ΔH, ΔS), Cooperativity (α) | Low | High | (+) Gold standard for thermodynamics, label-free, in-solution.[11][16] (-) Low throughput, high sample consumption.[12] |
| Time-Resolved FRET (TR-FRET) | Proximity-based signal, Apparent Affinity (K D,app ), Ternary Complex Population | High | Low | (+) Homogeneous (no-wash), high throughput, sensitive.[7][17] (-) Requires labeled proteins (donor/acceptor), potential for fluorescent artifacts. |
| AlphaLISA / AlphaScreen | Proximity-based signal, Apparent Affinity (K D,app ), Ternary Complex Population | High | Low | (+) Homogeneous, highly sensitive, large assay window.[][18] (-) Requires tagged proteins and specific beads, susceptible to light scattering/color quenching. |
| Biolayer Interferometry (BLI) | Binding Affinity (K D ), Kinetics (k on , k off ) | High | Low-Medium | (+) Real-time, label-free, higher throughput than SPR.[10] (-) Lower sensitivity than SPR, requires immobilization. |
| NanoBRET™ | Proximity-based signal (BRET ratio) | High | N/A (Cell-based) | (+) Measures ternary complex formation in a live-cell context.[19][20] (-) Requires genetic modification of cells (fusion proteins). |
Quantitative Data Summary
A key parameter for evaluating PROTAC efficacy is cooperativity (α), which measures how the binding of one protein partner influences the PROTAC's affinity for the other. It is calculated as the ratio of the binary binding affinity to the ternary complex affinity (α = K D (binary) / K D (ternary)).[13][15] Positive cooperativity (α > 1) indicates that the formation of the binary complex enhances the binding of the second protein, leading to a more stable ternary complex.[4][21]
The following table summarizes representative data for the well-characterized PROTAC MZ1, which recruits the VHL E3 ligase to the BRD4 bromodomain.
| Technique | System | Binary K D (PROTAC to Ligase) | Ternary K D (Target to PROTAC-Ligase Complex) | Cooperativity (α) | Reference |
| SPR | MZ1/VHL/BRD4 BD2 | 29 nM | 1.1 nM | 26 | [10] |
| ITC | MZ1/VHL/BRD4 BD2 | 66 nM | 4.4 nM | 15 | [4][10] |
| TR-FRET | dBET1/CRBN/BRD4 BD1 | - | Max Efficacy Conc: 412 nM | - | [17] |
| AlphaLISA | dBET6/CRBN/BRD4 | - | Hook Point: ~100 nM | - | [18][22] |
Note: TR-FRET and AlphaLISA typically yield bell-shaped curves due to the "hook effect" at high PROTAC concentrations; data is often presented as the concentration for maximal signal or the hook point rather than a true K D.[16][22][23]
Experimental Protocols & Workflows
Surface Plasmon Resonance (SPR)
SPR measures biomolecular interactions in real-time by detecting changes in the refractive index on a sensor chip surface where a ligand (e.g., E3 ligase) is immobilized.[12]
Detailed Protocol:
-
Immobilization: Covalently couple or capture one binding partner (commonly the E3 ligase, e.g., biotinylated VCB complex) onto a suitable sensor chip (e.g., streptavidin-coated).[12][13]
-
Binary Interaction Analysis: To measure the affinity of the PROTAC for the immobilized ligase, inject a series of PROTAC concentrations over the sensor surface and a reference flow cell.
-
Ternary Interaction Analysis: To measure ternary complex formation, prepare solutions containing a fixed, near-saturating concentration of the target protein (e.g., BRD4) mixed with a serial dilution of the PROTAC.[13] Inject these mixtures over the ligase-functionalized surface.
-
Regeneration: Between injections, regenerate the sensor surface using a mild buffer (e.g., low pH glycine) to remove bound analyte, preparing it for the next cycle.
-
Data Analysis: Subtract the reference channel signal from the active channel. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir for binary, or steady-state affinity for ternary) to calculate K D , k on , and k off .[13] Calculate the cooperativity factor, α.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a proximity-based assay that measures the energy transfer between a donor fluorophore (e.g., Terbium cryptate) on one protein and an acceptor fluorophore (e.g., d2) on the other when they are brought together by the PROTAC.[7]
Detailed Protocol:
-
Reagent Preparation: Label the target protein and E3 ligase with a compatible TR-FRET donor/acceptor pair. This is often achieved using affinity tags (e.g., His-tag, GST-tag) and corresponding labeled antibodies (e.g., anti-His-Tb and anti-GST-d2).[24] Prepare a serial dilution of the PROTAC compound.
-
Assay Assembly: In a microtiter plate (e.g., 384-well), add fixed concentrations of the donor-labeled target protein and the acceptor-labeled E3 ligase.
-
PROTAC Addition: Add the serially diluted PROTAC to the wells. Include controls with no PROTAC (baseline) and competitor ligands for binary interactions.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-4 hours) to allow the reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET-compatible reader, exciting the donor and measuring emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the ratiometric TR-FRET signal (Acceptor Emission / Donor Emission). Plot the signal against the PROTAC concentration to generate a bell-shaped curve, from which the maximal efficacy concentration can be determined.[17]
By employing these robust in vitro techniques, researchers can gain critical insights into the formation, stability, and kinetics of PROTAC-induced ternary complexes, facilitating the rational design and optimization of next-generation targeted protein degraders.
References
- 1. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modeling the CRL4A ligase complex to predict target protein ubiquitination induced by cereblon-recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 11. oxfordglobal.com [oxfordglobal.com]
- 12. aragen.com [aragen.com]
- 13. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 15. cytivalifesciences.com [cytivalifesciences.com]
- 16. Ternary complex formation - Profacgen [profacgen.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. SLAS2024 [slas2024.eventscribe.net]
- 19. Ternary Complex Formation [worldwide.promega.com]
- 20. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 21. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. resources.revvity.com [resources.revvity.com]
- 23. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to Quality Control Parameters for Bifunctional Linkers
For Researchers, Scientists, and Drug Development Professionals
Bifunctional linkers are critical components in the construction of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The purity, stability, and reactivity of these linkers directly impact the efficacy, safety, and overall quality of the final drug product.[1][2] This guide provides a comparative overview of essential quality control (QC) parameters, analytical methodologies, and acceptance criteria for the characterization of bifunctional linkers.
Identity and Structure Confirmation
Verifying the chemical structure of the bifunctional linker is the foundational step in quality control. This ensures that the correct molecule has been synthesized before it is used in conjugation reactions.
Comparative Analytical Methods:
| Parameter | Method | Principle | Strengths | Limitations |
| Structure Elucidation | Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Measures the magnetic properties of atomic nuclei to provide detailed information about molecular structure and connectivity. | Provides unambiguous structural confirmation.[3][4] | Requires relatively large amounts of pure sample; may be less sensitive for very large molecules. |
| Molecular Weight | Mass Spectrometry (MS), including LC-MS | Ionizes the molecule and measures its mass-to-charge ratio to determine the exact molecular weight.[5][6] | High sensitivity and accuracy; can be coupled with liquid chromatography (LC) for simultaneous separation and identification.[7] | Provides limited information on isomeric structures. |
| Functional Groups | Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the molecule's bonds to identify specific functional groups. | Fast and non-destructive; good for confirming the presence of key reactive groups. | Can be difficult to interpret complex spectra; not suitable for detailed structural elucidation alone. |
Experimental Protocol: ¹H NMR for Structural Confirmation
-
Objective: To confirm the chemical structure of a bifunctional linker.
-
Apparatus and Reagents: NMR spectrometer (e.g., 400 MHz or higher), deuterated solvent (e.g., DMSO-d₆, CDCl₃), NMR tubes, linker sample.
-
Sample Preparation: Dissolve 5-10 mg of the linker in approximately 0.6 mL of the appropriate deuterated solvent. Ensure the sample is fully dissolved.
-
Instrumental Parameters:
-
Acquire a ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans for good signal-to-noise.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks to determine the relative number of protons.
-
Analyze chemical shifts and coupling constants to assign protons to the expected structure.
-
-
Acceptance Criteria: The observed chemical shifts, multiplicities, and integrations must be consistent with the proposed chemical structure of the bifunctional linker.
Purity Assessment
The purity of a bifunctional linker is critical to ensure consistent and controlled conjugation, minimizing the introduction of impurities that could affect the final product's safety and efficacy.
Comparative Analytical Methods:
| Parameter | Method | Principle | Strengths | Typical Acceptance Criteria |
| Purity & Impurity Profile | High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UPLC) with UV detection | Separates components of a mixture based on their differential interactions with a stationary phase. | Highly reproducible and quantitative; can resolve closely related impurities.[8] | ≥ 95% purity |
| Purity & Molecular Weight Confirmation | Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass identification capabilities of MS. | Provides purity data and mass confirmation of the main peak and impurities simultaneously.[7] | ≥ 95% purity; mass of main peak ± 0.05% of theoretical |
| Residual Solvents | Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds which are then identified by mass spectrometry. | High sensitivity for volatile organic compounds. | Conforms to ICH Q3C guidelines for residual solvents. |
Experimental Protocol: Purity Analysis by RP-HPLC
-
Objective: To determine the purity of a bifunctional linker and quantify impurities.
-
Apparatus and Reagents: HPLC system with a UV detector, reverse-phase C18 column, mobile phase A (e.g., 0.1% TFA in water), mobile phase B (e.g., 0.1% TFA in acetonitrile), linker sample.
-
Sample Preparation: Prepare a stock solution of the linker in a suitable solvent (e.g., DMSO or mobile phase) at a concentration of approximately 1 mg/mL.
-
Instrumental Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: As appropriate for the linker's chromophore (e.g., 254 nm).
-
Gradient: A typical gradient might run from 5% to 95% mobile phase B over 20 minutes.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak relative to the total area of all peaks.
-
-
Acceptance Criteria: The purity of the linker, as determined by the area percentage of the main peak, should be ≥ 95%.
Stability Assessment
The stability of a bifunctional linker under various conditions is crucial for determining appropriate storage, handling, and reaction conditions.[9] Linker stability directly influences the shelf-life of the linker and the robustness of the conjugation process.[10]
Comparative Stability Studies:
| Study Type | Conditions | Purpose | Typical Timepoints |
| Accelerated Stability | Elevated temperature and/or humidity (e.g., 40°C / 75% RH).[11] | To predict long-term stability and identify potential degradation products. | 0, 1, 3, 6 months |
| Long-Term Stability | Recommended storage conditions (e.g., 2-8°C or -20°C).[11] | To establish the re-test period or shelf life of the linker. | 0, 3, 6, 9, 12, 18, 24 months |
| Solution Stability | In relevant conjugation buffers (e.g., PBS pH 7.4). | To assess stability under the conditions of the conjugation reaction. | 0, 2, 4, 8, 24 hours |
| Forced Degradation | Extreme conditions (e.g., acidic, basic, oxidative, photolytic, thermal stress).[9] | To identify likely degradation pathways and validate the stability-indicating nature of the analytical methods. | Varies depending on the stress condition. |
Experimental Protocol: Solution Stability in PBS
-
Objective: To evaluate the stability of the linker in a common physiological buffer.
-
Apparatus and Reagents: HPLC system, PBS (pH 7.4), linker sample, temperature-controlled incubator.
-
Procedure:
-
Dissolve the linker in PBS to a final concentration of 1 mg/mL.
-
Incubate the solution at a defined temperature (e.g., 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Immediately analyze the aliquot by a stability-indicating HPLC method (as described in the purity section).
-
-
Data Analysis:
-
Calculate the percentage of the linker remaining at each time point relative to the initial (time 0) concentration.
-
-
Acceptance Criteria: A common acceptance criterion is ≥ 90% of the linker remaining after 24 hours.
Reactivity and Functional Assessment
This set of parameters ensures that the linker's reactive groups are functional and will perform as expected during the conjugation process. The efficiency of the linker is a key determinant in the successful synthesis of ADCs and PROTACs.[12]
Comparative Functional Assays:
| Parameter | Method | Principle | Purpose |
| Reactivity of Functional Groups | Titration Assays (e.g., Ellman's reagent for thiols) | A colorimetric assay to quantify the concentration of specific reactive groups. | To confirm the presence and quantity of active functional groups. |
| Conjugation Efficiency | Model Conjugation Reaction | The linker is reacted with a model small molecule or protein, and the product is analyzed by HPLC or LC-MS. | To assess the linker's ability to form the desired conjugate under standard conditions. |
| Kinetic Analysis | Quantitative Irreversible Tethering (qIT) | A fluorescence-based method to measure and compare the reaction rates of covalent fragments.[13] | To determine kinetic parameters like Kᵢ and kᵢₙₐ꜀ₜ for optimizing covalent inhibitors.[13] |
Visualizing QC Workflows and Concepts
To better illustrate the relationships and processes involved in the quality control of bifunctional linkers, the following diagrams have been generated.
Caption: General workflow for the quality control of bifunctional linkers.
Caption: Conceptual diagram of bifunctional linkers in ADCs and PROTACs.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NMR chemical shift prediction and structural elucidation of linker-containing oligo- and polysaccharides using the computer program CASPER [diva-portal.org]
- 5. Bifunctional cross-linking approaches for mass spectrometry-based investigation of nucleic acids and protein-nucleic acid assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nested Arg-specific bifunctional crosslinkers for MS-based structural analysis of proteins and protein assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS characterization and purity assessment of a prototype bispecific antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The potency of HPLC-DAD and LC-MS/MS combined with ion chromatography for detection/purification of levulinic acid and bio-compounds from acid hydrolysis of OPEFB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability Testing Considerations for Biologicals and Biotechnology Products | Springer Nature Experiments [experiments.springernature.com]
- 10. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. symeres.com [symeres.com]
- 13. Multiparameter Kinetic Analysis for Covalent Fragment Optimization by Using Quantitative Irreversible Tethering (qIT) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Polyethylene Glycol (PEG) Spacer Length in Antibody-Drug Conjugates
A Guide for Researchers and Drug Development Professionals
The linker component of an Antibody-Drug Conjugate (ADC) is a critical determinant of its therapeutic index, influencing stability, solubility, pharmacokinetics (PK), and efficacy. Polyethylene glycol (PEG) has emerged as an indispensable tool in modern linker design, offering a versatile spacer to connect the antibody and the cytotoxic payload.[1] The length of this PEG chain is not a trivial consideration; it profoundly impacts the overall performance of the ADC. This guide provides a comparative analysis of different length PEG spacers, supported by experimental data, to inform the rational design of next-generation ADCs.
The Impact of PEG Spacer Length on ADC Properties
Incorporating PEG spacers into ADC linkers addresses several challenges, primarily by increasing the hydrophilicity of the conjugate.[2] This is especially crucial when working with hydrophobic payloads, which are prone to causing ADC aggregation, leading to accelerated plasma clearance and reduced efficacy.[3] The flexible, water-soluble PEG chains create a hydrophilic shield around the payload, improving solubility, stability, and PK properties.[3][4] However, the choice of PEG length involves a series of trade-offs, as detailed below.
-
Solubility, Aggregation, and Drug-to-Antibody Ratio (DAR): A primary benefit of PEGylation is the enhancement of ADC solubility and the prevention of aggregation.[1] This allows for the conjugation of more hydrophobic drugs and can enable a higher drug-to-antibody ratio (DAR) without compromising the physical stability of the ADC.[5] While shorter PEG spacers can improve solubility, longer chains are generally more effective.[6] The impact on achievable DAR can vary; some studies report that intermediate-length PEGs (e.g., PEG6, PEG8, PEG12) result in higher drug loading, while others find shorter PEGs (e.g., PEG2) allow for more efficient conjugation depending on the specific payload and conjugation chemistry.[6]
-
Pharmacokinetics (PK) and Clearance: One of the most significant and consistent effects of increasing PEG spacer length is the improvement of an ADC's pharmacokinetic profile.[5] Longer PEG chains lead to a prolonged circulation half-life (t1/2), increased plasma concentration, and a larger area under the plasma concentration-time curve (AUC).[3][5] Conversely, ADCs with no PEG or very short PEGs are cleared from circulation much more rapidly.[3][7] Studies have shown that clearance rates increase sharply for conjugates with PEGs smaller than PEG8, stabilizing for longer chains like PEG8, PEG12, and PEG24.[3][7]
-
In Vitro Cytotoxicity: The effect of PEG length on in vitro potency is complex and can be counterintuitive. Often, increasing the PEG chain length can lead to a reduction in cytotoxicity (higher IC50 values).[8][9] For instance, modifying an affibody-based conjugate with 4 kDa and 10 kDa PEG chains reduced its in vitro cytotoxicity by approximately 6.5-fold and 22.5-fold, respectively.[9] This may be due to steric hindrance from the longer PEG chain, which could interfere with the payload's interaction with its intracellular target or the ADC's binding to its cell-surface antigen.[10]
-
In Vivo Efficacy and Tolerability: Despite potentially lower in vitro potency, longer PEG spacers frequently lead to superior in vivo antitumor efficacy.[3] This is a direct result of the improved PK profile; the longer circulation time allows for greater accumulation of the ADC in the tumor.[11] For example, in one study, the efficacy of a DAR8 ADC was "rescued" as the PEG length increased from no PEG to PEG24.[3] Furthermore, longer PEG chains are consistently associated with increased tolerability and safety. ADCs with PEG lengths of 8, 12, and 24 units were well-tolerated at high doses, whereas those with shorter or no PEGs caused significant weight loss in animal models.[3][7]
Data Presentation: Summary of Performance Metrics
The following table summarizes experimental data from various studies, illustrating the general trends observed when varying PEG spacer length in ADCs. Note that direct comparisons should be made with caution as the antibody, payload, target, and experimental systems differ between studies.
| PEG Spacer Length | Key Finding | Impact on DAR | In Vitro Cytotoxicity (IC50) | Pharmacokinetics (PK) | In Vivo Efficacy / Tolerability | Reference |
| No PEG | High Clearance, Poor Efficacy | Variable, prone to aggregation | Baseline | Rapid clearance, short half-life | Poor efficacy and tolerability | [3] |
| Short (PEG2 - PEG4) | Improved properties over no PEG, but suboptimal | Can allow for high and consistent DAR | Often most potent in vitro | Clearance remains relatively high | Improved but may have tolerability issues | [3][6][8] |
| Intermediate (PEG6 - PEG8) | Often represents a balance of properties | Can achieve highest DAR in some systems | Potency may start to decrease | Significantly reduced clearance, longer half-life | Good efficacy and significantly improved tolerability | [3][6][12] |
| Long (PEG12 - PEG24) | Maximized PK and in vivo benefits | May decrease DAR in some conjugation schemes | Often shows reduced in vitro potency | Stabilized, low clearance and long half-life | Often shows the best in vivo tumor suppression and safety | [3][13] |
| Very Long (e.g., 10 kDa) | Significant PK extension, but reduced activity | N/A | Can significantly reduce cytotoxicity (~22-fold) | Substantially extended half-life (~11-fold) | Improved in vivo efficacy due to PK benefits outweighing potency loss | [9][14] |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of ADCs with different linkers. Below are generalized protocols for key experiments.
1. ADC Synthesis and Characterization
-
Objective: To conjugate a drug-linker payload with a variable length PEG spacer to a monoclonal antibody and characterize the product.
-
Protocol:
-
Antibody Preparation: If using cysteine conjugation, partially reduce the antibody's interchain disulfides using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) in a phosphate (B84403) buffer. Purify the reduced antibody via size-exclusion chromatography (SEC).
-
Drug-Linker Preparation: Synthesize or procure maleimide-functionalized drug-linker payloads containing the desired PEG spacer lengths (e.g., Mal-PEGn-Payload). Dissolve the drug-linker in an organic co-solvent like DMSO.
-
Conjugation: Add the drug-linker solution to the reduced antibody at a specific molar excess. Allow the reaction to proceed at 4°C for several hours or overnight. Quench the reaction by adding an excess of N-acetylcysteine.
-
Purification: Purify the resulting ADC from unconjugated drug-linker and other impurities using SEC or tangential flow filtration.
-
Characterization:
-
DAR Determination: Use Hydrophobic Interaction Chromatography (HIC) to separate species with different numbers of conjugated drugs. Calculate the average DAR from the peak areas. Alternatively, use UV-Vis spectroscopy or mass spectrometry.
-
Aggregation Analysis: Use SEC to determine the percentage of high molecular weight aggregates.
-
Purity: Analyze using SDS-PAGE under reducing and non-reducing conditions.
-
-
2. In Vitro Cytotoxicity Assay
-
Objective: To determine the potency (IC50) of ADCs with different PEG spacers against antigen-positive and antigen-negative cancer cell lines.
-
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HER2-positive NCI-N87 and HER2-negative PC-3) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[9]
-
ADC Treatment: Prepare serial dilutions of the ADCs in cell culture medium. Remove the old medium from the plates and add the ADC dilutions. Include untreated cells and cells treated with a non-targeting control ADC as controls.
-
Incubation: Incubate the cells for a defined period (e.g., 72-120 hours) at 37°C in a CO2 incubator.
-
Viability Assessment: Add a viability reagent such as MTS or MTT to each well and incubate as per the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the results to the untreated control wells and plot the cell viability against the logarithm of the ADC concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
3. Pharmacokinetic (PK) Study
-
Objective: To evaluate the plasma clearance and half-life of ADCs with varying PEG lengths.
-
Protocol:
-
Animal Model: Use healthy rodents, such as Sprague-Dawley rats or BALB/c mice.[7]
-
Administration: Administer a single intravenous (IV) dose of the ADC (e.g., 3 mg/kg) to each animal.
-
Sample Collection: Collect blood samples from the tail vein or another appropriate site at multiple time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 1 week, 2 weeks). Process the blood to isolate plasma.
-
ADC Quantification: Measure the concentration of the total antibody or conjugated ADC in the plasma samples using a validated ligand-binding assay, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the plasma concentration of the ADC versus time. Use pharmacokinetic modeling software (e.g., two-compartment model) to calculate key PK parameters, including clearance rate, volume of distribution, and elimination half-life.[7]
-
4. In Vivo Efficacy (Tumor Xenograft) Study
-
Objective: To compare the antitumor activity of ADCs with different PEG spacers in a tumor-bearing mouse model.
-
Protocol:
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., NCI-N87) into the flank of immunodeficient mice (e.g., nude mice).[12]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups.
-
Treatment: Administer the ADCs (and a vehicle control) via IV injection at a specified dose and schedule (e.g., once every two weeks).
-
Monitoring: Measure the tumor volume using calipers 2-3 times per week. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration. Euthanize animals if they show signs of excessive toxicity (e.g., >20% weight loss).[7]
-
Data Analysis: Plot the mean tumor volume for each group over time to assess tumor growth inhibition.
-
Mandatory Visualizations
Caption: Relationship between PEG spacer length and key ADC properties.
Caption: Experimental workflow for comparing ADCs with different PEG spacers.
References
- 1. purepeg.com [purepeg.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. adcreview.com [adcreview.com]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to PROTAC Efficacy: VHL, CRBN, IAP, and MDM2 E3 Ligase Ligands
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate specific proteins of interest (POIs). A critical component of any PROTAC is the E3 ligase ligand, which hijacks a specific E3 ubiquitin ligase to tag the target protein for destruction. The choice of this ligand profoundly impacts the PROTAC's degradation efficiency (DC50 and Dmax), selectivity, and overall therapeutic potential.[1][2]
This guide provides a comparative analysis of PROTACs developed with ligands for four of the most utilized E3 ligases: von Hippel-Lindau (VHL), Cereblon (CRBN), Inhibitor of Apoptosis Proteins (IAPs), and Mouse Double Minute 2 homolog (MDM2).
Performance Comparison of PROTACs with Different E3 Ligase Ligands
The efficacy of a PROTAC is determined by numerous factors, including the specific target protein, the linker connecting the two ligands, and the cellular context.[1][3] The following tables summarize performance data from various studies, offering a comparative perspective on PROTACs recruiting different E3 ligases against common therapeutic targets like Bromodomain-containing protein 4 (BRD4) and Epidermal Growth Factor Receptor (EGFR).
Table 1: Comparative Degradation of BRD4 by CRBN- and VHL-Recruiting PROTACs
| Target Protein | E3 Ligase Recruited | PROTAC Example | DC50 | Dmax | Cell Line |
| BRD4 | CRBN | dBET1 | < 1 nM | >90% | Burkitt's lymphoma (BL) cells |
| BRD4 | CRBN | ARV-825 | Low nM range | >95% | RS4;11 |
| BRD4 | VHL | MZ1 | Low nM range | >90% | Not specified |
| BRD4 | MDM2 | A1874 | Nanomolar potency | ~98% | HCT116 |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC architecture and experimental conditions. Direct comparison should be made with caution.[1]
Table 2: Comparative Degradation of EGFR by CRBN- and VHL-Recruiting PROTACs
| Target Protein | E3 Ligase Recruited | PROTAC Example | DC50 | Cell Line |
| EGFRL858R/T790M | VHL | Compound 68 | 5.0 nM | HCC-827 |
| EGFRL858R/T790M | CRBN | Compound 69 | 11 nM | HCC-827 |
| EGFRL858R/T790M | VHL | MS39 | More potent than CRBN equivalent | NCI-H1975 |
| EGFRL858R/T790M | MDM2 | Compound 19 | Moderate degradation | Not specified |
In-Depth Analysis of E3 Ligase Ligands
The selection between E3 ligase ligands is a critical strategic decision in PROTAC design, influencing everything from potency to tissue specificity.[][8]
Cereblon (CRBN) vs. von Hippel-Lindau (VHL)
CRBN and VHL are the most extensively used E3 ligases in PROTAC development.[9][10]
-
Ligand Characteristics: CRBN ligands, derived from thalidomide (B1683933) and its analogs (lenalidomide, pomalidomide), are generally smaller and possess more "drug-like" properties.[3][4] In contrast, VHL ligands are often larger and more peptidic, which can present challenges for cell permeability and oral bioavailability.[4]
-
Ternary Complex Formation: The stability and cooperativity of the ternary complex (Target Protein-PROTAC-E3 Ligase) are paramount for efficient degradation.[3] VHL tends to form long-lived, stable complexes, which may be advantageous for degrading stable proteins requiring persistent ubiquitination signals.[] CRBN complexes, on the other hand, often have faster turnover rates, which could be beneficial for targets in rapidly dividing cells.[]
-
Cellular Localization and Expression: CRBN is primarily located in the nucleus but can shuttle to the cytoplasm, making it versatile for nuclear targets.[] VHL is predominantly found in the cytoplasm.[] The expression levels of these ligases can vary significantly across different tissues and disease states. For instance, VHL expression can be downregulated in hypoxic tumors, potentially impacting the efficacy of VHL-based PROTACs in such environments.[]
Inhibitor of Apoptosis Proteins (IAPs)
IAP-recruiting PROTACs, also known as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers), offer an alternative degradation pathway.[11]
-
Mechanism: IAP antagonists, such as derivatives of methyl bestatin (B1682670) or LCL161, are used as IAP-recruiting ligands.[11][12] A key feature of IAP ligands is their ability to induce autoubiquitination and degradation of cIAP1, which can sometimes compete with the degradation of the intended target protein.[11][13]
-
Advantages: Recruiting alternative E3 ligases like IAPs can be a strategy to overcome resistance mechanisms that may arise from the low expression or mutation of CRBN or VHL.[11] IAP-based PROTACs have shown efficacy in degrading targets like BCL-XL where CRBN-based versions were less effective due to low CRBN expression in certain cell lines.[14]
Mouse Double Minute 2 homolog (MDM2)
MDM2 is an oncogenic E3 ligase that famously regulates the tumor suppressor p53.[5] Using MDM2-recruiting ligands, such as nutlin derivatives, in PROTACs creates a unique therapeutic opportunity.
-
Synergistic Anti-Cancer Activity: An MDM2-recruiting PROTAC can have a dual mechanism of action. While the warhead targets an oncoprotein (e.g., BRD4) for degradation, the MDM2 ligand simultaneously prevents the degradation of p53 by blocking the MDM2-p53 interaction.[15][16] This simultaneous degradation of an oncogene and stabilization of a tumor suppressor can lead to superior anti-proliferative effects compared to a VHL- or CRBN-based PROTAC with similar degradation potency for the primary target.[15][16]
-
Efficacy: While promising, MDM2-based PROTACs have sometimes been found to be less effective at degrading their target proteins compared to their CRBN and VHL counterparts.[5][17] The success is highly dependent on the specific PROTAC design and cellular context.
Visualizing the Pathways and Processes
Diagrams are essential for conceptualizing the complex mechanisms of PROTAC action and the workflows for their evaluation.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for comparing PROTAC efficacy.
Key Experimental Protocols
Accurate evaluation of PROTAC performance relies on standardized and robust experimental methods.
Protocol 1: Western Blot for Protein Degradation Quantification
This protocol is used to determine the DC50 and Dmax of a PROTAC.[18]
-
Cell Seeding and Treatment:
-
Seed cells (e.g., HeLa, MDA-MB-231) in 6-well plates to achieve 70-80% confluency at the time of harvest.[19] Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[18][19] Include a vehicle-only control (e.g., 0.1% DMSO).[18]
-
-
Cell Lysis and Protein Quantification:
-
After incubation, aspirate the media and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[18]
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[18]
-
Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[18]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[18][19]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.[19]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples. Add 4X Laemmli sample buffer to a final 1X concentration.[19]
-
Boil the samples at 95-100°C for 5-10 minutes.[18]
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.[20]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]
-
-
Immunoblotting and Detection:
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.[18]
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).[19]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Wash the membrane again and add an ECL substrate to visualize the protein bands using a chemiluminescence imaging system.[19]
-
-
Data Analysis:
-
Quantify the band intensity using densitometry software. Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control. Plot this against the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.[18]
-
Protocol 2: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[21]
-
Cell Treatment and Immunoprecipitation (IP):
-
Treat cells with the PROTAC at a concentration known to cause significant degradation (e.g., 5x DC50). Include a vehicle control and a proteasome inhibitor (e.g., MG132) co-treatment group to allow ubiquitinated proteins to accumulate.
-
Lyse the cells as described in the Western Blot protocol.
-
Pre-clear the lysates and then incubate overnight at 4°C with an antibody specific for the target protein to form an immune complex.[22]
-
Add Protein A/G beads to pull down the immune complex.[22]
-
Wash the beads several times to remove non-specific binders.
-
-
Immunoblotting:
-
Elute the protein from the beads by boiling in sample buffer.
-
Perform SDS-PAGE and transfer as described previously.
-
Probe the membrane with a primary antibody that recognizes ubiquitin (e.g., anti-Ub).[22]
-
A high-molecular-weight smear or laddering pattern in the PROTAC-treated and MG132 co-treated lanes indicates poly-ubiquitination of the target protein.[21]
-
Protocol 3: Cell Viability Assay
This assay measures the functional consequence of target protein degradation, such as the inhibition of cancer cell proliferation.
-
Cell Seeding and Treatment:
-
Viability Measurement:
-
Using CCK-8/MTT: Add 10 µL of Cell Counting Kit-8 (CCK-8) or MTT solution to each well and incubate for 2-4 hours.[24][25] Measure the absorbance at 450 nm (for CCK-8) or 555 nm (for MTT) using a microplate reader.[24][25]
-
Using CellTiter-Glo®: This luminescent assay measures ATP levels as an indicator of metabolically active cells.[26] Follow the manufacturer's protocol to lyse the cells and measure luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the viability percentage against the PROTAC concentration to generate a dose-response curve and determine the IC50 (half-maximal inhibitory concentration).
-
References
- 1. benchchem.com [benchchem.com]
- 2. The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scienceopen.com [scienceopen.com]
- 6. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 10. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. precisepeg.com [precisepeg.com]
- 14. Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Ubiquitination Assay - Profacgen [profacgen.com]
- 22. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells [frontiersin.org]
- 24. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
A Researcher's Guide to Validating PROTAC-Mediated Protein Degradation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methods to validate the efficacy and mechanism of action of Proteolysis Targeting Chimeras (PROTACs). This guide outlines key experimental data and detailed protocols to assess on-target degradation, selectivity, and potential off-target effects.
PROTACs represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to eliminate disease-causing proteins.[1] A typical PROTAC is a heterobifunctional molecule composed of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical first step, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2]
Validating the specific and efficient degradation of the target protein is a crucial step in PROTAC development.[2] A multi-faceted validation process using a suite of orthogonal techniques is essential to generate a comprehensive and reliable data package, confirming the desired on-target degradation and assessing potential off-target effects.[1]
The PROTAC Mechanism of Action
The following diagram illustrates the catalytic mechanism of PROTACs, from ternary complex formation to target protein degradation.
References
A Head-to-Head Comparison of Antibody-Drug Conjugate (ADC) Conjugation Technologies
The landscape of cancer therapy is being revolutionized by Antibody-Drug Conjugates (ADCs), which combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs. The method used to attach the drug to the antibody, known as conjugation, is a critical determinant of an ADC's efficacy, stability, and therapeutic window. This guide provides an objective comparison of different ADC conjugation technologies, supported by experimental data, to inform researchers, scientists, and drug development professionals in this rapidly evolving field.
Overview of ADC Conjugation Strategies
ADC conjugation technologies can be broadly classified into two main categories: non-specific and site-specific conjugation. Non-specific methods, the basis of first-generation ADCs, involve the random attachment of drug-linkers to endogenous amino acid residues, primarily lysines and cysteines. While straightforward, this approach leads to heterogeneous ADC populations with varying drug-to-antibody ratios (DARs) and conjugation sites, which can negatively impact their pharmacokinetic properties and overall performance.[1][]
Site-specific conjugation methods have emerged to overcome these limitations, enabling precise control over the location and stoichiometry of drug attachment. This results in homogeneous ADCs with consistent DARs, leading to improved stability, better-defined structure-activity relationships, and a wider therapeutic index.[3][4][5] These advanced techniques can be further categorized based on the targeted residue or sequence, including engineered cysteines, enzymatic recognition sites, glycans, and unnatural amino acids.[5][6]
Comparative Performance of Conjugation Technologies
The choice of conjugation technology significantly influences key ADC characteristics such as the drug-to-antibody ratio (DAR), in vitro cytotoxicity, and in vivo efficacy. The following tables summarize available quantitative data to facilitate a side-by-side comparison.
Table 1: Comparison of Drug-to-Antibody Ratios (DAR) for Different Conjugation Technologies
| Conjugation Technology | Typical DAR Range | Homogeneity | Key Features |
| Non-Specific | |||
| Lysine-Based | 0-8 (average ~3.5) | Heterogeneous | Simple, utilizes native lysines.[7] |
| Cysteine-Based (Stochastic) | 0-8 (average ~4) | Heterogeneous | Utilizes reduced interchain disulfides.[7] |
| Site-Specific | |||
| Engineered Cysteine | 2 or 4 | Homogeneous | Requires antibody engineering.[8] |
| Enzymatic (e.g., Sortase A) | 2 or 4 | Homogeneous | Requires antibody and payload engineering.[9][10] |
| Glycan-Based | 2 or 4 | Homogeneous | Utilizes conserved N-glycans, no antibody engineering needed.[11][12] |
| Unnatural Amino Acid | 1 or 2 | Highly Homogeneous | Precise control over conjugation site.[1][3] |
Table 2: Comparative In Vitro Cytotoxicity of ADCs Prepared by Different Conjugation Methods
| Antibody-Payload | Conjugation Method | Target Cell Line | IC50 (nM) | Reference |
| Trastuzumab-MMAE | Stochastic Cysteine | MDA-MB-453 (HER2+) | ~1.0 | [13][14] |
| Trastuzumab-MMAE | Engineered Cysteine | SK-BR-3 (HER2+) | 0.03 | [15] |
| Trastuzumab-MMAE | Glycan-Based (Fab) | SK-BR-3 (HER2+) | Potent (comparable to standard) | [7] |
| Anti-Her2-Auristatin F | Unnatural Amino Acid | BT474 (HER2+) | ~0.3 | [3][16] |
| Trastuzumab-DM1 (Kadcyla®) | Stochastic Lysine (B10760008) | SK-BR-3 (HER2+) | 0.02-0.05 | [15] |
Note: Direct comparison of IC50 values should be done with caution as experimental conditions can vary between studies.
Table 3: Comparative In Vivo Efficacy of ADCs with Different Conjugation Technologies
| ADC Description | Conjugation Method | Xenograft Model | Outcome | Reference |
| Anti-Her2-Auristatin F | Unnatural Amino Acid | MDA-MB-435/Her2+ | Complete tumor regression | [3][16] |
| Trastuzumab-Maytansine | Enzymatic (Sortase A) | HER2-overexpressing ovarian cancer | Complete regression of established tumors | [10] |
| Trastuzumab-MMAE | Engineered Cysteine | MMTV-HER2 Fo5 mammary tumor | Superior efficacy compared to other engineered cysteine sites | [17] |
| Trastuzumab-MMAE | Stochastic Cysteine | HER2+ xenograft | Tumor growth inhibition | [18] |
Experimental Protocols for Key Conjugation Technologies
Detailed methodologies are crucial for reproducing and comparing different conjugation strategies. Below are representative protocols for the main types of ADC conjugation.
Stochastic Cysteine-Based Conjugation
This method involves the partial reduction of interchain disulfide bonds in the antibody, followed by conjugation of a maleimide-containing drug-linker to the resulting free thiols.
Experimental Protocol:
-
Antibody Preparation: Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Reduction: Add a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to the antibody solution at a specific molar ratio to control the extent of disulfide bond reduction. Incubate at 37°C for 1-2 hours.
-
Drug-Linker Conjugation: Add the maleimide-activated drug-linker dissolved in an organic solvent (e.g., DMSO) to the reduced antibody solution. The reaction is typically carried out at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine.
-
Purification: Purify the ADC using size-exclusion chromatography (SEC) or other suitable methods to remove unreacted drug-linker and other small molecules.
-
Characterization: Characterize the ADC for DAR, aggregation, and purity using techniques like hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.
Site-Specific Engineered Cysteine-Based Conjugation
This technique involves genetically engineering cysteine residues at specific sites on the antibody for controlled conjugation.
Experimental Protocol:
-
Antibody Expression and Purification: Express the cysteine-engineered antibody in a suitable mammalian cell line (e.g., CHO) and purify it using standard chromatography methods.
-
Reduction: Fully reduce the antibody, including the engineered cysteines and interchain disulfides, using a strong reducing agent like dithiothreitol (B142953) (DTT).
-
Re-oxidation: Remove the reducing agent and re-oxidize the antibody under controlled conditions (e.g., using dehydroascorbic acid or copper sulfate) to reform the native interchain disulfide bonds while leaving the engineered cysteines as free thiols.[8]
-
Conjugation: React the antibody with a maleimide-containing drug-linker.
-
Purification and Characterization: Purify and characterize the resulting homogeneous ADC as described for the stochastic method.
Enzymatic Conjugation using Sortase A
This method utilizes the transpeptidase Sortase A to ligate a payload to a specific recognition motif engineered onto the antibody.
Experimental Protocol:
-
Antibody and Payload Engineering: Engineer the antibody to contain a Sortase A recognition motif (e.g., LPETG) at the C-terminus of the heavy or light chain.[9][10] Synthesize the payload with an N-terminal oligoglycine (e.g., GGGGG) motif.[9][10]
-
Sortase A-mediated Ligation: Incubate the engineered antibody and the glycine-modified payload with Sortase A enzyme in a buffer containing calcium chloride. The reaction is typically carried out at room temperature for several hours.[9][19]
-
Purification: Purify the ADC using affinity chromatography (e.g., Protein A) to remove the Sortase A enzyme, followed by SEC to remove unreacted payload.
-
Characterization: Analyze the ADC for DAR and homogeneity.
Glycan-Based Conjugation
This approach leverages the conserved N-linked glycans on the Fc region of the antibody as a site for drug attachment.
Experimental Protocol:
-
Enzymatic Remodeling: Treat the antibody with a specific endoglycosidase (e.g., EndoS2) to trim the glycan structure, followed by a galactosyltransferase (e.g., GalT-Y289L) to install a modified galactose sugar containing a reactive handle, such as an azide (B81097) group.[11]
-
Click Chemistry: Conjugate an alkyne-derivatized drug-linker to the azide-modified antibody via copper-free click chemistry (e.g., using a DBCO-linker).
-
Purification and Characterization: Purify the ADC using standard chromatographic methods and characterize it for DAR and homogeneity.
Unnatural Amino Acid-Based Conjugation
This advanced technique involves the site-specific incorporation of an unnatural amino acid with an orthogonal reactive group into the antibody sequence.
Experimental Protocol:
-
Genetic Engineering: Engineer a plasmid containing the antibody gene with an amber stop codon (TAG) at the desired conjugation site. Co-transfect this plasmid into a mammalian cell line along with a plasmid encoding an evolved aminoacyl-tRNA synthetase/tRNA pair that is specific for the desired unnatural amino acid (e.g., p-acetylphenylalanine).[1][3]
-
Antibody Expression: Culture the cells in a medium supplemented with the unnatural amino acid.
-
Orthogonal Conjugation: React the purified antibody containing the unnatural amino acid with a drug-linker possessing a complementary reactive group (e.g., an aminooxy-functionalized linker for an antibody with p-acetylphenylalanine).[3][16]
-
Purification and Characterization: Purify and characterize the highly homogeneous ADC.
Visualization of Conjugation Workflows
The following diagrams illustrate the general workflows for the described ADC conjugation technologies.
Antibody [label="Antibody with\nInterchain Disulfides"]; Reduced_Ab [label="Reduced Antibody\nwith Free Thiols"]; Drug_Linker [label="Maleimide-\nDrug-Linker"]; ADC_Mix [label="Heterogeneous\nADC Mixture"];
Antibody -> Reduced_Ab [label="Reduction (TCEP)"]; Reduced_Ab -> ADC_Mix [label="Conjugation"]; Drug_Linker -> ADC_Mix; }
Caption: Stochastic Cysteine Conjugation Workflow.Eng_Ab [label="Engineered Antibody\n(Cys mutant)"]; Reduced_Ab [label="Fully Reduced\nAntibody"]; Reoxidized_Ab [label="Re-oxidized Antibody\nwith Free Eng-Cys"]; Drug_Linker [label="Maleimide-\nDrug-Linker"]; Homogeneous_ADC [label="Homogeneous\nADC (DAR=2 or 4)"];
Eng_Ab -> Reduced_Ab [label="Reduction (DTT)"]; Reduced_Ab -> Reoxidized_Ab [label="Re-oxidation"]; Reoxidized_Ab -> Homogeneous_ADC [label="Conjugation"]; Drug_Linker -> Homogeneous_ADC; }
Caption: Engineered Cysteine Conjugation Workflow.Eng_Ab [label="Engineered Antibody\n(LPETG tag)"]; Gly_Payload [label="Glycine-modified\nPayload"]; Sortase_A [label="Sortase A", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Homogeneous_ADC [label="Homogeneous\nADC"];
Eng_Ab -> Homogeneous_ADC; Gly_Payload -> Homogeneous_ADC; Sortase_A -> Homogeneous_ADC [label="Ligation"]; }
Caption: Enzymatic Conjugation via Sortase A.Native_Ab [label="Native Antibody\nwith N-Glycan"]; Remodeled_Ab [label="Glycan-remodeled Ab\n(with Azide)"]; Alkyne_Payload [label="Alkyne-modified\nPayload"]; Homogeneous_ADC [label="Homogeneous\nADC"];
Native_Ab -> Remodeled_Ab [label="Enzymatic Remodeling"]; Remodeled_Ab -> Homogeneous_ADC [label="Click Chemistry"]; Alkyne_Payload -> Homogeneous_ADC; }
Caption: Glycan-Based Conjugation Workflow.Engineered_Cell [label="Engineered Cell Line\n(aaRS/tRNA pair)"]; UAA_Ab [label="Antibody with\nUnnatural Amino Acid"]; Ortho_Payload [label="Orthogonal\nPayload"]; Homogeneous_ADC [label="Homogeneous\nADC"];
Engineered_Cell -> UAA_Ab [label="Expression with UAA"]; UAA_Ab -> Homogeneous_ADC [label="Orthogonal Ligation"]; Ortho_Payload -> Homogeneous_ADC; }
Caption: Unnatural Amino Acid Conjugation Workflow.Conclusion
The field of ADC development has seen a clear progression from heterogeneous mixtures to well-defined, homogeneous conjugates. While traditional lysine and cysteine-based methods are simple and have led to approved drugs, the superior control and improved therapeutic index offered by site-specific technologies are driving the next generation of ADCs. The choice of conjugation strategy will depend on a variety of factors, including the specific antibody and payload, the desired DAR, and manufacturing considerations. As our understanding of the structure-activity relationships of ADCs continues to grow, the development of even more precise and efficient conjugation technologies will undoubtedly play a pivotal role in creating safer and more effective cancer therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of site-specific antibody-drug conjugates using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody-drug conjugates: recent advances in conjugation and linker chemistries [protein-cell.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. One-Step Conjugation Method for Site-Specific Antibody-Drug Conjugates through Reactive Cysteine-Engineered Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sortase A Enzyme-Mediated Generation of Site-Specifically Conjugated Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sortase Enzyme-Mediated Generation of Site-Specifically Conjugated Antibody Drug Conjugates with High In Vitro and In Vivo Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Glycans of Antibodies as a Specific Site for Drug Conjugation Using Glycosyltransferases. | Semantic Scholar [semanticscholar.org]
- 13. Development and biological assessment of MMAE-trastuzumab antibody-drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 16. pnas.org [pnas.org]
- 17. books.rsc.org [books.rsc.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. edepot.wur.nl [edepot.wur.nl]
Assessing the Bystander Effect of Antibody-Drug Conjugates: A Comparative Guide to Linker Technologies
For researchers, scientists, and drug development professionals, understanding and optimizing the bystander effect of Antibody-Drug Conjugates (ADCs) is a critical aspect of designing next-generation cancer therapeutics. This guide provides an objective comparison of the bystander effect mediated by ADCs with cleavable and non-cleavable linkers, supported by experimental data and detailed methodologies.
The bystander effect, the ability of an ADC to kill not only the target antigen-positive (Ag+) cancer cells but also adjacent antigen-negative (Ag-) cells, is a key mechanism for overcoming tumor heterogeneity.[1][2] The choice of linker technology, which connects the monoclonal antibody to the cytotoxic payload, is a primary determinant of an ADC's capacity to induce this effect.[1] This guide will delve into the mechanisms, present comparative data, and provide protocols for assessing the bystander effect of ADCs with different linkers.
The Mechanism of Bystander Killing: A Tale of Two Linkers
The fundamental difference in the bystander effect between ADCs with cleavable and non-cleavable linkers lies in the properties of the released cytotoxic payload.
Cleavable Linkers: Enabling Payload Diffusion
ADCs with cleavable linkers are designed to release their payload upon encountering specific conditions within the tumor microenvironment or inside the target cell, such as low pH or the presence of certain enzymes.[1] This release of a free, membrane-permeable payload is the cornerstone of the bystander effect.
A prominent example is Trastuzumab deruxtecan (B607063) (T-DXd), which employs a cleavable linker.[3] Upon internalization into a HER2-positive cancer cell, the linker is cleaved, releasing a potent topoisomerase I inhibitor that can diffuse out of the target cell and kill neighboring HER2-negative cells.[3]
Non-Cleavable Linkers: A More Confined Effect
In contrast, ADCs with non-cleavable linkers rely on the complete degradation of the antibody within the lysosome of the target cell to release the payload.[1] The resulting payload is typically still attached to the linker and an amino acid residue, rendering it charged and membrane-impermeable.[4]
Trastuzumab emtansine (T-DM1) is a well-known ADC with a non-cleavable linker.[4] After internalization and degradation, the released payload-linker complex cannot efficiently cross the cell membrane, thus limiting its ability to kill neighboring antigen-negative cells.[3][4] This results in a more targeted but less pronounced bystander effect.
Quantitative Data Comparison
The difference in the bystander effect between cleavable and non-cleavable linkers can be quantified through in vitro cytotoxicity assays. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of an ADC.
| ADC (Linker Type) | Target Cell Line (Antigen Status) | Co-culture with | IC50 (nM) | Bystander Effect | Reference |
| T-vc-MMAE (Cleavable) | NCI-N87 (HER2+) | Monoculture | ~0.1 | - | [5] |
| T-vc-MMAE (Cleavable) | GFP-MCF7 (HER2-) | Monoculture | ~350 | - | [5] |
| T-vc-MMAE (Cleavable) | GFP-MCF7 (HER2-) | NCI-N87 (HER2+) | Significantly Reduced | Yes | [5] |
| T-DM1 (Non-cleavable) | SKBR-3 (HER2+) | Monoculture | Potent | - | [6] |
| T-DM1 (Non-cleavable) | MCF-7 (HER2-) | Monoculture | No significant effect | - | [3][6] |
| T-DM1 (Non-cleavable) | MCF-7 (HER2-) | SKBR-3 (HER2+) | No significant effect | No | [3] |
| T-DXd (Cleavable) | SKBR-3 (HER2+) | Monoculture | Potent | - | [6] |
| T-DXd (Cleavable) | MCF-7 (HER2-) | Monoculture | No significant effect | - | [3][6] |
| T-DXd (Cleavable) | MCF-7 (HER2-) | SKBR-3 (HER2+) | Significant cytotoxicity | Yes | [3] |
Experimental Protocols
To experimentally assess the bystander effect of ADCs, two common in vitro assays are the co-culture bystander assay and the conditioned medium transfer assay.
In Vitro Co-Culture Bystander Assay
This assay directly measures the killing of antigen-negative cells when cultured together with antigen-positive cells in the presence of an ADC.[7]
Methodology:
-
Cell Line Selection:
-
Antigen-positive (Ag+) cell line (e.g., HER2-positive SKBR-3 or NCI-N87 cells).[3][5]
-
Antigen-negative (Ag-) cell line that is sensitive to the payload (e.g., HER2-negative MCF-7 cells).[3][5] The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification.[5]
-
-
Co-Culture Setup:
-
Seed Ag+ and Ag- cells at various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.[8]
-
Include monocultures of both cell lines as controls.
-
-
ADC Treatment:
-
Treat the co-cultures and monocultures with a serial dilution of the ADC.
-
The concentration range should be chosen to be cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- monoculture.[7]
-
Include an isotype control ADC and a vehicle control.
-
-
Incubation:
-
Incubate the plates for a period sufficient to observe cell death, typically 72-120 hours, depending on the payload's mechanism of action.
-
-
Data Acquisition and Analysis:
-
For fluorescently labeled Ag- cells, measure the fluorescence intensity using a plate reader.
-
Alternatively, use flow cytometry to distinguish and quantify the viability of Ag+ and Ag- cell populations.
-
Calculate the percentage of viable Ag- cells in the co-culture compared to the untreated control. A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.[7]
-
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released from the Ag+ cells into the culture medium and is capable of killing Ag- cells.[3]
Methodology:
-
Prepare Conditioned Medium:
-
Culture Ag+ cells to a high density.
-
Treat the Ag+ cells with the ADC at a cytotoxic concentration for a defined period (e.g., 48-72 hours).
-
Collect the culture supernatant (conditioned medium).
-
As a control, prepare a conditioned medium from untreated Ag+ cells.
-
-
Treat Ag- Cells:
-
Seed Ag- cells in a new 96-well plate and allow them to adhere.
-
Remove the existing medium and add the conditioned medium from the ADC-treated and untreated Ag+ cells.
-
Include controls where Ag- cells are treated with fresh medium containing the same concentration of ADC to assess direct toxicity.
-
-
Incubation and Analysis:
-
Incubate the Ag- cells for 72-120 hours.
-
Assess cell viability using a standard method (e.g., MTT, CellTiter-Glo).
-
A significant decrease in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells, compared to controls, confirms the release of a cytotoxic bystander agent.[3]
-
Conclusion
The choice between a cleavable and non-cleavable linker is a critical decision in ADC design that profoundly impacts the therapeutic mechanism of action. ADCs with cleavable linkers and membrane-permeable payloads can exert a potent bystander effect, which is advantageous for treating heterogeneous tumors. In contrast, ADCs with non-cleavable linkers offer a more targeted approach with a reduced bystander effect, which may be beneficial in minimizing off-target toxicities. The experimental protocols outlined in this guide provide a robust framework for quantitatively assessing the bystander effect, enabling researchers to make informed decisions in the development of next-generation ADCs with optimized efficacy and safety profiles.
References
- 1. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of trastuzumab emtansine, trastuzumab deruxtecan, and disitamab vedotin in a multiresistant HER2-positive breast cancer lung metastasis model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of Mal-PEG4-Lys(t-Boc)-NH-m-PEG24: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of specialized chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Mal-PEG4-Lys(t-Boc)-NH-m-PEG24, a complex PEGylated molecule. Due to the absence of a specific Safety Data Sheet (SDS), the following procedures are derived from the chemical properties of its constituent functional groups: a maleimide (B117702), a polyethylene (B3416737) glycol (PEG) chain, and a tert-butyloxycarbonyl (t-Boc) protected amine.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to minimize inhalation of any potential dust or aerosols.
-
Storage: Store this compound at its recommended temperature of -20°C in a tightly sealed container to prevent degradation and moisture absorption.[1] The compound is known to be hygroscopic.[2]
-
Avoid Contamination: Prevent contact with strong oxidizing agents.[3]
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as hazardous chemical waste, with special consideration for its reactive maleimide group.
Step 1: Waste Segregation and Collection
Proper segregation is the foundational step for safe disposal.
-
Solid Waste:
-
Collect unused or expired solid this compound in its original container or a clearly labeled, sealed, chemical-resistant container.
-
Contaminated consumables (e.g., pipette tips, gloves, weigh boats) should be placed in a designated, sealed plastic bag or container labeled as "Hazardous Chemical Waste" and include the full chemical name.
-
-
Liquid Waste:
-
Collect any solutions containing this compound in a dedicated, leak-proof, and chemical-resistant container.
-
Clearly label the container with "Hazardous Chemical Waste," the full chemical name, the solvent(s) used, and an estimated concentration.
-
Do not mix this waste stream with other incompatible chemical wastes.[4]
-
Step 2: Quenching the Maleimide Group (Recommended for Liquid Waste)
To reduce the reactivity of the maleimide functional group, a quenching step can be performed prior to collection for disposal. This converts the reactive maleimide to a more stable thioether.[4]
-
Procedure: To the liquid waste container, add a slight excess of a thiol-containing compound such as N-acetylcysteine or glutathione.
-
Reaction Time: Allow the mixture to stand for a minimum of two hours at room temperature to ensure the reaction is complete.[4]
-
Important Note: The quenched solution is still considered hazardous chemical waste and must be disposed of through your institution's Environmental Health and Safety (EHS) office.[4]
Step 3: Final Disposal
-
Contact EHS: Arrange for the pickup and disposal of the segregated and properly labeled waste containers through your institution's EHS office or a licensed chemical waste disposal service.
-
Documentation: Complete all necessary hazardous waste disposal forms or tags as required by your institution's protocols.[4]
-
Empty Containers: Thoroughly rinse empty containers with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[5] After rinsing and drying, deface or remove the original label before disposing of the container as regular solid waste.[6]
Data Presentation: Summary of Waste Management
| Waste Type | Container | Labeling | Disposal Procedure |
| Solid Waste (Unused/Expired Product) | Original or labeled, sealed, chemical-resistant container | "Hazardous Chemical Waste", "this compound" | Segregate and dispose of through EHS. |
| Solid Waste (Contaminated Debris) | Designated, sealed plastic bag or container | "Hazardous Chemical Waste", "this compound Contaminated Debris" | Segregate and dispose of through EHS. |
| Liquid Waste (Solutions) | Dedicated, leak-proof, chemical-resistant container | "Hazardous Chemical Waste", "this compound", Solvent(s), Approx. Concentration | Quench maleimide group (recommended), then dispose of through EHS. |
| Empty Containers | Original Container | N/A | Triple rinse (collect first rinseate as hazardous waste), deface label, then dispose of as non-hazardous solid waste. |
Experimental Protocols: Maleimide Quenching
Objective: To reduce the reactivity of the maleimide group in liquid waste streams prior to disposal.
Materials:
-
Liquid waste containing this compound
-
N-acetylcysteine or Glutathione
-
Appropriate waste collection container
-
Stir bar and stir plate (optional)
Methodology:
-
Ensure the liquid waste is in a suitable, labeled container in a ventilated fume hood.
-
For every 100 mg of dissolved this compound, add approximately 1.5 molar equivalents of the thiol-containing compound.
-
Gently swirl or stir the mixture to ensure homogeneity.
-
Seal the container and allow it to stand at room temperature for at least 2 hours.
-
The quenched waste is now ready for collection by EHS.
Mandatory Visualization: Disposal Workflow
References
Personal protective equipment for handling Mal-PEG4-Lys(t-Boc)-NH-m-PEG24
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Mal-PEG4-Lys(t-Boc)-NH-m-PEG24. The following procedures are designed to ensure safe operational use and proper disposal of this chemical.
Compound Overview: this compound is a polyethylene (B3416737) glycol (PEG)-based linker containing a maleimide (B117702) group, a tert-butyloxycarbonyl (Boc) protected lysine, and a methoxy-terminated PEG tail. It is commonly used in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutics. The maleimide group reacts with free thiols, while the Boc-protected amine can be deprotected to react with carboxylic acids or their active esters.[1][2][3]
Hazard Identification and Personal Protective Equipment (PPE)
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact. Maleimide compounds can be skin irritants.[4] |
| Eye Protection | Safety goggles with side shields or a face shield.[4][10] | To protect eyes from dust particles and splashes. |
| Skin and Body | Laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood.[4][10] | To avoid inhalation of any fine dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedure
Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that a safety shower and eyewash station are accessible.[10]
-
Confirm that all required PPE is available and in good condition.
-
Allow the compound, which is typically stored at -20°C, to warm to room temperature before opening to prevent moisture condensation.[1][3]
Handling the Compound:
-
Don the appropriate PPE as specified in the table above.
-
Handle the solid compound carefully to minimize dust generation.[10][11]
-
Weigh the required amount of the compound in the chemical fume hood.
-
For creating solutions, use dry solvents such as Methylene Chloride, Acetonitrile, Methanol, Acetone, DMSO, or DMF.[1]
-
Close the container tightly after use and store it under an inert atmosphere if possible, as PEG compounds can be hygroscopic.[1][3]
Deprotection of the Boc Group (if applicable):
-
The t-Boc group can be removed using strong acids like trifluoroacetic acid (TFA).[1][3][12]
-
This reaction should be performed in a chemical fume hood, as TFA is corrosive and volatile.
-
The deprotection reaction may release carbon dioxide gas, so the reaction vessel should not be sealed.[9]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.
Waste Segregation and Collection:
-
Collect all waste materials, including unused compound, contaminated gloves, and disposable labware, in a designated and clearly labeled hazardous waste container.[13]
-
Do not mix this waste with other waste streams unless compatibility is confirmed.
Disposal of Empty Containers:
-
Thoroughly rinse empty containers with a suitable solvent (e.g., ethanol (B145695) or the solvent used for dissolution).
-
Collect the first rinse as hazardous waste.[13]
-
After cleaning, deface the label and dispose of the container according to your institution's guidelines.
Final Disposal:
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service.[13]
-
While polyethylene glycol itself is biodegradable, the overall compound should be treated as chemical waste due to the other functional groups.[6]
Experimental Workflow Diagram
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. google.com [google.com]
- 7. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. jk-sci.com [jk-sci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 13. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

